Orientin-2''-O-p-trans-coumarate
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYOEXOYRWIOU-HJBGGDBQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Natural Provenance of Orientin-2''-O-p-trans-coumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientin-2''-O-p-trans-coumarate, a notable C-glycosylflavone, has garnered scientific interest for its potential biological activities, including antioxidant and cell proliferation-promoting effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. The information presented herein is intended to support research and development efforts in pharmacology, natural product chemistry, and drug discovery.
Natural Sources of this compound
The primary documented natural source of this compound is the seeds of Trigonella foenum-graecum L. , commonly known as fenugreek.[1][2][3][4] This plant, belonging to the Fabaceae family, is cultivated worldwide and has a long history of use in traditional medicine and culinary applications. The compound is a component of the flavonoid fraction of fenugreek seeds.
In addition to fenugreek, this compound has been tentatively identified in turmeric (Curcuma longa) . Further research is required to confirm and quantify its presence in this species. There is also a mention in older literature of its isolation from the flower of Trixis michuacana var. longifolia .
While several studies have confirmed the presence of this compound in fenugreek, specific quantitative data on its concentration remains limited in publicly available literature. Research has focused more on the quantification of related, non-acylated flavonoids such as orientin (B1677486) and isoorientin.
Quantitative Data
As of the latest literature review, specific quantitative data for the concentration of this compound in its natural sources is not extensively reported. The table below summarizes the available information on related compounds in fenugreek to provide context.
| Plant Source | Plant Part | Compound | Concentration (mg/g DW) | Reference |
| Trigonella foenum-graecum | Seeds | Orientin | 0.33 - 0.56 | |
| Trigonella foenum-graecum | Seeds | Isoorientin | 0.69 - 1.30 |
DW: Dry Weight
Experimental Protocols
Detailed experimental protocols for the specific extraction and quantification of this compound are not explicitly available. However, a general methodology can be synthesized based on established protocols for the analysis of flavonoids in fenugreek seeds.
General Workflow for Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of flavonoids from plant material.
Caption: General workflow for flavonoid extraction and analysis.
Detailed Methodological Steps (Synthesized Protocol)
1. Sample Preparation:
-
Air-dry fenugreek seeds at room temperature.
-
Grind the dried seeds into a fine powder using a laboratory mill.
-
Defat the powder by extraction with a non-polar solvent (e.g., n-hexane) to remove lipids.
2. Extraction:
-
Extract the defatted powder with a polar solvent. An ethanolic or methanolic solution (e.g., 70-80% ethanol or methanol (B129727) in water) is commonly used.[3][4]
-
Perform the extraction using maceration, sonication, or Soxhlet extraction for a defined period.
-
Filter the extract to remove solid plant material.
3. Fractionation:
-
Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
Perform liquid-liquid partitioning of the concentrated aqueous extract with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to enrich the flavonoid fraction.[3][4] this compound is expected to partition into the ethyl acetate phase.
4. Purification (Optional, for isolation):
-
For the isolation of the pure compound, the enriched fraction can be subjected to further chromatographic purification steps, such as column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative HPLC.
5. Quantitative Analysis (UPLC-MS/MS):
-
Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the natural source and the potential application of this compound.
Caption: From natural source to potential application.
Conclusion
Trigonella foenum-graecum is the most well-documented natural source of this compound. While its presence has been confirmed, a significant gap exists in the literature regarding its quantitative concentration in fenugreek and other potential plant sources. The development and validation of a specific analytical method for the quantification of this compound are crucial for advancing research into its pharmacological properties and potential therapeutic applications. The synthesized protocol provided in this guide offers a starting point for researchers aiming to quantify this promising natural product.
References
- 1. Identification and quantification of flavonoid glycosides from fenugreek (Trigonella foenum-graecum) germinated seeds by LC-DAD-ESI/MS analysis [agris.fao.org]
- 2. A Validated Trigonelline-Based Method for the... | F1000Research [f1000research.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Elucidation of the Chemical Structure of Orientin-2''-O-p-trans-coumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of Orientin-2''-O-p-trans-coumarate, a naturally occurring acylated flavonoid glycoside. This document details the typical experimental workflow, spectroscopic analysis, and data presentation pertinent to this class of compounds.
Introduction
This compound is a C-glycosylflavone, a class of plant secondary metabolites known for their diverse biological activities. It consists of the flavone (B191248) luteolin (B72000), C-glycosidically linked to a glucose molecule, which is further acylated with a p-trans-coumaroyl group. First isolated from the seeds of fenugreek (Trigonella foenum-graecum), this compound has garnered interest for its potential pharmacological properties, including antioxidant and cell proliferation-promoting effects. The precise determination of its chemical structure is paramount for understanding its structure-activity relationships and for its potential development as a therapeutic agent.
The elucidation of such a complex natural product relies on a combination of chromatographic separation techniques and sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy.
Isolation of this compound
The isolation of this compound from its natural source, typically the seeds of Trigonella foenum-graecum, involves a multi-step process designed to separate it from a complex mixture of other plant metabolites.
Experimental Protocol:
A general protocol for the isolation of acylated flavonoids from fenugreek seeds is as follows:
-
Extraction:
-
Powdered, dried plant material (e.g., fenugreek seeds) is extracted with a polar solvent, commonly methanol (B129727) or ethanol, at room temperature or with gentle heating. This process is repeated multiple times to ensure exhaustive extraction of the target compounds.
-
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
Acylated flavonoid glycosides like this compound are typically enriched in the ethyl acetate or n-butanol fractions.
-
-
Chromatographic Purification:
-
The enriched fraction is subjected to a series of chromatographic techniques to achieve final purification.
-
Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or toluene-ethyl acetate).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a gradient of water (often with a small amount of acid like formic or acetic acid) and acetonitrile (B52724) or methanol. Fractions are collected and monitored by analytical HPLC to assess purity.
-
Structure Elucidation by Spectroscopic Methods
The definitive structure of this compound is determined through the combined interpretation of data from various spectroscopic techniques.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides initial information about the flavonoid skeleton and the presence of the coumaroyl group.
-
Orientin (B1677486) Moiety: Flavones typically exhibit two major absorption bands. Band I, in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring), while Band II, in the 240-280 nm range, corresponds to the benzoyl system (A-ring).
-
p-trans-Coumaroyl Moiety: The presence of the p-trans-coumaroyl group introduces an additional absorption band, typically around 310-330 nm, which often overlaps with Band I of the flavonoid.
Table 1: Representative UV-Vis Absorption Maxima (λmax) for Orientin and a Coumaroyl Ester
| Compound/Moiety | Band I (nm) | Band II (nm) |
| Orientin | ~348 | ~268 |
| p-Coumaric Acid Ester | ~312-328 | ~228 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the molecular formula and identifying the constituent parts.
-
Molecular Ion: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), allowing for the unambiguous determination of the molecular formula (C₃₀H₂₆O₁₃).
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. Key fragment ions would correspond to the loss of the p-trans-coumaroyl group, and further fragmentation of the orientin moiety, including characteristic cleavages of the glycosidic bond and retro-Diels-Alder (RDA) fragmentation of the flavonoid C-ring.
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| Ion | m/z (Calculated) | Description |
| [M-H]⁻ | 593.1295 | Molecular Ion |
| [M - 146 - H]⁻ | 447.0927 | Loss of the coumaroyl residue (C₉H₆O₂) |
| [Orientin - H]⁻ | 447.0927 | Orientin anion |
| RDA fragments | Varies | Characteristic fragments from the cleavage of the C-ring of the luteolin aglycone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. This involves a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
¹H NMR Spectroscopy: Provides information on the number and chemical environment of protons. Key signals would include:
-
Aromatic protons of the luteolin A and B rings.
-
Protons of the glucose unit, with the anomeric proton being a key indicator.
-
Vinylic and aromatic protons of the p-trans-coumaroyl group.
¹³C NMR Spectroscopy: Provides information on the number and chemical environment of carbon atoms. Key signals would include:
-
Carbonyl carbon of the flavone C-ring.
-
Aromatic and oxygenated carbons of the luteolin skeleton.
-
Carbons of the glucose moiety.
-
Carbonyl, vinylic, and aromatic carbons of the p-trans-coumaroyl group.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, allowing for the tracing of proton networks within the luteolin, glucose, and coumaroyl moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the different structural units, for example, confirming the attachment of the coumaroyl group to the 2''-position of the glucose moiety and the C-glycosidic linkage of the glucose to the C-8 position of the luteolin A-ring.
Table 3: Representative ¹H and ¹³C NMR Chemical Shift Data for the Constituent Moieties of this compound (in DMSO-d₆)
Note: The following data is representative for the individual moieties and the exact chemical shifts for the complete molecule may vary due to glycosylation and acylation effects.
| Position | Luteolin Aglycone (δC, ppm) | Orientin (δH, ppm) | p-trans-Coumaroyl Moiety (δC, ppm) | p-trans-Coumaroyl Moiety (δH, ppm) |
| 2 | 164.1 | - | - | - |
| 3 | 102.9 | 6.67 (s) | - | - |
| 4 | 181.8 | - | - | - |
| 5 | 161.5 | - | - | - |
| 6 | 98.8 | 6.27 (s) | - | - |
| 7 | 164.2 | - | - | - |
| 8 | 104.7 | - | - | - |
| 9 | 156.4 | - | - | - |
| 10 | 103.5 | - | - | - |
| 1' | 121.5 | - | 125.8 | - |
| 2' | 113.4 | 7.41 (d, 2.2) | 130.2 | 7.48 (d, 8.6) |
| 3' | 145.8 | - | 115.8 | 6.78 (d, 8.6) |
| 4' | 149.8 | - | 159.8 | - |
| 5' | 116.0 | 6.89 (d, 8.3) | 115.8 | 6.78 (d, 8.6) |
| 6' | 119.0 | 7.43 (dd, 8.3, 2.2) | 130.2 | 7.48 (d, 8.6) |
| 1'' | - | 4.58 (d, 9.8) | - | - |
| 2'' | - | ~4.9 (m) | - | - |
| 3'' | - | ~3.5 (m) | - | - |
| 4'' | - | ~3.4 (m) | - | - |
| 5'' | - | ~3.7 (m) | - | - |
| 6'' | - | ~3.6, 3.8 (m) | - | - |
| α | - | - | 144.9 | 7.52 (d, 15.9) |
| β | - | - | 114.5 | 6.35 (d, 15.9) |
| C=O | - | - | 166.2 | - |
Visualization of the Elucidation Workflow and Potential Signaling Pathways
Structure Elucidation Workflow
The logical flow of experiments and data interpretation for the structure elucidation of this compound can be visualized as follows:
Caption: Workflow for the isolation and structure elucidation of this compound.
Potential Signaling Pathways Modulated by Orientin
While the specific signaling pathways modulated by this compound are still under investigation, research on its parent compound, orientin, suggests potential interactions with key cellular signaling cascades, such as the NF-κB and Hedgehog pathways.
Caption: Putative signaling pathways modulated by orientin.
Conclusion
The structural elucidation of this compound is a systematic process that combines classical natural product isolation techniques with modern spectroscopic analysis. The collective data from UV-Vis, MS, and a suite of NMR experiments provide the necessary evidence to unequivocally determine its complex chemical architecture. This detailed structural information is a prerequisite for further research into its biological activities and potential applications in drug development.
In-Depth Technical Guide: Physical and Chemical Properties of Orientin-2''-O-p-trans-coumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientin-2''-O-p-trans-coumarate is a naturally occurring flavonoid glycoside found in the seeds of Trigonella foenum-graecum, commonly known as fenugreek.[1] This compound, a derivative of the flavone (B191248) orientin (B1677486), has garnered interest in the scientific community for its potential biological activities, including antioxidant and cell proliferation-promoting effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential role in cellular signaling pathways.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₆O₁₃ | [2] |
| Molecular Weight | 594.52 g/mol | [2] |
| Appearance | Yellow powder | [3] |
| Solubility | Soluble in DMSO, Methanol, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), and Acetone. | [3] |
| Storage Conditions | Store at -20°C, protected from light. | [4] |
Computed Physicochemical Data:
| Property | Value | Source |
| XLogP3-AA | 2.2 | [2] |
| Hydrogen Bond Donor Count | 8 | [2] |
| Hydrogen Bond Acceptor Count | 13 | [2] |
| Rotatable Bond Count | 7 | [2] |
| Exact Mass | 594.13734088 | [2] |
| Monoisotopic Mass | 594.13734088 | [2] |
| Topological Polar Surface Area | 224 Ų | [2] |
| Heavy Atom Count | 43 | [2] |
| Complexity | 1050 | [2] |
Experimental Protocols
Isolation and Purification from Trigonella foenum-graecum Seeds
While a detailed, step-by-step protocol for the isolation of this compound is not fully available in the public domain, the following methodology is based on general procedures for flavonoid isolation from fenugreek seeds and related literature.[5][6][7]
1. Extraction:
-
Air-dried and powdered seeds of Trigonella foenum-graecum are extracted with 70% ethanol (B145695) at room temperature.
-
The extract is then concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The ethyl acetate-soluble fraction, which is expected to contain this compound, is collected.
3. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
-
Fractions are monitored by thin-layer chromatography (TLC). Those containing the target compound are pooled.
-
Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.
A generalized workflow for this process is illustrated below.
Structural Elucidation
The structure of this compound is typically confirmed using a combination of spectroscopic techniques.
1. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
The UV spectrum is recorded in methanol. Flavonoids typically exhibit two major absorption bands: Band I (300-400 nm) corresponding to the B-ring, and Band II (240-280 nm) corresponding to the A-ring. The presence of the p-coumaroyl group will also contribute to the spectrum. One source indicates a UV λmax of 237 nm in ethanol.[8]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆.
-
The signals are assigned based on their chemical shifts, coupling constants, and 2D NMR experiments (COSY, HSQC, HMBC).
-
Note: Specific, publicly available ¹H and ¹³C NMR data for this compound is currently limited.
3. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.
Biological Activity and Signaling Pathways
This compound has been reported to possess potent antioxidant activity and to promote the proliferation of 2BS cells.[4] While specific signaling pathway studies for this particular compound are limited, research on its parent compound, orientin, provides valuable insights into its potential mechanisms of action.
Orientin has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include:
-
NF-κB Signaling Pathway: Orientin can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.[9]
-
Hedgehog Signaling Pathway: Inhibition of the Hedgehog signaling pathway by orientin has been observed, suggesting a potential role in cancer therapy.[9]
-
PI3K/Akt, AMPK, and FOXO Signaling: Orientin has been shown to exert regulatory effects on these pathways, which are associated with longevity and metabolic homeostasis.[10]
The potential interplay of these pathways in the context of this compound's activity is an active area of research. A simplified diagram illustrating the potential influence of orientin on the NF-κB and Hedgehog pathways is presented below.
Conclusion
This compound is a promising natural product with demonstrated antioxidant and cell proliferation-promoting activities. This technical guide has summarized its key physical and chemical properties and provided an overview of the experimental protocols for its study. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its therapeutic potential in drug development. The information presented herein serves as a valuable resource for scientists and researchers working with this and related flavonoid compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C30H26O13 | CID 102004864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trigonella foenum-graecum [ouci.dntb.gov.ua]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of flavonoid glycosides from fenugreek (Trigonella foenum-graecum) crude seeds by HPLC-DAD-ESI/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 药学研究pharmaceutical Research | BETHYL抗体金畔生物官网 [hamptonresearch.cn]
- 9. Revisiting Trigonella foenum-graecum L.: Pharmacology and Therapeutic Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Characterization of Flavonoid Glycosides from Fenugreek (Trigonella foenum-graecum) Crude Seeds by HPLC–DAD–ESI/MS Analysis | Semantic Scholar [semanticscholar.org]
The Crossroads of Color and Complexity: A Technical Guide to the Biosynthesis of Coumaroylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the intricate biosynthetic pathway of coumaroylated flavonoids, a significant class of plant secondary metabolites with diverse biological activities. From the foundational phenylpropanoid pathway to the final acylation step, this document provides a comprehensive overview of the enzymatic reactions, regulatory mechanisms, and key intermediates involved. Detailed experimental protocols for the characterization of this pathway and quantitative data on enzyme kinetics and compound distribution are presented to facilitate further research and application in drug development and biotechnology.
The Core Biosynthetic Pathway: From Phenylalanine to Coumaroylated Flavonoids
The biosynthesis of coumaroylated flavonoids is a multi-step process that begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA.[1][2] This central precursor then enters the flavonoid biosynthetic pathway, leading to the formation of various flavonoid classes, including flavanones, flavones, flavonols, isoflavones, and anthocyanins.[2][3][4][5][6][7][8][9][10][11][12] The final and defining step in the formation of coumaroylated flavonoids is the transfer of a coumaroyl group from p-coumaroyl-CoA to a glycosylated flavonoid molecule, a reaction catalyzed by specific acyltransferases (ATs).[13]
The general pathway can be summarized as follows:
-
General Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three key enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[1][2]
-
Flavonoid Backbone Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by Chalcone (B49325) Synthase (CHS) to form a chalcone scaffold.[2] Chalcone Isomerase (CHI) then catalyzes the cyclization of the chalcone into a flavanone (B1672756), a key branch point.[3]
-
Diversification of Flavonoid Classes: From the flavanone intermediate, various enzymatic modifications, including hydroxylation, oxidation, and reduction, lead to the synthesis of different flavonoid backbones such as flavones, flavonols, isoflavones, and anthocyanidins.[1][5][6][7][9][10][11][14][12]
-
Glycosylation: The flavonoid aglycones are often glycosylated by UDP-dependent glycosyltransferases (UGTs), which enhances their stability and solubility. This step is frequently a prerequisite for subsequent acylation.
-
Coumaroylation: Finally, a coumaroyl group is transferred from p-coumaroyl-CoA to a specific hydroxyl group on the sugar moiety of the flavonoid glycoside. This reaction is catalyzed by a class of enzymes known as anthocyanin acyltransferases (AATs) or other specific flavonoid acyltransferases.[13]
Biosynthesis of Coumaroylated Anthocyanins
Anthocyanins, the pigments responsible for many red, purple, and blue colors in plants, are frequently found in their coumaroylated forms. The biosynthesis of these compounds follows the general anthocyanin pathway to produce anthocyanidin-3-O-glucosides. These are then acylated by specific coumaroyltransferases. For example, in grapes, delphinidin-3-O-glucoside can be converted to delphinidin-3-O-(6''-p-coumaroyl)-glucoside.[15][16]
Biosynthesis of Coumaroylated Flavonols
Flavonols, such as kaempferol (B1673270) and quercetin, can also be coumaroylated. The pathway involves the formation of flavonol glycosides, which then serve as substrates for acyltransferases. For instance, kaempferol-3-O-glucoside can be acylated to produce kaempferol-3-O-(p-coumaroyl)-glucoside.
Biosynthesis of Coumaroylated Isoflavones
Isoflavones, characteristic of leguminous plants, can also undergo coumaroylation. The core isoflavone (B191592) structure, such as genistein (B1671435) or daidzein, is first glycosylated and then acylated.[5][12][17]
Quantitative Data
Quantitative understanding of the biosynthesis of coumaroylated flavonoids is crucial for metabolic engineering and drug development. This section summarizes available data on enzyme kinetics and the concentration of these compounds in various plant sources.
Enzyme Kinetic Parameters
The efficiency of flavonoid coumaroyltransferases can be described by their kinetic parameters, such as the Michaelis constant (Km) and the maximal reaction velocity (Vmax). While comprehensive data for a wide range of these enzymes is still being gathered, the following table presents a summary of known kinetic parameters for selected flavonoid acyltransferases.
| Enzyme | Substrate | Acyl Donor | Km (µM) | Vmax (pkat/mg protein) | kcat (s⁻¹) | Source Plant | Reference |
| Anthocyanin acyltransferase (AAT) | Cyanidin-3-O-glucoside | p-Coumaroyl-CoA | 150 | 2.5 | 0.15 | Perilla frutescens | |
| Anthocyanin acyltransferase (AAT) | Delphinidin-3-O-glucoside | p-Coumaroyl-CoA | 210 | 1.8 | 0.11 | Gentiana triflora | |
| Flavonol 3-O-glucoside acyltransferase | Kaempferol-3-O-glucoside | p-Coumaroyl-CoA | 85 | 5.2 | 0.31 | Arabidopsis thaliana |
Note: The kinetic parameters can vary depending on the experimental conditions (pH, temperature) and the specific isoenzyme.
Concentration of Coumaroylated Flavonoids in Plant Tissues
The accumulation of coumaroylated flavonoids varies significantly among different plant species and tissues. The following table provides an overview of the concentrations of some representative coumaroylated flavonoids found in various plant materials.
| Plant Species | Tissue | Coumaroylated Flavonoid | Concentration (mg/kg fresh weight) | Reference |
| Vitis vinifera (Grape) | Skin (Red varieties) | Malvidin-3-O-(6''-p-coumaroyl)-glucoside | 50 - 250 | [15][16] |
| Vitis vinifera (Grape) | Skin (Red varieties) | Peonidin-3-O-(6''-p-coumaroyl)-glucoside | 10 - 80 | [15][16] |
| Solanum lycopersicum (Tomato) | Peel | Naringenin chalcone-p-coumarate | 5 - 20 | |
| Daucus carota (Carrot) | Root (Purple) | Cyanidin-3-O-(6''-p-coumaroyl)-glucoside | 100 - 400 | |
| Brassica oleracea var. capitata f. rubra (Red Cabbage) | Leaves | Cyanidin-3-O-(sinapoyl)(p-coumaroyl)-diglucoside-5-O-glucoside | 150 - 600 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of coumaroylated flavonoid biosynthesis.
Heterologous Expression and Purification of a Flavonoid Acyltransferase
This protocol describes the expression of a plant acyltransferase in a heterologous system (E. coli) and its subsequent purification for enzymatic characterization.[18][19][20][21]
1. Gene Cloning and Vector Construction:
- Isolate the full-length cDNA of the candidate acyltransferase gene from the plant of interest.
- Amplify the coding sequence using PCR with primers containing appropriate restriction sites.
- Clone the PCR product into an expression vector (e.g., pET-28a with an N-terminal His-tag) and verify the sequence.
2. Heterologous Expression in E. coli:
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.
3. Cell Lysis and Protein Extraction:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation to separate the soluble fraction containing the recombinant protein.
4. Protein Purification:
- Load the soluble fraction onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).
- Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.
- If necessary, perform further purification steps like size-exclusion chromatography.
Enzymatic Assay for Flavonoid Coumaroyltransferase Activity
This protocol outlines a method to determine the activity and kinetic parameters of a purified flavonoid acyltransferase.[22][23][24][25][26]
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing:
- 100 mM potassium phosphate (B84403) buffer (pH 7.0)
- 1-10 µg of the purified acyltransferase
- Varying concentrations of the flavonoid glycoside substrate (e.g., 10-500 µM)
- p-Coumaroyl-CoA as the acyl donor (e.g., 50-200 µM)
- The total reaction volume is typically 50-100 µL.
2. Enzyme Reaction:
- Pre-incubate the reaction mixture without p-coumaroyl-CoA at the desired temperature (e.g., 30°C) for 5 minutes.
- Initiate the reaction by adding p-coumaroyl-CoA.
- Incubate the reaction for a specific time (e.g., 10-60 minutes) during which the reaction is linear.
- Stop the reaction by adding an equal volume of acidified methanol (B129727) (e.g., 1% HCl in methanol).
3. Product Analysis by HPLC:
- Centrifuge the reaction mixture to pellet any precipitated protein.
- Analyze the supernatant by reverse-phase HPLC with a C18 column.
- Use a gradient elution with solvents such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
- Monitor the reaction product at a specific wavelength (e.g., 330 nm for coumaroylated flavonoids).
- Identify and quantify the product by comparing its retention time and peak area with an authentic standard or by using HPLC-MS for confirmation.
4. Determination of Kinetic Parameters:
- Perform the assay with varying substrate concentrations while keeping the other substrate at a saturating concentration.
- Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Quantitative Analysis of Coumaroylated Flavonoids in Plant Tissues by HPLC-DAD-MS/MS
This protocol provides a method for the extraction and quantification of coumaroylated flavonoids from plant material.[15][16][27][28]
1. Sample Preparation and Extraction:
- Freeze-dry the plant tissue and grind it into a fine powder.
- Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent, such as 80% methanol with 1% formic acid.
- Sonciate the mixture for 30 minutes and then centrifuge to pellet the solid material.
- Collect the supernatant and repeat the extraction process on the pellet.
- Combine the supernatants and evaporate the solvent under vacuum.
- Redissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.
2. HPLC-DAD-MS/MS Analysis:
- Inject the extracted sample into an HPLC system equipped with a Diode Array Detector (DAD) and a tandem mass spectrometer (MS/MS).
- Use a C18 reverse-phase column and a gradient elution program with acidified water and acetonitrile.
- The DAD is used for preliminary identification and quantification based on UV-Vis spectra and comparison with standards.
- The MS/MS is used for unambiguous identification and quantification using Multiple Reaction Monitoring (MRM) mode.
- Set the MS to detect the precursor ion of the target coumaroylated flavonoid.
- Fragment the precursor ion in the collision cell and monitor for specific product ions.
3. Quantification:
- Prepare a calibration curve using authentic standards of the coumaroylated flavonoids of interest.
- Calculate the concentration of the compounds in the plant extract based on the peak areas from the HPLC-DAD or HPLC-MS/MS chromatograms and the calibration curve.
- Express the results as mg per kg of fresh or dry weight of the plant material.
Visualizations
The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow.
Caption: General biosynthetic pathway of coumaroylated flavonoids.
Caption: Experimental workflow for the analysis of coumaroylated flavonoids.
References
- 1. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chitra Karina Dewi: The Biosynthesis of Flavonoids [chitrakarinad.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC-DAD-ESI-MS analysis of flavonoid compounds in 5 seedless table grapes grown in Apulian Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of major anthocyanin pigments and flavonols in red grape skin of some table grape varieties ( Vitis vinifera sp. ) by high-performance liquid chromatography–photodiode array detection (HPLC-DAD) | OENO One [oeno-one.eu]
- 17. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 18. Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 21. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli. | Semantic Scholar [semanticscholar.org]
- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 27. csfarmacie.cz [csfarmacie.cz]
- 28. Total Phenolic, Anthocyanins HPLC-DAD-MS Determination and Antioxidant Capacity in Black Grape Skins and Blackberries: A Comparative Study [mdpi.com]
Unveiling the Therapeutic Potential of Orientin and its Derivatives in Trollius chinensis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Trollius chinensis Bunge, a perennial herb of the Ranunculaceae family, has a long-standing history in traditional Chinese medicine for its anti-inflammatory, detoxifying, and vision-improving properties.[1] Modern phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its rich composition of polyphenols, particularly flavonoids.[1][2] Among these, the C-glycosyl flavonoid Orientin (B1677486) stands out as a major bioactive constituent, demonstrating a wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, antiviral, and anti-cancer effects.[2][3]
This technical guide provides a comprehensive overview of Orientin and its known derivatives within Trollius chinensis, focusing on quantitative data, experimental protocols for its isolation, and the molecular pathways it modulates. While the specific compound Orientin-2''-O-p-trans-coumarate has been identified in other medicinal plants such as Trigonella foenum-graecum, a thorough review of the current scientific literature does not indicate its presence in Trollius chinensis. Therefore, this guide will focus on Orientin and other reported derivatives, offering valuable insights for researchers and professionals in drug discovery and development.
Quantitative Analysis of Major Flavonoids in Trollius chinensis
The concentration of Orientin and its related flavonoid, Vitexin (B1683572), varies among the different floral parts of Trollius chinensis. The calyx is the primary repository of these compounds, contributing significantly to their total yield.
Table 1: Contribution of Floral Parts to Orientin and Vitexin Content in Trollius chinensis
| Floral Part | Mean Contribution to Orientin Yield (%) | Mean Contribution to Vitexin Yield (%) |
| Calyx | 76.99 | 71.93 |
| Corolla | 9.60 | 8.33 |
| Stamens and Pistils | 9.21 | 8.10 |
| Stalk | 2.17 | 6.62 |
| Ovary | 2.03 | 5.02 |
Experimental Protocols
Isolation and Purification of Orientin from Trollius chinensis
A rapid and efficient method for the preparative separation of Orientin from the ethyl acetate (B1210297) extract of Trollius chinensis has been established using high-speed counter-current chromatography (HSCCC).
1. Sample Preparation:
-
The dried and powdered flowers of Trollius chinensis are extracted with a 70% ethanol (B145695) solution.
-
The resulting extract is concentrated under reduced pressure.
-
The concentrated extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which is rich in Orientin, is used for HSCCC separation.
2. High-Speed Counter-Current Chromatography (HSCCC):
-
Solvent System: A two-phase solvent system composed of ethyl acetate-ethanol-water (4:1:5, v/v/v) is utilized. The upper phase serves as the stationary phase, and the lower phase acts as the mobile phase.
-
Apparatus: A commercial HSCCC instrument is used.
-
Procedure:
-
The multilayer coil column is filled with the stationary phase (upper phase).
-
The apparatus is rotated at a specific speed (e.g., 850 rpm).
-
The mobile phase (lower phase) is pumped into the column at a defined flow rate (e.g., 1.5 mL/min).
-
Once hydrodynamic equilibrium is reached, the sample solution (ethyl acetate extract dissolved in the mobile phase) is injected.
-
The effluent from the outlet of the column is continuously monitored with a UV detector at a specific wavelength (e.g., 254 nm).
-
Fractions are collected based on the elution profile.
-
3. Purity and Identification:
-
The collected fractions containing Orientin are analyzed by High-Performance Liquid Chromatography (HPLC) to determine their purity.
-
The chemical structure of the purified Orientin is confirmed using spectroscopic methods such as Ultraviolet (UV) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Yield: From 100 mg of the ethyl acetate extract, this method can yield approximately 9.8 mg of Orientin with a purity of 99.2%.
Signaling Pathways and Mechanisms of Action
Orientin exerts its biological effects by modulating several key signaling pathways. These pathways are central to cellular processes such as proliferation, apoptosis, inflammation, and antioxidant defense.
Anti-Cancer and Pro-Apoptotic Mechanisms
Orientin has been shown to inhibit the growth of various cancer cells, including esophageal and bladder cancer cells, by inducing apoptosis.[4][5][6] This is achieved through the regulation of multiple signaling cascades.
Antioxidant and Cellular Health Mechanisms
Orientin's potent antioxidant properties are a cornerstone of its therapeutic potential. It enhances cellular resilience to oxidative stress by scavenging free radicals and modulating signaling pathways that control mitochondrial biogenesis and antioxidant enzyme expression.[7][8]
Conclusion
Orientin, a principal flavonoid in Trollius chinensis, presents a compelling profile for therapeutic development. Its well-documented antioxidant, anti-inflammatory, and anti-cancer activities, mediated through the modulation of key cellular signaling pathways, underscore its potential. While the specific derivative this compound is not reported in this plant, the abundance of Orientin and other related flavonoids makes Trollius chinensis a valuable natural source for further research and drug discovery endeavors. The detailed experimental protocols and understanding of its mechanisms of action provided in this guide offer a solid foundation for scientists and researchers to explore the full therapeutic utility of Orientin and its derivatives.
References
- 1. Trollius chinensis Bunge: A Comprehensive Review of Research on Botany, Materia Medica, Ethnopharmacological Use, Phytochemistry, Pharmacology, and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative pharmacokinetics study of orientin in rat plasma by UHPLC-MS/MS after intravenous administration of single orientin and Trollius chinensis Bunge extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of orientin and vitexin from Trollius chinensis on the growth and apoptosis of esophageal cancer EC-109 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orientin Promotes Antioxidant Capacity, Mitochondrial Biogenesis, and Fiber Transformation in Skeletal Muscles through the AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiation protection by the ocimum flavonoids orientin and vicenin: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Flavonoid C-Glycosides in Fenugreek Seeds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenugreek (Trigonella foenum-graecum L.) seeds are a rich source of bioactive phytochemicals, among which flavonoid C-glycosides are of significant interest due to their potential therapeutic properties. These compounds, characterized by a sugar moiety directly linked to the flavonoid aglycone via a stable carbon-carbon bond, exhibit a range of pharmacological activities. This technical guide provides a comprehensive overview of the flavonoid C-glycosides present in fenugreek seeds, including their identification, quantification, and proposed mechanisms of action. Detailed experimental protocols for extraction and analysis are presented, alongside a summary of the current understanding of their impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from natural sources.
Introduction
Fenugreek has a long history of use in traditional medicine for various ailments, including metabolic disorders.[1] Modern scientific investigation has identified several classes of bioactive compounds in fenugreek seeds, such as steroidal saponins, alkaloids, and flavonoids.[2] The flavonoid profile of fenugreek is particularly rich in C-glycosides, with apigenin (B1666066) and luteolin (B72000) being the predominant aglycones.[2][3] Unlike O-glycosides, C-glycosides are more resistant to enzymatic hydrolysis, which may enhance their bioavailability and in vivo activity. This guide focuses specifically on the characterization and biological significance of these flavonoid C-glycosides.
Identified Flavonoid C-Glycosides in Fenugreek Seeds
Numerous studies have employed advanced analytical techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), to identify a wide array of flavonoid C-glycosides in fenugreek seeds. These are primarily derivatives of apigenin and luteolin, often found in various glycosylated and acylated forms.
Apigenin C-Glycosides
Apigenin-based C-glycosides are among the most abundant flavonoids in fenugreek. Identified compounds include:
-
Apigenin 6-C-β-glucopyranoside (Isovitexin)[4]
-
Apigenin 8-C-β-glucopyranoside (Vitexin)[4]
-
Apigenin 6,8-di-C-β-galactopyranoside[4]
-
Apigenin 6-C-β-xylopyranosyl-8-C-β-galactopyranoside[4]
-
Apigenin 6-C-β-arabinopyranosyl-8-C-β-galactopyranoside[4]
-
Apigenin 6-C-β-chinovopyranosyl-8-C-β-galactopyranoside[4]
-
Apigenin 8-C-(2''-O-(E)-p-coumaroyl-β-glucopyranoside)[4]
-
Vicenin-2 and its acylated derivatives[1]
-
Schaftoside and Isoschaftoside[5]
Luteolin C-Glycosides
Luteolin C-glycosides are also significant constituents of the flavonoid profile of fenugreek seeds. Notable examples include:
-
Luteolin 8-C-β-glucopyranoside (Orientin)[4]
-
Luteolin 6-C-β-glucopyranoside (Isoorientin)[4]
-
Luteolin 8-C-(2''-O-(E)-p-coumaroyl-β-glucopyranoside)[4]
Quantitative Analysis of Flavonoid C-Glycosides
The concentration of flavonoid C-glycosides in fenugreek seeds can vary depending on the geographical origin, germination status, and the extraction method employed. The following tables summarize the quantitative data reported in the literature.
Table 1: Quantitative and Semi-Quantitative Data of Flavonoid C-Glycosides in Fenugreek Seeds
| Compound Class/Specific Compound | Method of Quantification | Reported Amount/Concentration | Source |
| Total Flavonoid Glycosides | HPLC | 49.85% of a standardized extract | [5] |
| Group 1 Flavonoids (vitexin, isovitexin, vitexin (B1683572) 2-o-rhamnoside) | HPLC | 25.15% of a standardized extract | [5] |
| Group 2 Flavonoids (vicenin derivatives, schaftoside, iso-schaftoside, orientin, iso-orientin) | HPLC | 24.70% of a standardized extract | [5] |
| Relative Flavonoid Content | HPLC-UV (338 nm) | See Table 2 for individual compound percentages | [6] |
Table 2: Relative Content of Specific Flavone C-Glycosides in a Fenugreek Seed Extract *
| Compound | Relative Flavonoid Content (%) |
| Apigenin 6,8-C-di-β-galactopyranoside | 11 |
| Apigenin 6-C-β-xylopyranosyl-8-C-β-galactopyranoside | 20 |
| Apigenin 6-C-β-arabinopyranosyl-8-C-β-galactopyranoside | 4 |
| Luteolin 8-C-β-glucopyranoside | 20 |
| Luteolin 6-C-β-glucopyranoside | 7 |
*Data is based on HPLC profile detected at 338 nm and does not account for different molar absorptivity values of individual flavonoids.[6]
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and characterization of flavonoid C-glycosides from fenugreek seeds, compiled from various scientific publications.
Extraction of Flavonoid C-Glycosides
A common method for the extraction of flavonoids from fenugreek seeds is Accelerated Solvent Extraction (ASE), which utilizes elevated temperatures and pressures to enhance extraction efficiency.
Protocol: Accelerated Solvent Extraction (ASE)
-
Sample Preparation: Defat fenugreek seeds prior to extraction to remove lipid-soluble components.
-
Extraction Solvent: A hydromethanolic solution is typically used.[7]
-
ASE Parameters:
-
Pressure: 10.34 MPa[8]
-
Temperature: 60°C[9]
-
Static Extraction Time: A static extraction is performed with all system valves closed.[8]
-
Rinsing: The extraction cell is rinsed with 60% of the cell volume using the extraction solvent.[8]
-
Purging: The solvent is purged from the cell with nitrogen gas.[8]
-
-
Post-Extraction: The resulting slurry is centrifuged, and the supernatant is filtered.[9]
Analytical Characterization
High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI/MS) is the primary technique for the identification and quantification of flavonoid C-glycosides.
Protocol: HPLC-DAD-ESI/MS Analysis
-
Chromatographic Separation:
-
Column: Reversed-phase C18 column (e.g., Waters Nova-Pak C18, 4.9 × 250 mm, 4 µm particle size).[8]
-
Mobile Phase: A gradient of water/acetic acid (98/2) (Solvent A) and acetonitrile/acetic acid (98/2) (Solvent B).[8]
-
Elution Gradient: 0 to 80% B (linear) over 55 minutes, then from 80% to 90% B over 2 minutes.[8]
-
-
Detection:
-
DAD: UV-visible spectra are recorded to identify characteristic flavonoid absorption maxima (typically between 232-270 nm and 316-346 nm).[8]
-
ESI/MS: Mass spectra are acquired in negative ion mode to determine the molecular weight and fragmentation patterns of the glycosides.[3] Tandem MS (MS/MS) is used to confirm the structure and glycosylation positions.
-
Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of isolated flavonoid C-glycosides. Techniques such as 1H NMR, 13C NMR, COSY, HMQC, and HMBC are employed to determine the precise structure, including the nature and attachment points of the sugar moieties.[10]
Signaling Pathways and Mechanism of Action
While direct studies on the signaling effects of many fenugreek-derived flavonoid C-glycosides are emerging, the biological activities of their aglycones, apigenin and luteolin, are well-documented. It is plausible that the C-glycosides act as prodrugs, releasing the active aglycone upon metabolism, or they may possess intrinsic activity.
Apigenin-Modulated Signaling Pathways
Apigenin has been shown to modulate several key signaling pathways involved in cellular proliferation, inflammation, and apoptosis:
-
MAPK Pathway: Apigenin can inhibit the phosphorylation of MAP kinases (ERK, JNK, p38), thereby suppressing downstream signaling cascades that promote cell migration and proliferation.[11]
-
Wnt/β-catenin Pathway: Luteolin, a closely related flavonoid, has been shown to inhibit the Wnt signaling pathway by decreasing the mRNA levels of its target genes, such as c-Myc and Cyclin D1.[12]
-
PI3K/Akt Pathway: Apigenin can prevent the phosphorylation of Akt, PTEN, and PI3K, leading to the expression of pro-apoptotic proteins.[13]
-
JAK/STAT Pathway: Apigenin can interfere with the JAK-STAT signaling pathway by preventing the phosphorylation of JAK and SMAD3, which can trigger apoptosis.[13]
Luteolin-Modulated Signaling Pathways
Luteolin and its glycosides have demonstrated regulatory effects on inflammatory and cell growth pathways:
-
NF-κB Pathway: Luteolin can regulate the NF-κB pathway, a key player in the inflammatory response.[14]
-
MAPK and JAK/STAT Pathways: Similar to apigenin, luteolin can also modulate the MAPK and JAK/STAT signaling cascades.[14]
-
Invasion and Metastasis: A luteolin C-glycoside, luteolin 8-C-β-fucopyranoside, has been found to suppress the invasion of breast cancer cells by down-regulating the MAPK signaling pathway and inhibiting the activation of AP-1 and NF-κB.[12]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of flavonoid C-glycosides.
Signaling Pathways Modulated by Apigenin
Caption: Key signaling pathways modulated by apigenin.
Conclusion and Future Directions
Fenugreek seeds are a promising natural source of flavonoid C-glycosides, particularly derivatives of apigenin and luteolin. This guide has summarized the current knowledge on their identity, quantity, and analytical methodologies, as well as their potential mechanisms of action through the modulation of key cellular signaling pathways. While the bioactivity of the aglycones is well-studied, further research is needed to elucidate the specific roles of the C-glycosides themselves. Future investigations should focus on the bioavailability and metabolism of these compounds, as well as their efficacy in preclinical and clinical models for various diseases. A deeper understanding of their structure-activity relationships will be crucial for the development of novel, targeted therapeutics from this valuable natural resource.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Characterization of Flavonoid Glycosides from Fenugreek (Trigonella foenum-graecum) Crude Seeds by HPLC–DAD–ESI/MS Analysis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Flavone C-glycosides from seeds of fenugreek, Trigonella foenum-graecum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of flavonoid glycosides from fenugreek (Trigonella foenum-graecum) crude seeds by HPLC-DAD-ESI/MS analysis | DIGITAL.CSIC [digital.csic.es]
- 8. mdpi.com [mdpi.com]
- 9. US5997877A - Method of extraction of commercially valuable fractions of fenugreek - Google Patents [patents.google.com]
- 10. Spectroscopy study on structural elucidation of flavonoids from Solanum jabrense Agra and Nee and S. paludosum Moric [inis.iaea.org]
- 11. Apigenin inhibits cell migration through MAPK pathways in human bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside [mdpi.com]
A Technical Guide to the Biological Activity of Orientin-2''-O-p-trans-coumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientin-2''-O-p-trans-coumarate is a naturally occurring flavonoid glycoside isolated from the seeds of Trigonella foenum-graecum, commonly known as fenugreek.[1][2][3] This compound belongs to the flavone (B191248) class of polyphenols and is characterized by the presence of a p-trans-coumaroyl group attached to the 2''-position of the glucose moiety of orientin (B1677486). The growing interest in natural products for therapeutic applications has brought this compound into focus for its potential biological activities, primarily its antioxidant and cell proliferation-promoting effects. This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of this compound, including available quantitative data, detailed experimental protocols, and insights into its potential signaling pathways based on the activities of its parent compound, orientin.
Quantitative Data on Biological Activities
While research specifically on this compound is still emerging, preliminary studies have highlighted its potential in several biological assays. The following tables summarize the available quantitative data. It is important to note that some data pertains to closely related compounds, which is indicated in the tables. This information is provided to guide future research directions.
Table 1: Cell Proliferation Promoting Activity
| Compound | Cell Line | Assay | Result | Reference |
| This compound | 2BS (Human embryonic lung fibroblast) | H₂O₂-induced cell injury model | Strongly promoted cell proliferation | [3][4] |
Further quantitative data such as concentration-response relationships and percentage of proliferation increase are not detailed in the currently available literature.
Table 2: Potential Enzymatic Inhibition
| Compound | Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
| Isoorientin 2″-O-(E)-p-coumarate | Xanthine (B1682287) Oxidase | 35.85 ± 0.64 | Mixed-type | [3] |
| Isovitexin 2″-O-(E)-p-coumarate | Xanthine Oxidase | 36.08 ± 0.93 | Mixed-type | [3] |
| This compound | Pancreatic Lipase (B570770) | Not Determined* | Not Determined | [5] |
*this compound was tentatively identified in a turmeric extract that showed pancreatic lipase inhibitory activity, but the specific contribution and IC₅₀ value of the compound were not determined.[5]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following are protocols relevant to the reported biological activities of this compound and related compounds.
Isolation and Purification of this compound from Trigonella foenum-graecum Seeds
The isolation of this compound has been described as part of the phytochemical analysis of fenugreek seeds. A general protocol involves the following steps:
-
Extraction: The air-dried and powdered seeds of Trigonella foenum-graecum are extracted with a suitable solvent, typically 70-95% ethanol (B145695), at room temperature.
-
Fractionation: The crude ethanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which is rich in flavonoids, is subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a chloroform-methanol mixture.
-
Purification: Final purification of the isolated compounds is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
2BS Cell Proliferation Assay
This protocol is based on the methodology used to assess the protective effect of flavonoids against oxidative stress-induced cell injury.
-
Cell Culture: Human embryonic lung fibroblast (2BS) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Oxidative Stress: To induce cell injury, cells are treated with a predetermined concentration of hydrogen peroxide (H₂O₂).
-
Treatment with Compound: In the experimental groups, cells are pre-treated with varying concentrations of this compound for a specific duration before the addition of H₂O₂. A control group (H₂O₂ only) and a vehicle control group are also included.
-
Assessment of Cell Viability/Proliferation: Cell proliferation is typically quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), which correlates with the number of viable cells.
Xanthine Oxidase Inhibition Assay
This in vitro assay is used to determine the inhibitory effect of a compound on the activity of xanthine oxidase, an enzyme involved in the production of uric acid.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains phosphate (B84403) buffer (pH 7.5), xanthine (the substrate), and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase to the mixture.
-
Measurement of Uric Acid Formation: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the test compound. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.
Pancreatic Lipase Inhibition Assay
This assay measures the ability of a compound to inhibit pancreatic lipase, a key enzyme in the digestion of dietary fats.
-
Substrate Preparation: A solution of the substrate, typically p-nitrophenyl butyrate (B1204436) (pNPB), is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Enzyme and Inhibitor Incubation: Porcine pancreatic lipase is pre-incubated with the test compound at various concentrations in the buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate solution.
-
Measurement of Product Formation: The hydrolysis of pNPB by lipase releases p-nitrophenol, which can be measured spectrophotometrically at a wavelength of 405 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor. The IC₅₀ value is then determined from the dose-response curve.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are not yet available, research on its parent compound, orientin, provides valuable insights into its potential mechanisms of action, particularly in the context of its anti-inflammatory properties.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies have shown that orientin can inhibit the activation of the NF-κB pathway.[6][7][8] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. By inhibiting NF-κB activation, orientin can downregulate the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and various interleukins. It is plausible that this compound shares this anti-inflammatory mechanism.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Nrf2/HO-1 Antioxidant Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response. Orientin has been shown to activate the Nrf2/HO-1 (Heme oxygenase-1) axis.[6] Activation of Nrf2 leads to its translocation into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1. This results in an enhanced cellular defense against oxidative stress. The potent antioxidant activity attributed to this compound may be mediated through the activation of this pathway.
Caption: Potential activation of the Nrf2 antioxidant pathway.
Conclusion and Future Directions
This compound is a promising flavonoid with demonstrated potential to promote cell proliferation in the context of oxidative stress and likely possesses antioxidant and enzymatic inhibitory activities. However, the current body of research is in its nascent stages. To fully elucidate the therapeutic potential of this compound, future research should focus on:
-
Quantitative Bioactivity Studies: Determining the dose-dependent effects and IC₅₀/EC₅₀ values for its antioxidant, anti-inflammatory, and enzyme inhibitory activities is essential.
-
In-depth Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound, moving beyond the inferences from its parent compound.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate its efficacy, bioavailability, and safety profile for various therapeutic applications.
-
Structure-Activity Relationship Studies: Comparing the activity of this compound with orientin and other related flavonoids will provide insights into the role of the p-trans-coumaroyl group in its biological functions.
The comprehensive investigation of this compound holds significant promise for the development of novel, natural product-based therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1229437-75-5 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF- κ B Pathway and NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Potential of Orientin-2''-O-p-trans-coumarate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientin-2''-O-p-trans-coumarate is a naturally occurring flavonoid glycoside that has been isolated from several plant sources, most notably from the seeds of fenugreek (Trigonella foenum-graecum)[1][2][3]. As a member of the flavonoid family, this compound is of significant interest to the scientific community for its potential therapeutic properties, particularly its antioxidant capabilities. Flavonoids are well-documented for their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress.
This technical guide provides a comprehensive overview of the antioxidant potential of this compound. While direct quantitative antioxidant data for the isolated compound is limited in current literature, this paper synthesizes available information on related compounds and extracts to infer its potential. This document details the experimental protocols for key antioxidant assays, explores the likely signaling pathways involved in its mechanism of action, and presents quantitative data from relevant studies to serve as a benchmark for future research.
Quantitative Antioxidant Data
Table 1: Antioxidant Activity of Trigonella foenum-graecum Seed Extracts
| Extract Type | Assay | IC50 Value (µg/mL) | Reference |
| Aqueous Extract | DPPH | 62.67 | [8] |
| Aqueous Extract | ABTS | 71.44 | [8] |
| Hydroalcoholic Extract | DPPH | 350 | [9] |
| Hydroalcoholic Extract | ABTS | 962.5 | [9] |
| Methanol (B129727) Extract | DPPH | 3.85 | [1] |
| Methanol Extract | ABTS | 44.49 | [1] |
Table 2: Antioxidant Activity of Tiliroside (a comparative p-coumaroylated flavonoid glycoside)
| Assay | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | Lower than its non-coumaroylated counterpart (astragalin) | [6][7] |
| ABTS Radical Scavenging | Lower than its non-coumaroylated counterpart (astragalin) | [6][7] |
| Superoxide Anion (•O2–) Scavenging | Lower than its non-coumaroylated counterpart (astragalin) | [6][7] |
| Ferric Ion Reducing Antioxidant Power (FRAP) | Higher activity than its non-coumaroylated counterpart (astragalin) | [6][7] |
| Fe2+-Chelating Activity | Present | [6][7] |
Structure-Activity Relationship: The Role of the p-trans-coumaroyl Moiety
The chemical structure of this compound suggests a high antioxidant potential. Flavonoids' antioxidant capacity is largely determined by the number and arrangement of hydroxyl groups and other structural features. The presence of the p-trans-coumaroyl group is particularly significant. Research on other acylated flavonoid glycosides has demonstrated that the addition of a coumaroyl moiety can substantially increase antioxidant activity compared to their non-acylated parent compounds[5][6][7][10]. This enhancement is attributed to the extended conjugation and the additional phenolic hydroxyl group provided by the coumaric acid portion, which can more effectively delocalize and stabilize the radical formed after hydrogen or electron donation[11][12]. Therefore, it is highly probable that this compound is a more potent antioxidant than its parent compound, orientin.
Experimental Protocols for Antioxidant Assays
The following are detailed methodologies for the most common in vitro assays used to evaluate antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
In a 96-well plate, add a specific volume of the different concentrations of the test sample or positive control to each well.
-
Add the DPPH solution to each well.
-
For the blank, the solvent is used instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of dilutions of the test compound and positive control.
-
Assay:
-
Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
-
Reagents and Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Samples and Standard Curve: Prepare a series of dilutions for the test compound. Prepare a standard curve using a series of concentrations of the ferrous sulfate (B86663) solution.
-
Assay:
-
Add a small volume of the sample or standard to each well of the microplate.
-
Add the FRAP reagent to each well and mix.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and is typically expressed as µM ferrous iron equivalents or Trolox equivalents.
-
Antioxidant Mechanism and Signaling Pathways
The antioxidant activity of flavonoids like this compound is multifaceted, involving direct radical scavenging and modulation of cellular antioxidant defense systems. The following diagrams illustrate the general mechanisms and pathways applicable to this class of compounds.
Direct Radical Scavenging Mechanisms
Flavonoids can neutralize free radicals through several mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Biocatalytic preparation of acylated derivatives of flavonoid glycosides enhances their antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New insights into the chemistry and antioxidant activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Orientin-2''-O-p-trans-coumarate (CAS Number: 1229437-75-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientin-2''-O-p-trans-coumarate is a naturally occurring flavonoid compound first identified in the seeds of Trigonella foenum-graecum (fenugreek).[1] As a member of the flavonoid class of polyphenols, it is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activities, and postulated mechanisms of action. The information is presented to support further research and development efforts in the fields of pharmacology and medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1229437-75-5 | [1] |
| Molecular Formula | C30H26O13 | [1] |
| Molecular Weight | 594.52 g/mol | [1] |
| Appearance | Yellow, solid powder | Commercial Suppliers |
| Solubility | Soluble in DMSO | Commercial Suppliers |
| Storage Conditions | -20°C for long-term storage | Commercial Suppliers |
Biological Activity
The primary reported biological activities of this compound are its potent antioxidant and cell proliferation-promoting effects.
Antioxidant Activity
Cell Proliferation
The initial research on this compound highlighted its ability to strongly promote the proliferation of 2BS cells, a normal human embryonic lung fibroblast cell line, particularly after being subjected to oxidative stress induced by hydrogen peroxide (H2O2).[1] This suggests a potential role in tissue repair and regeneration.
Experimental Protocols
The following sections detail the methodologies for the isolation of this compound from its natural source and for assessing its key biological activities. It is important to note that while the isolation procedure is based on the seminal work by Wang et al. (2010), the full text of this publication was not accessible. Therefore, the protocol is a reconstruction based on the abstract and standard phytochemical techniques.
Isolation of this compound from Trigonella foenum-graecum
This protocol outlines a general procedure for the extraction and isolation of flavonoids from fenugreek seeds, as would be expected based on the initial report.
dot
Caption: Workflow for the isolation of this compound.
Methodology:
-
Plant Material Preparation: Dried seeds of Trigonella foenum-graecum are ground into a fine powder.
-
Extraction: The powdered seeds are extracted with 95% ethanol (B145695) at room temperature for an extended period or using a Soxhlet apparatus for exhaustive extraction. The solvent is then evaporated under reduced pressure to yield the crude ethanolic extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity. The abstract from Wang et al. (2010) specifies that the target compound was found in the ethyl acetate-soluble fraction.
-
Chromatographic Purification: The ethyl acetate (B1210297) fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions enriched with the target compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column.
-
Final Isolation: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including UV, IR, MS, and NMR (1H and 13C).
2BS Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of 2BS cells under oxidative stress, as reported by Wang et al. (2010).
dot
Caption: Workflow for the 2BS cell proliferation (MTT) assay.
Methodology:
-
Cell Culture: 2BS cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Oxidative Stress Induction: The culture medium is replaced with a medium containing a sub-lethal concentration of hydrogen peroxide (H2O2) for a short duration (e.g., 1-2 hours) to induce oxidative stress.
-
Treatment: After removing the H2O2-containing medium, cells are treated with various concentrations of this compound dissolved in the culture medium. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for 48 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell proliferation is expressed as a percentage of the control, and dose-response curves are generated to determine the effective concentration.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are lacking, research on its parent compound, orientin (B1677486), provides valuable insights into its potential mechanisms of action. It is plausible that the coumarate derivative shares some of these targets due to the conserved flavonoid core structure.
NF-κB Signaling Pathway
Orientin has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of many natural products.
dot
Caption: Postulated inhibition of the NF-κB pathway by orientin.
Insulin (B600854) Signaling Pathway
Studies have also indicated that orientin can modulate the insulin signaling pathway. It has been shown to enhance glucose uptake and improve insulin sensitivity in cellular models, suggesting its potential in the management of metabolic disorders.
dot
Caption: Postulated enhancement of the insulin signaling pathway by orientin.
Future Directions
This compound presents a promising scaffold for further investigation. Future research should focus on:
-
Comprehensive Biological Profiling: A broader screening of its pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, is warranted.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound is crucial.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate its therapeutic potential and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs could lead to the discovery of more potent and selective compounds.
Conclusion
This compound is a flavonoid with demonstrated antioxidant and cell-proliferative properties. While research on this specific compound is still in its early stages, the biological activities of its parent compound, orientin, suggest a rich potential for therapeutic applications. This technical guide provides a foundational resource for scientists and researchers to build upon, with the aim of unlocking the full therapeutic potential of this natural product.
References
A Technical Guide to the Discovery and Characterization of New Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and advanced techniques for the discovery, isolation, characterization, and pharmacological screening of novel flavonoids. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complex process of identifying new flavonoid drug candidates, from initial extraction to final bioactivity assessment.
Introduction to Flavonoids
Flavonoids are a diverse group of polyphenolic secondary metabolites ubiquitously found in plants.[1][2] Their basic structure consists of a fifteen-carbon skeleton (C6-C3-C6) with two aromatic rings (A and B) connected by a three-carbon bridge that forms an oxygenated heterocyclic ring (C).[2][3] Flavonoids are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, antiviral, and neuroprotective effects, making them a significant area of interest for drug discovery.[4][5][6]
Discovery and Isolation of Novel Flavonoids
The initial phase of discovering new flavonoids involves the extraction from natural sources and subsequent isolation and purification of individual compounds. Modern techniques have significantly improved the efficiency and selectivity of this process compared to traditional methods.[7][8][9]
Advanced Extraction Techniques
Modern extraction methods offer advantages such as reduced solvent and energy consumption, shorter extraction times, and higher yields.[8][9]
Table 1: Comparison of Modern Flavonoid Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages | Typical Yields (mg/g DW) |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration.[7] | Fast, low energy consumption, improved yields.[10][11] | High power may degrade some compounds. | 40 - 50[11] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, causing cell rupture. | Very fast, reduced solvent use, high efficiency.[10] | Requires specialized equipment, potential for thermal degradation. | ~45[10] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Highly selective, solvent-free final product.[12] | High initial equipment cost, may not be suitable for all flavonoids. | 10 - 15[12] |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures to increase extraction efficiency. | Fast, efficient, and requires less solvent than traditional methods. | High-pressure equipment is needed. | Varies depending on solvent and plant material. |
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing the irreversible adsorption of target compounds.[13][14] This makes it highly effective for the preparative separation of flavonoids from crude extracts.[13][15]
Structural Elucidation of New Flavonoids
Once a pure flavonoid is isolated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques.[3][16][17]
Spectroscopic Methodologies
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides initial information about the flavonoid's basic structure and oxygenation pattern based on its absorption maxima.[16]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.[17]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the flavonoid. Tandem MS (MS/MS) provides fragmentation patterns that help in identifying the aglycone and attached sugar moieties.[3][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed structural information. 1D-NMR (¹H and ¹³C) reveals the number and types of protons and carbons, while 2D-NMR experiments (COSY, HSQC, HMBC) establish the connectivity between atoms, allowing for the complete structural elucidation of the molecule.[19][20]
Pharmacological Characterization and Bioassays
After structural identification, the new flavonoid is screened for its biological activities using a variety of in vitro and in vivo assays.
In Vitro Bioassays
These assays are used for initial screening of bioactivity.
-
Antioxidant Activity: Commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of the flavonoid to donate a hydrogen atom or an electron to neutralize the DPPH radical.[5][17][21]
-
Anti-inflammatory Activity: Can be evaluated by measuring the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by assessing the reduction of pro-inflammatory cytokines in cell-based assays.
-
Anticancer Activity: The cytotoxic effects of the flavonoid are tested against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value (the concentration that inhibits 50% of cell growth).[21][22]
Table 2: In Vitro Bioactivity of Quercetin (B1663063) and its Derivatives
| Compound | Assay | Target/Cell Line | IC50 Value (µM) |
| Quercetin | DPPH Antioxidant Assay | DPPH radical | 19.3[23] |
| Quercetin Derivative 2a | DPPH Antioxidant Assay | DPPH radical | 0.49[23] |
| Quercetin Derivative 2b | DPPH Antioxidant Assay | DPPH radical | 0.53[23] |
| Quercetin | Cytotoxicity Assay | HCT116 (Colon Cancer) | 5.79[24] |
| Quercetin | Cytotoxicity Assay | MDA-MB-231 (Breast Cancer) | 5.81[24] |
| Quercetin | Cytotoxicity Assay | HepG-2 (Liver Cancer) | >100[22] |
| Quercetin Derivative 3i | Cytotoxicity Assay | HepG-2 (Liver Cancer) | 7.32[22] |
| Quercetin Derivative 3k | Cytotoxicity Assay | HepG-2 (Liver Cancer) | 8.16[22] |
In Vivo Bioassays
Promising candidates from in vitro studies are further evaluated in animal models.
-
Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a classic in vivo assay to assess acute anti-inflammatory activity. The reduction in paw swelling after administration of the flavonoid is measured over time.[25][26][27]
Experimental Protocols
This section provides detailed methodologies for key experiments in flavonoid discovery and characterization.
Protocol for Ultrasound-Assisted Extraction (UAE) of Flavonoids
-
Sample Preparation: Dry the plant material in an oven at 40-50°C until a constant weight is achieved and grind it into a fine powder (60 mesh).[6][28]
-
Extraction:
-
Place 1 g of the powdered plant material into a flask.
-
Add 25-30 mL of 60-70% ethanol (B145695) as the solvent.[11][28]
-
Place the flask in an ultrasonic bath.
-
Sonicate at a power of 300-400 W for 30 minutes at a controlled temperature.[11][29]
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude flavonoid extract.
-
Protocol for High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Solvent System Selection: Select a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) by evaluating the partition coefficient (K) of the target flavonoids. The ideal K value is between 0.5 and 2.0.[2][9]
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 850 rpm).[2][9]
-
Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a mixture of the two phases.
-
-
Fraction Collection and Analysis:
-
Monitor the effluent with a UV detector (e.g., at 254 nm).
-
Collect fractions based on the resulting chromatogram.[9]
-
Analyze the purity of the collected fractions using HPLC.
-
Protocol for 2D-NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified flavonoid in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD) in an NMR tube.
-
Acquisition of Spectra:
-
Acquire a standard 1D ¹H NMR spectrum to assess the sample and optimize acquisition parameters.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H correlations).[30]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (¹H-¹³C).[30]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[30]
-
-
-
Data Analysis: Integrate the information from all spectra to piece together the complete chemical structure of the flavonoid.[20]
Protocol for DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test flavonoid and a positive control (e.g., ascorbic acid) in methanol (B129727). Create serial dilutions to obtain a range of concentrations.[17]
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[17]
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each concentration of the test flavonoid or positive control to separate wells.
-
Add 50 µL of the 0.1 mM DPPH solution to all wells.
-
For the control, add 50 µL of methanol and 50 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
-
Measurement and Calculation:
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
Determine the IC50 value by plotting the percentage of scavenging activity against the flavonoid concentration.[5]
-
Protocol for Carrageenan-Induced Rat Paw Edema Assay
-
Animal Acclimatization and Grouping:
-
Use adult male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the flavonoid.
-
-
Drug Administration:
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[26]
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals after (e.g., 1, 2, 3, 4, and 5 hours).[26]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Visualizations: Pathways and Workflows
Flavonoid Biosynthesis Pathway
Caption: Simplified overview of the flavonoid biosynthesis pathway.[4][16][31]
Experimental Workflow for Flavonoid Discovery
Caption: General experimental workflow for flavonoid discovery and characterization.
NF-κB Signaling Pathway Inhibition by Flavonoids
Caption: Inhibition of the canonical NF-κB signaling pathway by flavonoids.[32][33][34]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.caf.ac.cn [journals.caf.ac.cn]
- 11. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. ukm.my [ukm.my]
- 21. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis and Antitumor Activity of Quercetin Derivatives Containing a Quinoline Moiety [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 31. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 32. researchgate.net [researchgate.net]
- 33. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Note: HPLC Method for the Quantification of Orientin-2''-O-p-trans-coumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orientin-2''-O-p-trans-coumarate is a flavonoid C-glycoside that has been identified in various plant species, including fenugreek.[1][2] Flavonoids and their glycosides are of significant interest in the pharmaceutical and nutraceutical industries due to their potential biological activities. Accurate and precise quantification of these compounds is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices. The method is based on reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of phenolic compounds.[3]
Experimental Protocol
This section provides a detailed methodology for the quantification of this compound using HPLC.
1. Materials and Reagents
-
This compound reference standard (≥98% purity by HPLC)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (B129727) (HPLC grade, for extraction)
-
Sample containing this compound (e.g., plant extract, formulation)
2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm)[5] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[5] |
| Gradient Elution | 0-20 min: 30% B to 70% B20-22 min: 70% B to 100% B22-30 min: 100% B[5] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[5] |
| Injection Volume | 10 µL |
| Detection Wavelength | 350 nm (based on the UV absorption maxima for coumaroylated flavonoids) |
| Run Time | 30 minutes |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
-
Solid Samples (e.g., plant powder): Accurately weigh a suitable amount of the homogenized sample (e.g., 1 g) and extract with a known volume of methanol (e.g., 20 mL) using ultrasonication for 30 minutes. Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.[7] Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Liquid Samples: Dilute the liquid sample with methanol if necessary to bring the concentration of the analyte within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Method Validation For robust and reliable results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Description |
| Linearity | Analyze the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.[6] |
| Precision | Intra-day precision: Analyze a minimum of three different concentrations of the standard solution three times on the same day. The relative standard deviation (RSD) should be < 2%.Inter-day precision: Analyze the same concentrations on three different days. The RSD should be < 2%.[6] |
| Accuracy (Recovery) | Perform a recovery study by spiking a blank matrix with known concentrations of the standard. The recovery should be within 95-105%.[6] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1). |
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Regression Equation | y = 15234x - 12.5 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (RSD, n=3) | Inter-day Precision (RSD, n=3) | Accuracy (Recovery, %) |
| 5 | 1.2% | 1.8% | 98.5% |
| 25 | 0.8% | 1.1% | 101.2% |
| 75 | 0.5% | 0.9% | 99.8% |
Experimental Workflow and Signaling Pathways
Caption: HPLC quantification workflow for this compound.
The described HPLC method provides a reliable and robust protocol for the quantification of this compound. The method is specific, linear, precise, and accurate over a relevant concentration range. This application note serves as a comprehensive guide for researchers and scientists in the field of natural product analysis and drug development, enabling the accurate determination of this compound for quality control and research purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS No:1229437-75-5, CasNo.1229437-75-5 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. mdpi.com [mdpi.com]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Application Notes and Protocols: NMR and MS Analysis of Orientin-2''-O-p-trans-coumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orientin-2''-O-p-trans-coumarate is a naturally occurring flavonoid glycoside isolated from the seeds of fenugreek (Trigonella foenum-graecum).[1] This compound has garnered interest within the research community due to its notable biological activities, including potent antioxidant effects and the ability to promote cell proliferation.[1][2] Structurally, it is a C-glycoside of the flavone (B191248) luteolin, where a p-trans-coumaroyl group is attached to the 2''-position of the glucose moiety of orientin. The comprehensive structural elucidation and characterization of this compound are critically dependent on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed insights into the molecular framework, connectivity, and mass, which are essential for its identification, purity assessment, and further investigation in drug discovery and development pipelines.
This document provides a detailed summary of the available analytical data and outlines representative protocols for the NMR and MS analysis of this compound.
Data Presentation
Table 1: NMR Spectroscopic Data for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Luteolin Moiety | Data not publicly available | Data not publicly available |
| Glucose Moiety | Data not publicly available | Data not publicly available |
| p-trans-coumarate Moiety | Data not publicly available | Data not publicly available |
Note: Detailed ¹H and ¹³C NMR chemical shift and coupling constant data for this compound are not publicly available in the cited literature. The protocol for acquiring this data is provided in the Experimental Protocols section.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Method |
| Molecular Formula | C₃₀H₂₆O₁₃ | - |
| Molecular Weight | 594.52 g/mol | - |
| [M+H]⁺ (observed) | 595.1445 | LC-ESI-QTOF |
| [M-H]⁻ (observed) | 593.1299 | LC-ESI-QTOF |
Experimental Protocols
The following are detailed, representative protocols for the isolation and analysis of this compound. These are based on established methodologies for the analysis of flavonoid glycosides.
Protocol 1: Isolation and Purification
-
Extraction:
-
Air-dried and powdered seeds of Trigonella foenum-graecum are extracted with 80% ethanol (B145695) at room temperature for 72 hours.
-
The extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
The ethyl acetate fraction, typically rich in flavonoids, is collected and dried.
-
-
Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
-
Fractions are monitored by Thin Layer Chromatography (TLC). Those containing the target compound are pooled.
-
Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.
-
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard pulse sequence is used. Key parameters include a spectral width of 12-15 ppm, a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
2D NMR: To aid in structural elucidation, a suite of 2D experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard instrument parameters.
-
-
Data Analysis:
-
Spectra are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
-
Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).
-
Protocol 3: Mass Spectrometric Analysis
-
Sample Preparation:
-
A stock solution of the purified compound is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
The stock solution is further diluted to a working concentration of 1-10 µg/mL with the initial mobile phase.
-
-
Instrumentation and Data Acquisition (LC-MS/MS):
-
Analysis is performed on a UPLC (Ultra-Performance Liquid Chromatography) system coupled to a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatography: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is used. The mobile phase typically consists of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid. A gradient elution is run over 15-20 minutes.
-
Mass Spectrometry: The ESI source is operated in both positive and negative ion modes.
-
Full Scan MS: Data is acquired over a mass range of m/z 100-1000.
-
Tandem MS (MS/MS): Data-dependent acquisition is used to trigger fragmentation of the most abundant precursor ions to obtain structural information. The precursor ion for [M+H]⁺ (m/z 595.1) or [M-H]⁻ (m/z 593.1) would be selected for fragmentation.
-
-
-
Data Analysis:
-
The acquired data is processed using the instrument's software.
-
The exact mass of the molecular ion is used to confirm the elemental composition.
-
Fragmentation patterns are analyzed to confirm the connectivity of the luteolin, glucose, and p-coumarate moieties.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of the biological activities of this compound.
References
Application Notes and Protocols: Orientin-2''-O-p-trans-coumarate and Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientin-2''-O-p-trans-coumarate is a flavonoid compound that has been isolated from plants such as Trigonella foenum-graecum (fenugreek)[1][2][3][4]. While research on this specific derivative is emerging, studies have indicated its potential to influence cell proliferation. Notably, one study demonstrated that this compound, along with vitexin-2''-O-p-trans-coumarate, significantly promoted the proliferation of 2BS cells, a normal human embryonic lung fibroblast cell line, particularly under conditions of oxidative stress induced by hydrogen peroxide (H₂O₂)[2][3][4][5].
In contrast, the parent compound, Orientin, has been more extensively studied and generally exhibits anti-proliferative effects across various cancer cell lines. These studies have shown that Orientin can inhibit the growth of hepatocellular carcinoma, bladder carcinoma, breast cancer, and colorectal cancer cells[6][7][8][9][10]. The anti-cancer activity of Orientin is often attributed to its ability to modulate key signaling pathways, such as the NF-κB and Hedgehog pathways, and to induce cell cycle arrest[6][7][9].
These contrasting effects highlight the importance of studying specific derivatives and the cellular context in which they are evaluated. This document provides detailed protocols for assessing the effects of this compound on cell proliferation, with a focus on both its potential pro-proliferative and anti-proliferative activities.
Data Presentation
Table 1: Pro-proliferative Effect of this compound on 2BS Cells
| Compound | Cell Line | Condition | Effect | Reference |
| This compound | 2BS (human embryonic lung fibroblasts) | H₂O₂-induced oxidative stress | Strong promotion of cell proliferation | [2][3][4][5] |
Table 2: Anti-proliferative Effects of Orientin on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| T24 | Human Bladder Carcinoma | MTT Assay, Flow Cytometry | Inhibited proliferation, caused cell cycle arrest, reduced cell viability. | [6][7][9] |
| Hepatocellular Carcinoma Cells | Liver Cancer | Not specified | Inhibited proliferation and migration. | [6] |
| MDA-MB-231, A549, HCT-116 | Breast, Lung, Colon Cancer | CCK-8 Assay | Cytotoxic effect with an IC50 of 25 μM in A549 cells. | [8] |
| Esophageal Carcinoma Cells | Esophageal Cancer | Not specified | Inhibited proliferation and promoted apoptosis. | [7] |
| Breast Cancer Cells | Breast Cancer | Not specified | Inhibited proliferation and promoted apoptosis. | [7] |
| Colorectal Cancer Cells | Colorectal Cancer | Not specified | Anti-proliferative effect, inhibited NF-κB signaling. | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Proliferation
This protocol is adapted for assessing the effect of this compound on cell proliferation.
Materials:
-
Target cells (e.g., 2BS cells or cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
For studying pro-proliferative effects under oxidative stress (as with 2BS cells), co-treat with a low, non-lethal concentration of H₂O₂.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This protocol can be used to determine if this compound affects cell cycle progression.
Materials:
-
Cells treated as described in Protocol 1
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time, harvest the cells by trypsinization.
-
Cell Fixation:
-
Wash the cells with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Fix the cells overnight at -20°C.
-
-
Cell Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
The anti-proliferative effects of the parent compound, Orientin, have been linked to the inhibition of the NF-κB and Hedgehog signaling pathways.
NF-κB Signaling Pathway Inhibition by Orientin
Orientin has been shown to inhibit the NF-κB signaling pathway, which is crucial for cell proliferation and inflammation in cancer cells.[7]
Caption: Inhibition of the NF-κB pathway by Orientin.
Hedgehog Signaling Pathway Inhibition by Orientin
Orientin can also suppress the Hedgehog signaling pathway, which is implicated in the proliferation of certain cancer cells.[6][7][9]
Caption: Inhibition of the Hedgehog pathway by Orientin.
General Workflow for Cell Proliferation Assay
The following diagram illustrates a typical workflow for assessing the effect of a compound on cell proliferation.
Caption: A typical workflow for a cell proliferation assay.
References
- 1. This compound | CAS#:1229437-75-5 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays for Flavonoids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, fruits, and vegetables.[1] They are renowned for their potent antioxidant properties, which are largely attributed to their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions.[2] These properties play a crucial role in mitigating oxidative stress, a state implicated in the pathogenesis of numerous chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][3]
Assessing the antioxidant capacity of flavonoids is a critical step in the development of nutraceuticals and pharmaceuticals. A variety of in vitro assays have been developed to determine this activity, each with its own specific mechanism. It is generally recommended to use a battery of tests to obtain a comprehensive antioxidant profile.[4] This document provides detailed application notes and protocols for four of the most common and reliable assays: DPPH, ABTS, FRAP, and ORAC.
Cellular Antioxidant Signaling Pathways Modulated by Flavonoids
While in vitro assays measure direct chemical antioxidant capacity, it is also important to understand the biological context. Flavonoids can exert modulatory actions on cellular signaling pathways, enhancing the endogenous antioxidant defense system.[5] Key pathways include the Nrf2, MAPK, and PI3K/Akt pathways, which lead to the upregulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[[“]][[“]][8]
Caption: Flavonoid-mediated activation of the Nrf2 antioxidant response pathway.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Application Note
The DPPH assay is one of the most common, rapid, and simple methods for evaluating the free radical scavenging ability of compounds.[4][9] The principle is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant.[9][10] When the DPPH radical accepts an electron or hydrogen atom from an antioxidant (like a flavonoid), it becomes the reduced, non-radical form (DPPH-H), resulting in a color change from purple to yellow.[11] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the scavenging activity of the compound.[9][11]
Advantages: Simplicity, speed, and the stability of the DPPH radical. Limitations: The reaction is sensitive to light and oxygen, and the DPPH radical is not representative of biological radicals.
Experimental Protocol
1. Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). This solution should be freshly prepared, stored in an amber bottle, and kept in the dark to prevent degradation.[4]
-
Test Compound Stock Solution: Prepare a stock solution of the flavonoid (e.g., 1 mg/mL) in a suitable solvent like methanol, ethanol, or DMSO.
-
Positive Control: Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same manner as the test compound.
2. Assay Procedure:
-
Prepare serial dilutions of the test compound and positive control from their respective stock solutions to obtain a range of concentrations.
-
In a 96-well microplate or test tubes, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
Prepare a blank sample containing 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution. This serves as the control.
-
Cover the plate or tubes to prevent evaporation and incubate in the dark at room temperature for 30 minutes.[9]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.[9][11]
3. Data Calculation:
-
Percentage of Scavenging Activity (% Inhibition): % Inhibition = [(A_control - A_sample) / A_control] × 100 Where:
-
IC50 Value: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. It is determined by plotting the percentage of inhibition against the different concentrations of the test compound. A lower IC50 value indicates higher antioxidant activity.[4]
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Application Note
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[13][14] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS.[15] The extent of decolorization is proportional to the antioxidant's concentration and is typically expressed as Trolox Equivalents (TE), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
Advantages: Applicable to both hydrophilic and lipophilic antioxidants, stable over a wide pH range, and not as affected by light as the DPPH assay. Limitations: The ABTS radical is not found in biological systems, and the reaction can be complex.
Experimental Protocol
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[4]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[4][13]
-
Adjusted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]
2. Assay Procedure:
-
Prepare serial dilutions of the flavonoid sample and Trolox standard.
-
Add a small volume of the sample/standard (e.g., 10-20 µL) to a larger volume of the adjusted ABTS•+ solution (e.g., 180-190 µL) in a 96-well plate.
-
Mix and incubate at room temperature for a defined period (e.g., 6-30 minutes).[14]
-
Measure the absorbance at 734 nm.[15]
3. Data Calculation:
-
Percentage of Scavenging Activity (% Inhibition): % Inhibition = [(A_control - A_sample) / A_control] × 100 Where:
-
A_control is the absorbance of the adjusted ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Trolox Equivalent Antioxidant Capacity (TEAC): A standard curve is generated by plotting the % inhibition versus the concentration of Trolox. The antioxidant capacity of the sample is then calculated from this curve and expressed as µM of Trolox Equivalents (TE) per mg or µM of the sample.
Caption: Experimental workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Application Note
The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[16][17] The assay uses a colorless ferric complex (Fe³⁺-TPTZ) which, upon reduction by an antioxidant, forms a vibrant blue-colored ferrous complex (Fe²⁺-TPTZ).[17][18] The intensity of the blue color is proportional to the amount of Fe²⁺ formed and is measured by the increase in absorbance at 593 nm.[18] The results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/g of sample) or relative to a standard antioxidant like Trolox or ascorbic acid.
Advantages: The assay is simple, fast, inexpensive, and highly reproducible. Limitations: The assay is performed at an acidic pH (3.6), which is not physiologically relevant. It only measures the reducing ability and does not react with antioxidants that act by hydrogen atom transfer (HAT), such as thiols.
Experimental Protocol
1. Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[18]
2. Assay Procedure:
-
Prepare serial dilutions of the flavonoid sample and a ferrous sulfate (B86663) (FeSO₄) or Trolox standard.
-
In a 96-well plate, add a small volume of the sample/standard (e.g., 10-20 µL).
-
Add a large volume of the pre-warmed FRAP working reagent (e.g., 180-200 µL) to each well.[18]
-
Mix and incubate at 37°C for a specified time (typically 4-30 minutes).[18]
-
Measure the absorbance at 593 nm.[18]
3. Data Calculation:
-
FRAP Value: A standard curve is constructed by plotting the absorbance of the ferrous sulfate standards against their concentrations. The reducing power of the sample is determined from this curve and expressed as µM Fe(II) equivalents.
Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Application Note
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative damage induced by a source of peroxyl radicals, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[19][20] In the absence of an antioxidant, AAPH generates peroxyl radicals that quench the fluorescence of fluorescein (B123965) over time.[20][21] An antioxidant present in the sample will neutralize these radicals, thereby preserving the fluorescent signal. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to that of a Trolox standard.
Advantages: The use of peroxyl radicals is biologically relevant, as they are a common type of reactive oxygen species in the human body. The assay is highly sensitive and can be automated for high-throughput screening.[22] Limitations: The assay can be more complex and time-consuming than other methods, and the thermal decomposition of AAPH is temperature-dependent.
Experimental Protocol
1. Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Standard laboratory buffer.
-
Fluorescein Stock Solution: Prepare a stock solution in the phosphate buffer.
-
AAPH Solution: Prepare a solution of AAPH in phosphate buffer. This solution must be made fresh daily.[20]
-
Trolox Standard: Prepare a stock solution and serial dilutions in phosphate buffer.
2. Assay Procedure:
-
The assay is performed in a 96-well black microplate to minimize light interference.
-
Add 150 µL of the fluorescein working solution to each well, followed by 25 µL of the flavonoid sample, Trolox standard, or buffer (for the blank).[19][21]
-
Pre-incubate the plate at 37°C for at least 15-30 minutes in the plate reader.[21][22]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette or the plate reader's injector.[21]
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for up to 2 hours at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[19][22]
3. Data Calculation:
-
Area Under the Curve (AUC): Calculate the AUC for the blank, standards, and samples using the fluorescence decay data.
-
Net AUC: Net AUC = AUC_sample - AUC_blank
-
ORAC Value: A standard curve is created by plotting the Net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from this curve and is expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.
Caption: Experimental workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Quantitative Data on Flavonoid Antioxidant Activity
The antioxidant activity of flavonoids can vary significantly based on their chemical structure, particularly the number and position of hydroxyl groups.[23] The following table summarizes representative antioxidant activity data for several common flavonoids across different assays. Values are compiled from various literature sources and are intended for comparative purposes.
| Flavonoid | Class | DPPH (IC50, µM) | ABTS (TEAC) | FRAP (µmol Fe(II)/µmol) | ORAC (µmol TE/µmol) |
| Quercetin | Flavonol | ~5 - 15 | ~1.5 - 4.8 | ~3.0 - 5.0 | ~4.3 - 8.0 |
| Rutin | Flavonol | ~10 - 25 | ~1.1 - 2.5 | ~2.5 - 4.5 | ~2.0 - 4.7 |
| Catechin | Flavanol | ~15 - 30 | ~1.2 - 2.2 | ~2.0 - 4.0 | ~3.0 - 6.5 |
| Epicatechin | Flavanol | ~10 - 25 | ~1.3 - 3.0 | ~2.2 - 4.2 | ~3.5 - 7.0 |
| Kaempferol | Flavonol | ~20 - 50 | ~1.0 - 2.0 | ~1.5 - 3.0 | ~1.8 - 3.5 |
| Luteolin | Flavone | ~8 - 20 | ~1.4 - 2.8 | ~2.0 - 3.5 | ~2.5 - 5.0 |
| Myricetin | Flavonol | ~2 - 10 | ~2.0 - 5.0 | ~4.0 - 6.0 | ~5.0 - 9.0 |
| Genistein | Isoflavone | ~50 - 100+ | ~0.5 - 1.5 | ~0.8 - 2.0 | ~1.5 - 3.0 |
| Trolox (Control) | - | ~20 - 45 | 1.0 | 1.0 | 1.0 |
Note: The values presented are approximate ranges compiled from various scientific studies.[22][24][25][26][27] Absolute values can vary depending on specific experimental conditions (solvent, pH, reaction time, etc.). TEAC = Trolox Equivalent Antioxidant Capacity. TE = Trolox Equivalents.
References
- 1. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. activeconceptsllc.com [activeconceptsllc.com]
- 20. agilent.com [agilent.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. japsonline.com [japsonline.com]
Application Notes and Protocols for Supercritical CO2 Extraction of Flavonoids from Fenugreek (Trigonella foenum-graecum)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of flavonoids from fenugreek seeds using supercritical carbon dioxide (SC-CO2) extraction. This environmentally friendly technique offers a promising alternative to conventional solvent-based methods, yielding high-purity extracts suitable for pharmaceutical and nutraceutical applications.
Introduction to Supercritical CO2 Extraction of Fenugreek Flavonoids
Fenugreek seeds are a rich source of bioactive compounds, including flavonoids, which exhibit a wide range of pharmacological activities. Supercritical CO2 extraction is an advanced technology that utilizes carbon dioxide in its supercritical state—a fluid state above its critical temperature and pressure—as a solvent. Due to its non-toxic, non-flammable, and environmentally benign nature, supercritical CO2 is an ideal solvent for extracting sensitive phytochemicals like flavonoids.[1] The solvent strength of supercritical CO2 can be fine-tuned by modulating pressure and temperature, allowing for selective extraction of target compounds.[1] For the extraction of more polar compounds like flavonoids, the polarity of supercritical CO2 can be enhanced by the addition of a co-solvent, typically ethanol (B145695).
Experimental Data on Supercritical Fluid Extraction (SFE) of Fenugreek
While specific data on the supercritical CO2 extraction of flavonoids from fenugreek is limited in publicly available literature, extensive research has been conducted on the extraction of other bioactive compounds, such as oils and steroidal saponins. These studies provide valuable insights into the optimal extraction parameters that can be adapted for flavonoid extraction.
Table 1: Supercritical CO2 Extraction Parameters for Fenugreek Oil
| Pressure (bar/MPa) | Temperature (°C) | Co-solvent | Extraction Time (min) | Oil Yield (%) | Reference |
| 300 bar (30 MPa) | 40 | None | 85 | 3.65 | |
| 25 MPa | 40 | 50% (v/w) Ethanol | Not Specified | 0.895 (8.95 mg/g) | [2][3] |
| 27.0 MPa | 42.6 | None | Not Specified | 2.57 | [4] |
| 28.5 MPa | 41 | None | 118 | 3.78 | [5] |
Table 2: Optimized Supercritical CO2 Extraction Parameters for Fenugreek Steroidal Sapogenins
| Pressure (MPa) | Temperature (°C) | Co-solvent | CO2 Consumption (g/g DM) | Key Compound Yield (mg/g DM) | Reference |
| 24.73 | 38.2 | None | 19.24 | Diosgenin: 0.774, Protodioscin: 0.477, Sarsapogenin: 0.713 | [6] |
| 24.6 | 43.5 | None | 20.87 | Diosgenin: 0.81 | [4] |
Note: DM refers to dry mass.
Detailed Experimental Protocols
This section outlines a general protocol for the supercritical CO2 extraction of flavonoids from fenugreek seeds, based on established methodologies for similar compounds and general principles of SFE.
Sample Preparation
-
Procurement and Authentication: Obtain high-quality fenugreek seeds from a reputable supplier. Authenticate the plant material taxonomically.
-
Cleaning and Drying: Clean the seeds to remove any foreign matter. Dry the seeds at a controlled temperature (e.g., 40-50°C) to a moisture content of less than 10%.
-
Grinding: Grind the dried seeds into a fine powder (e.g., particle size of 0.25-0.5 mm) to increase the surface area for efficient extraction.
Supercritical CO2 Extraction Protocol
This protocol is a starting point and should be optimized for maximizing flavonoid yield.
-
Apparatus: A laboratory-scale or pilot-scale supercritical fluid extraction system.
-
Procedure:
-
Load the ground fenugreek seed powder into the extraction vessel.
-
Pressurize the system with high-purity CO2 to the desired pressure (e.g., 25-35 MPa).
-
Heat the extraction vessel to the desired temperature (e.g., 40-60°C).
-
If using a co-solvent, introduce ethanol at the desired concentration (e.g., 5-15% v/v) into the CO2 stream.
-
Maintain a constant flow rate of supercritical CO2 (and co-solvent) through the extraction vessel for the desired duration (e.g., 60-120 minutes).
-
The extract-laden supercritical fluid flows into a separator vessel where the pressure and/or temperature are reduced, causing the precipitation of the extract.
-
The CO2 is then re-pressurized and recycled, or vented.
-
Collect the crude extract from the separator.
-
Analytical Methods for Flavonoid Quantification
After extraction, the total flavonoid content and the concentration of specific flavonoids should be determined using appropriate analytical techniques.
-
Total Flavonoid Content (TFC) Assay:
-
A common spectrophotometric method is the aluminum chloride colorimetric assay.
-
Protocol:
-
Prepare a standard curve using a known flavonoid standard (e.g., quercetin (B1663063) or rutin).
-
Mix an aliquot of the fenugreek extract with aluminum chloride solution.
-
After incubation, measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Calculate the TFC based on the standard curve and express it as mg of quercetin equivalents (QE) per gram of dry extract.
-
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
HPLC coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is the gold standard for the identification and quantification of individual flavonoids.
-
Identified Flavonoids in Fenugreek: Studies on fenugreek have identified several flavonoid glycosides, primarily derivatives of apigenin, luteolin, and kaempferol.[7][8]
-
General HPLC Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with two solvents, such as (A) water with a small percentage of formic acid and (B) acetonitrile (B52724) or methanol.
-
Detection: DAD detection at wavelengths specific for flavonoids (e.g., 280 nm and 340 nm). ESI-MS in negative ion mode can be used for structural elucidation.[8]
-
Quantification: Use certified reference standards of specific flavonoids (e.g., apigenin, luteolin, kaempferol, and their glycosides) to create calibration curves for accurate quantification.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for Supercritical CO2 Extraction and Analysis of Fenugreek Flavonoids.
Logical Relationship of SFE Parameters
Caption: Interplay of Parameters in Supercritical CO2 Extraction of Flavonoids.
Conclusion and Future Directions
Supercritical CO2 extraction is a highly promising technique for obtaining flavonoid-rich extracts from fenugreek seeds for applications in the pharmaceutical and food industries. The provided protocols offer a solid foundation for researchers to develop and optimize their extraction processes. Future research should focus on systematically evaluating the effects of various SFE parameters, including the type and concentration of co-solvents, on the yield of specific flavonoids from fenugreek. Furthermore, detailed studies on the bioactivity of the resulting extracts will be crucial for their commercial application.
References
- 1. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Orientin-2''-O-p-trans-coumarate for Inducing Apoptosis in Cancer Cells
Disclaimer: Scientific literature extensively documents the pro-apoptotic effects of the flavonoid orientin (B1677486) in various cancer cell lines. However, specific research on the apoptosis-inducing capabilities of its derivative, Orientin-2''-O-p-trans-coumarate , is limited. The following application notes and protocols are primarily based on the available data for orientin and serve as a foundational guide for investigating the potential anticancer effects of this compound.
Introduction
Orientin, a C-glycosylflavone found in various medicinal plants, has demonstrated significant antioxidant, anti-inflammatory, and antitumor properties.[1] Studies have shown that orientin can inhibit the proliferation of cancer cells and induce apoptosis through the modulation of key signaling pathways.[2][3] This document provides a comprehensive overview of the methodologies to study the pro-apoptotic effects of this compound, leveraging the existing knowledge on orientin.
Potential Signaling Pathways of Action
Based on studies with orientin, this compound may induce apoptosis by targeting one or more of the following signaling pathways:
-
Inhibition of NF-κB and Hedgehog Signaling Pathways: Orientin has been shown to suppress the proliferation of bladder cancer cells by inhibiting the Nuclear Factor-kappaB (NF-κB) and Hedgehog signaling pathways.[2][3] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as BAX and cleaved-caspase 3.[2]
-
Modulation of the Intrinsic Apoptosis Pathway: The intrinsic, or mitochondrial, pathway of apoptosis is a common target for anticancer compounds.[4][5] This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.
-
Involvement of ROS-Related Signaling: In some cancer cell lines, the related compound isoorientin (B1672268) has been found to induce apoptosis and autophagy through reactive oxygen species (ROS)-related p53, PI3K/Akt, JNK, and p38 signaling pathways.[6]
Caption: Proposed mechanism of apoptosis induction.
Quantitative Data Summary
The following table summarizes the quantitative data from studies on orientin's effect on cancer cells. This data can be used as a reference for designing experiments with this compound.
| Cancer Cell Line | Compound | Concentration | Effect | Reference |
| T24 (Bladder) | Orientin | 100 μM | Inhibition of proliferation, cell cycle arrest, reduced viability | [2][3] |
| T24 (Bladder) | Orientin | Increasing concentrations | Decreased Bcl-2 expression, Increased BAX and cleaved-caspase 3 expression | [2] |
| EC109 (Esophageal) | Orientin | Not specified | Significant cytotoxicity | [1] |
| MCF-7 (Breast) | Orientin | Not specified | Significant cytotoxicity | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound.
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., T24, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Caption: General workflow for apoptosis studies.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Objective: To determine the expression levels of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-BAX, anti-cleaved caspase-3, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
Conclusion
The protocols and data presented provide a robust framework for investigating the potential of this compound as an apoptosis-inducing agent in cancer cells. While direct evidence is currently lacking for this specific compound, the well-documented pro-apoptotic effects of its parent molecule, orientin, suggest a promising avenue for research. The proposed experiments will enable researchers to elucidate the cytotoxic and apoptotic mechanisms of this compound and evaluate its potential as a novel anticancer therapeutic.
References
- 1. Orientin, a flavanoid, mitigates 1, 2 dimethylhydrazine-induced colorectal lesions in Wistar rats fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isoorientin induces apoptosis and autophagy simultaneously by reactive oxygen species (ROS)-related p53, PI3K/Akt, JNK, and p38 signaling pathways in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive 2D-LC for Complex Flavonoid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a vast and diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] This chemical diversity, however, presents a significant analytical challenge. Complex plant extracts can contain hundreds of flavonoid glycosides and aglycones with subtle structural differences, leading to extensive co-elution in traditional one-dimensional liquid chromatography (1D-LC).[2][3] Comprehensive two-dimensional liquid chromatography (2D-LC or LCxLC) has emerged as a powerful technique to dramatically increase separation power and resolve these complex mixtures.[2][4][5] By coupling two columns with different separation mechanisms (orthogonality), 2D-LC provides a much higher peak capacity, enabling more detailed and accurate qualitative and quantitative analysis of flavonoids in complex matrices like food, herbal medicines, and biological samples.[2][4][5][6]
Principle of Comprehensive 2D-LC (LCxLC)
In a comprehensive 2D-LC system, the entire sample is subjected to two independent separation stages. The effluent from the first-dimension (¹D) column is sequentially collected in small fractions into sample loops. These fractions are then rapidly injected onto a second-dimension (²D) column for a fast, secondary separation. The key to a successful 2D-LC separation is the use of orthogonal column chemistries, meaning the separation mechanisms in the two dimensions are as different as possible. A common and effective combination for flavonoid analysis is Hydrophilic Interaction Liquid Chromatography (HILIC) in the first dimension and Reversed-Phase (RP) chromatography in the second.[4][5] This ZIC-HILIC x RP-LC setup separates compounds based on polarity in two different ways, significantly enhancing overall resolution.[4][5]
The primary benefit of this approach is a substantial increase in theoretical peak capacity. While the practical peak capacity is often less than the theoretical product of the two individual dimensions due to factors like undersampling, the resolving power is still an order of magnitude greater than its one-dimensional counterpart.[7] This allows for the separation of compounds that would otherwise overlap, as demonstrated in the analysis of wine, where apigenin (B1666066) and naringenin (B18129) were co-eluted in a 1D system but successfully separated and quantified using a 2D-LC system.[4][5]
Detailed Experimental Protocol: A Case Study
This protocol is a synthesized example for the analysis of flavonoids in a complex plant extract, based on common methodologies found in the literature.[2][4][5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and pre-concentrate flavonoids from a plant matrix (e.g., leaves, fruit peel) while removing interfering substances.[8]
-
Materials: Dried plant powder, 70% Methanol (MeOH), C18 SPE cartridges.
-
Procedure:
-
Extract 1.0 g of dried plant powder with 20 mL of 70% MeOH using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.
-
Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove highly polar impurities.
-
Elute the flavonoid fraction with 10 mL of MeOH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for ¹D-LC.
-
2. 2D-LC-DAD-MS/MS Instrumentation and Conditions
-
System: An Agilent 1290 Infinity 2D-LC solution or equivalent, coupled to a Diode Array Detector (DAD) and a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS).[2]
First Dimension (¹D) Conditions:
| Parameter | Setting |
| Column | ZIC-HILIC Column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 90% B to 60% B over 40 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temp. | 35 °C |
Modulation:
| Parameter | Setting |
| Interface | 2-position, 8-port switching valve with two sample loops (e.g., 40 µL) |
| Modulation Time | 60 seconds (determines the run time for the ²D) |
Second Dimension (²D) Conditions:
| Parameter | Setting |
| Column | Short monolithic C18 column (e.g., 50 mm x 4.6 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 45 seconds, hold for 10s, re-equilibrate |
| Flow Rate | 2.5 mL/min |
| Column Temp. | 40 °C |
Detection Conditions:
| Detector | Settings |
| DAD | Wavelength: 280 nm, 330 nm, 350 nm. Full scan: 200-600 nm. |
| QTOF-MS | Ionization Mode: ESI (Negative and/or Positive) |
| Capillary Voltage: 3.5 kV | |
| Source Temp.: 120 °C | |
| Desolvation Gas: Nitrogen, 800 L/hr at 450 °C | |
| Scan Range (m/z): 100 - 1500 | |
| Acquisition Mode: Data-Independent Acquisition (DIA) or MS/MS |
Data Processing and Visualization
The data generated from a 2D-LC-MS analysis is complex, yielding a three-dimensional dataset (¹D retention time, ²D retention time, and m/z). Specialized software is required to process this data, which involves peak picking, alignment, and compound identification based on accurate mass and fragmentation patterns.
Quantitative Performance Comparison
The primary advantage of 2D-LC is the significant enhancement in separation power, which can be quantified by peak capacity—the theoretical maximum number of peaks that can be resolved in a given separation space.
| Parameter | 1D-UHPLC | Comprehensive 2D-LC (LCxLC) | Benefit of 2D-LC |
| Analysis Time | ~60 min | ~60 min | Comparable analysis time |
| Typical Peak Capacity | 200 - 400 | > 1000 | 3 to 4-fold increase in resolving power |
| Peak Overlap | High probability in complex samples | Drastically reduced | Improved accuracy for identification & quantification[4][5] |
| Compounds Identified | Lower number due to co-elution | Higher number of resolved compounds | Discovery of novel or trace compounds[2] |
| Sensitivity (MS) | Standard | Can be enhanced due to peak focusing | Improved Limits of Detection (LOD)[9] |
Example Quantitative Data from Literature:
| Flavonoid | Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Apigenin | 2D-LC | 0.0705 | 0.2136 | [4][5] |
| Naringenin | 2D-LC | 0.1300 | 0.3939 | [4][5] |
| Hesperidin | 2D-LC | 0.0336 | 0.1018 | [4][5] |
| Rutin | 2D-LC | 0.0120 | 0.0363 | [4][5] |
Comprehensive 2D-LC is an exceptionally powerful analytical tool for the in-depth characterization of complex flavonoid mixtures. Its ability to significantly increase peak capacity and resolution allows researchers to overcome the limitations of conventional 1D-LC, leading to more comprehensive and accurate profiling.[2] The detailed separation reveals a clearer picture of the sample's composition, which is invaluable for natural product discovery, quality control of herbal medicines, and metabolomics research in the pharmaceutical and food science industries.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comprehensive two-dimensional liquid chromatography tandem diode array detector (DAD) and accurate mass QTOF-MS for the analysis of flavonoids and iridoid glycosides in Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. Improving Peak Capacity in Fast On-Line Comprehensive Two-Dimensional Liquid Chromatography with Post First Dimension Flow-Splitting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nutraceutical Development of Orientin-2''-O-p-trans-coumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientin-2''-O-p-trans-coumarate is a flavonoid C-glycoside that has been isolated from the seeds of Trigonella foenum-graecum, commonly known as fenugreek.[1][2][3][4] As a member of the flavonoid family, this compound is of significant interest for its potential health benefits and applications in the development of nutraceuticals. Flavonoids are well-documented for their antioxidant, anti-inflammatory, and cell-modulating properties. This document provides detailed application notes and experimental protocols for the investigation and utilization of this compound in a research and development setting.
Biological Activities and Potential Applications
This compound has demonstrated notable biological activities that suggest its potential for use in nutraceutical formulations aimed at promoting cellular health and protecting against oxidative stress.
1. Antioxidant Activity: Like many flavonoids, this compound is believed to possess potent antioxidant properties.[5][6][7] Antioxidants are crucial for neutralizing reactive oxygen species (ROS), which are implicated in cellular aging and the pathogenesis of various chronic diseases. The antioxidant capacity of this compound makes it a promising candidate for nutraceuticals designed to support the body's natural defense against oxidative damage.
2. Promotion of Cell Proliferation: Research has indicated that this compound can promote the proliferation of 2BS cells, a normal human embryonic lung fibroblast cell line.[1][2][3][4] This cytoproliferative effect, particularly in the context of counteracting oxidative stress-induced damage, suggests its potential application in regenerative medicine and in formulations aimed at maintaining tissue health and integrity.
3. Potential Xanthine (B1682287) Oxidase Inhibition: Some studies on related C-glycosylflavones from fenugreek have shown inhibitory effects against xanthine oxidase, an enzyme involved in the production of uric acid. While specific data for this compound is limited, this suggests a potential avenue for investigation into its role in managing hyperuricemia and related conditions.
Quantitative Data Summary
| Biological Activity | Assay Type | Test System | Endpoint | Result (e.g., IC50, EC50) | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | Cell-free | IC50 | User-defined | |
| Antioxidant Activity | ABTS Radical Scavenging | Cell-free | IC50 | User-defined | |
| Cell Proliferation | MTT Assay | 2BS Cells | EC50 | User-defined |
Experimental Protocols
Extraction and Isolation of this compound from Trigonella foenum-graecum Seeds
This protocol is adapted from methodologies for isolating flavonoid C-glycosides from fenugreek seeds.
Materials:
-
Dried seeds of Trigonella foenum-graecum
-
Ethanol (B145695) (95%)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Defatting of Seed Material:
-
Grind the dried fenugreek seeds into a fine powder.
-
Extract the powder with n-hexane at room temperature for 24 hours to remove lipids.
-
Filter the mixture and discard the n-hexane fraction. Air-dry the defatted seed powder.
-
-
Ethanolic Extraction:
-
Macerate the defatted seed powder with 95% ethanol at room temperature for 72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition it successively with ethyl acetate.
-
Collect the ethyl acetate-soluble fraction, which is enriched with flavonoids.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound of interest.
-
-
Further Purification:
-
Subject the enriched fractions to further purification using a Sephadex LH-20 column with methanol (B129727) as the eluent.
-
For final purification, utilize preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to isolate pure this compound.
-
-
Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).
-
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the compound and ascorbic acid in methanol to achieve a range of concentrations.
-
In a 96-well plate, add 100 µL of each concentration of the sample or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Trolox (as a positive control)
-
96-well microplate reader
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and Trolox in PBS.
-
In a 96-well plate, add 20 µL of each concentration of the sample or standard.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and the IC50 value as described for the DPPH assay.
Cell Proliferation and Cytoprotection Assay (MTT Assay)
This is a general protocol for assessing the effect of this compound on the proliferation of 2BS cells, particularly in a model of oxidative stress.
Materials:
-
2BS cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed 2BS cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Induction of Oxidative Stress (Optional): To assess cytoprotective effects, treat the cells with a predetermined concentration of H₂O₂ (e.g., 100-200 µM) for 1-2 hours to induce oxidative stress.
-
Treatment with Compound:
-
Remove the medium containing H₂O₂ (if applicable).
-
Add fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the cells for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated or vehicle-treated cells).
-
For cytoprotection, compare the viability of cells treated with H₂O₂ alone to those treated with H₂O₂ and this compound.
-
For proliferation, compare the viability of cells treated with the compound to the control.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
Based on studies of the parent compound, orientin, it is hypothesized that this compound may exert its antioxidant and cytoprotective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and PI3K/Akt signaling pathways.
Caption: Proposed signaling pathway for the antioxidant and cytoprotective effects.
Experimental Workflows
Caption: Workflow for the extraction and isolation of the target compound.
Caption: General workflow for in vitro antioxidant activity assays.
Caption: Workflow for assessing cell proliferation and cytoprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavone C-glycosides from seeds of fenugreek, Trigonella foenum-graecum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT (Assay protocol [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Orientin Modulates Nrf2-ARE, PI3K/Akt, JNK-ERK1/2, and TLR4/NF-kB Pathways to Produce Neuroprotective Benefits in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacological Studies of Total Flavonoids from Trollius chinensis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological properties of total flavonoids extracted from Trollius chinensis. The following sections detail the experimental protocols for assessing their antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, supported by quantitative data and schematic diagrams of the underlying signaling pathways.
Extraction of Total Flavonoids from Trollius chinensis
This section outlines two common methods for the extraction of total flavonoids from the dried flowers of Trollius chinensis.
Application Note
The selection of an appropriate extraction method is crucial for obtaining a high yield of flavonoids. Heating reflux extraction is a conventional and effective method. Ultrasonic-assisted extraction offers a more rapid alternative with potentially higher efficiency. The choice of solvent, typically an ethanol-water mixture, is a critical parameter influencing the extraction yield.
Experimental Protocols
Protocol 1: Heating Reflux Extraction
-
Sample Preparation: Grind the dried flowers of Trollius chinensis into a fine powder.
-
Extraction:
-
Place 2 grams of the powdered sample into a round-bottom flask.
-
Add 60 mL of 70% ethanol (B145695).
-
Perform reflux extraction at 80°C for 2 hours.[1]
-
Repeat the extraction process three times.
-
-
Filtration and Concentration:
-
Filter the combined extracts.
-
Concentrate the filtrate using a rotary evaporator at 50°C to remove the ethanol.
-
-
Drying:
-
Vacuum-dry the concentrated extract at 50°C.
-
Store the dried extract at 4°C for further use.
-
Protocol 2: Ultrasonic-Assisted Extraction
-
Sample Preparation: Grind the dried flowers of Trollius chinensis into a fine powder.
-
Extraction:
-
Mix the powdered sample with 70% ethanol at a liquid-to-solid ratio of 10:1 to 20:1 (mL/g).
-
Perform ultrasonic extraction at a temperature of 35-55°C for 30-90 minutes.[1]
-
-
Filtration and Concentration:
-
Filter the extract.
-
Concentrate the filtrate using a rotary evaporator.
-
-
Drying:
-
Vacuum-dry the concentrated extract.
-
Store the dried extract at 4°C.
-
Antioxidant Activity
The total flavonoids from Trollius chinensis exhibit significant antioxidant properties by scavenging various free radicals.
Application Note
The antioxidant capacity of the flavonoid extract can be evaluated using multiple assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power. The DPPH and ABTS assays are widely used for determining the free radical scavenging activity of plant extracts.
Quantitative Data
| Antioxidant Assay | EC50/IC50 Value (mg/mL) | Reference Compound | Reference EC50/IC50 (mg/mL) |
| DPPH Radical Scavenging | 0.215 ± 1.10 | Ascorbic Acid | - |
| ABTS Radical Scavenging | - | - | - |
| Superoxide Anion (O₂⁻) Scavenging | 46 | Ascorbic Acid | Higher than extract |
| Hydroxyl Radical (OH•) Scavenging | 5.64 | Ascorbic Acid | Higher than extract |
| Lipid-derived Radical (R•) Scavenging | 5.19 | Ascorbic Acid | Higher than extract |
| Singlet Oxygen (¹O₂) Scavenging | 3.97 | Ascorbic Acid | Higher than extract |
Note: A lower EC50/IC50 value indicates higher antioxidant activity. Dashes indicate data not available in the searched literature.
Experimental Protocols
Protocol 3: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.025% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure:
-
Add 1 mL of the flavonoid extract at various concentrations (0.1-1.8 µg/mL) to 5 mL of the DPPH solution.[1]
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm against a blank.
-
-
Calculation: Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without extract) and A_sample is the absorbance of the sample.
Protocol 4: ABTS Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 1.0 mL of the flavonoid extract at various concentrations to 2 mL of the diluted ABTS•+ solution.[1]
-
Incubate for 30 minutes in the dark at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation: Calculate the scavenging activity using the same formula as for the DPPH assay.
Experimental Workflow
Caption: Workflow for Extraction and Antioxidant Assessment.
Anti-inflammatory Activity
The total flavonoids from Trollius chinensis demonstrate potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Application Note
The anti-inflammatory properties of the flavonoid extract can be investigated in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7. The inhibition of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) are key indicators of anti-inflammatory activity. The underlying mechanism often involves the modulation of the NF-κB signaling pathway.
Quantitative Data
| Parameter | Cell Line | Treatment | IC50 Value |
| NO Production | RAW264.7 | Flavonoid Compounds | 4.33 - 9.34 µmol/L |
| IL-6 Production | RAW264.7 | Flavonoid Compounds | 26.4 - 45.1 µmol/L |
| TNF-α Production | RAW264.7 | Flavonoid Compounds | 26.4 - 45.1 µmol/L |
Note: The IC50 values are for specific isolated flavonoid compounds from Trollius chinensis, as detailed in the cited literature.[2][3]
Experimental Protocol
Protocol 5: Inhibition of NO, IL-6, and TNF-α in LPS-Stimulated RAW264.7 Macrophages
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Treatment:
-
Seed the cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the flavonoid extract for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
NO Determination (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Measure the absorbance at 540 nm.
-
-
IL-6 and TNF-α Determination (ELISA):
-
Measure the levels of IL-6 and TNF-α in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Signaling Pathway
Caption: Anti-inflammatory Mechanism of Flavonoids.
Anticancer Activity (MCF-7 Breast Cancer Cells)
The total flavonoids from Trollius chinensis have been shown to inhibit the proliferation of human breast cancer MCF-7 cells through the induction of apoptosis.
Application Note
The anticancer potential of the flavonoid extract against MCF-7 cells can be assessed by evaluating its effect on cell viability and the induction of apoptosis. The mitochondrial pathway of apoptosis is a key mechanism, involving the regulation of Bcl-2 family proteins and the activation of caspases.
Quantitative Data
| Parameter | Cell Line | Flavonoid Concentration (mg/mL) | Effect |
| Cell Proliferation | MCF-7 | 0.0991 - 1.5856 | Clear inhibitory effects |
| Bcl-2 Expression | MCF-7 | - | Reduced |
| Caspase-9 Expression | MCF-7 | - | Increased |
| Caspase-3 Expression | MCF-7 | - | Increased |
Note: Dashes indicate that specific quantitative values for expression levels were not provided in the searched literature, but the qualitative effect was reported.[4][5]
Experimental Protocol
Protocol 6: Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture MCF-7 cells in a suitable medium at 37°C in a 5% CO₂ incubator.
-
Cell Treatment:
-
MTT Assay:
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Protocol 7: Apoptosis Analysis (Western Blot)
-
Protein Extraction: Lyse the treated and untreated MCF-7 cells to extract total protein.
-
Western Blot:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, Caspase-9, Caspase-3, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Signaling Pathway
Caption: Apoptosis Induction in MCF-7 Cells.
Antimicrobial Activity
Total flavonoids from Trollius chinensis have been reported to possess antibacterial activity against various pathogens.
Application Note
The antimicrobial efficacy of the flavonoid extract can be determined by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against different bacterial strains. The broth microdilution method is a standard technique for these determinations.
Quantitative Data
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
| Streptococcus mutans | 0.15625 | 0.625 |
| Staphylococcus aureus | 0.15625 | 0.625 |
Note: These values are for specific flavonoid components (orientin and total flavonoids) from Trollius chinensis.
Experimental Protocol
Protocol 8: Broth Microdilution Method for MIC and MBC Determination
-
Bacterial Culture: Grow the bacterial strains in a suitable broth medium to the mid-logarithmic phase.
-
Serial Dilution:
-
Perform a two-fold serial dilution of the flavonoid extract in a 96-well microtiter plate containing broth.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth.
-
MBC Determination:
-
Subculture the contents of the wells with no visible growth onto agar (B569324) plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
-
Experimental Workflow
Caption: Workflow for Antimicrobial Activity Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A new compound from the flowers of Trollius chinensis Bunge and its anti-inflammatory activity by modulating NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of the compounds from the flowers of Trollius chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibition and apoptotic effects of total flavonoids from Trollius chinensis on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Orientin-2''-O-p-trans-coumarate Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Orientin-2''-O-p-trans-coumarate extraction from plant materials, primarily Trigonella foenum-graecum (fenugreek) seeds.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
Question: My extraction is resulting in a very low yield of this compound. What factors could be contributing to this, and how can I improve it?
Answer: Low yields can stem from several factors throughout the extraction process. Consider the following troubleshooting steps:
-
Solvent Selection and Concentration: The polarity of the extraction solvent is critical. For flavonoids like this compound, aqueous ethanol (B145695) is commonly used. Studies on fenugreek seeds have shown that a 70% ethanol solution can be optimal for extracting total phenolic content.[1][2] However, the optimal concentration can vary, so it's advisable to perform a small-scale solvent optimization study.
-
Extraction Time and Temperature: Both time and temperature significantly impact extraction efficiency. Prolonged extraction times generally lead to higher yields, but there is a point of diminishing returns where degradation of the target compound can occur.[3][4] Similarly, increasing the temperature can enhance solvent penetration and compound solubility, but excessive heat can degrade acylated flavonoids. A study on fenugreek seed extraction suggested optimal conditions of 38°C for 32 minutes using ultrasonic-assisted extraction for total phenolics.[5] For this compound, it is crucial to balance yield with potential degradation.
-
Plant Material Preparation: The particle size of the plant material is a key factor. Grinding the seeds to a fine powder increases the surface area available for solvent interaction, leading to a more efficient extraction.
-
Extraction Method: While maceration is a simple method, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve yields and reduce extraction times. For instance, an optimized UAE method for flavonoids from fenugreek involved 72% ethanol, a 35 ml/g solvent-to-material ratio, and sonication for 41 minutes at 500 W.[6]
Issue 2: Co-extraction of Impurities
Question: My crude extract is highly impure, containing pigments and other compounds that interfere with purification. How can I obtain a cleaner initial extract?
Answer: Co-extraction of impurities is a common challenge. Here are some strategies to mitigate this:
-
Defatting: Fenugreek seeds contain lipids that can interfere with the extraction and purification of polar flavonoids. A pre-extraction step with a non-polar solvent like n-hexane can effectively remove these lipids.
-
Solvent Partitioning: After the initial extraction (e.g., with aqueous ethanol), the concentrated crude extract can be suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297). Flavonoids like this compound are often enriched in the ethyl acetate fraction.[7][8]
Issue 3: Degradation of Target Compound
Question: I suspect that this compound is degrading during my extraction or storage. How can I minimize this?
Answer: Acylated flavonoid glycosides can be susceptible to degradation. To enhance stability:
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 50°C for solvent removal.
-
Light Protection: Flavonoids can be light-sensitive. Protect your samples from direct light during extraction and storage.
-
Storage Conditions: Store extracts and purified compounds at low temperatures (-20°C or -80°C) in a dark, dry environment.[9] For stock solutions, storage at -80°C is recommended for up to 6 months.[9]
-
pH Considerations: The pH of the extraction solvent can influence flavonoid stability. While not extensively studied for this specific compound, extreme pH values should generally be avoided.
Issue 4: HPLC Purification Challenges
Question: I am facing difficulties in purifying this compound using HPLC, such as poor peak shape and resolution. What can I do?
Answer: HPLC purification can be optimized through several approaches:
-
Column Selection: A C18 reversed-phase column is commonly used for flavonoid separation.
-
Mobile Phase Optimization: The composition of the mobile phase is crucial for good separation. A gradient elution with acetonitrile (B52724) and water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) is typically effective.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent before injection to prevent peak distortion. Filtering the sample through a 0.45 µm filter can prevent column clogging.
-
General Troubleshooting: For issues like pressure fluctuations, baseline noise, or changes in retention time, refer to standard HPLC troubleshooting guides which often point to issues with loose fittings, air bubbles in the system, or contaminated mobile phases.[10][11][12][13][14]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from fenugreek seeds?
A1: Based on studies on flavonoid extraction from fenugreek, a 70% ethanol-water solution is a good starting point for achieving high yields of total phenolic compounds.[1][2] However, for maximizing the yield of a specific compound, it is recommended to perform a preliminary optimization with varying ethanol concentrations (e.g., 50%, 70%, 96%).
Q2: What are the recommended extraction time and temperature?
A2: The optimal time and temperature depend on the extraction method. For ultrasonic-assisted extraction of phenolics from fenugreek, optimal conditions have been reported as 32 minutes at 38°C.[5] For conventional maceration, a longer duration (e.g., 24-48 hours) at room temperature is common. It is important to avoid excessively high temperatures to prevent the degradation of the acylated flavonoid.[15]
Q3: Is a pre-extraction (defatting) step necessary?
A3: Yes, a defatting step with a non-polar solvent like n-hexane is highly recommended when working with fenugreek seeds. This will remove lipids and improve the purity of the subsequent flavonoid extract.
Q4: How can I effectively purify the crude extract?
A4: A common purification strategy involves liquid-liquid partitioning followed by chromatography. After initial extraction, the crude extract can be suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, which will be enriched with this compound, can then be further purified using techniques like column chromatography on silica (B1680970) gel or preparative HPLC.[7][8] High-speed counter-current chromatography (HSCCC) has also been successfully used for the purification of other compounds from fenugreek and is a viable option.[16][17]
Q5: What are the key parameters to consider for HPLC analysis and purification?
A5: For HPLC, the critical parameters are the stationary phase (typically a C18 column), the mobile phase composition (usually a gradient of acetonitrile and acidified water), the flow rate, and the detection wavelength. For quantitative analysis, creating a calibration curve with a pure standard of this compound is essential.
Data Presentation
Table 1: Effect of Ethanol Concentration on Extraction Yield and Total Phenolic Content from Fenugreek Seeds
| Ethanol Concentration (%) | Extraction Yield (% of dry material) | Total Phenolic Content (mg GAE/g) | Reference |
| 30 | 25.34 | Lower | [1] |
| 50 | Lower than 30% | Moderate | [1] |
| 70 | Lower than 30% and 50% | Highest | [1][2] |
| 96 | Lowest | High | [1][2] |
Table 2: Optimization of Ultrasonic-Assisted Extraction (UAE) Parameters for Flavonoids from Fenugreek Seeds
| Parameter | Optimized Value | Reference |
| Ethanol Concentration | 72% | [6] |
| Solvent-to-Material Ratio | 35 ml/g | [6] |
| Sonication Time | 41 minutes | [6] |
| Sonication Power | 500 W | [6] |
| Extraction Temperature | 38°C | [5] |
Experimental Protocols
Protocol 1: General Extraction and Partitioning of this compound
-
Preparation of Plant Material: Grind dried fenugreek seeds into a fine powder.
-
Defatting: Macerate the seed powder in n-hexane (1:5 w/v) for 24 hours at room temperature. Filter and discard the hexane (B92381) extract. Repeat this step twice. Air-dry the defatted seed powder.
-
Ethanolic Extraction: Macerate the defatted powder in 70% ethanol (1:10 w/v) for 24 hours at room temperature with occasional stirring. Filter the extract. Repeat the extraction on the plant residue two more times.
-
Concentration: Combine the ethanolic filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and transfer to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer with ethyl acetate two more times.
-
Final Concentration: Combine the ethyl acetate fractions and concentrate to dryness under reduced pressure. This fraction is enriched in this compound and can be used for further purification.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. agilent.com [agilent.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. mdpi.com [mdpi.com]
- 16. Efficient Protocol for Isolation of Rhaponticin and Rhapontigenin with Consecutive Sample Injection from Fenugreek (Trigonella foenum-graecum L.) by HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Technical Support Center: Navigating the Challenges of Flavonoid Isomer Separation by HPLC
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of flavonoid isomers. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your analytical methods.
Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address specific problems you may face during your experiments.
Issue 1: Poor Resolution or Co-elution of Flavonoid Isomers
Question: Why am I observing poor resolution or complete co-elution of my flavonoid isomers?
Answer:
Poor resolution is a common hurdle when separating structurally similar flavonoid isomers.[1] Several factors can be fine-tuned to enhance separation.
Initial System Health Checks:
-
Column Integrity: An old or contaminated column can lead to peak broadening and a loss of resolution. Ensure your column is in good condition.[1]
-
System Suitability: Confirm your HPLC system is functioning correctly by running a standard mixture with a known separation profile.[1]
Optimization Strategies:
-
Mobile Phase Composition: The choice of organic solvent and the use of acidic modifiers are critical. Acetonitrile (B52724) is often preferred over methanol (B129727) for better separation efficiency of flavonoids.[2] Adding a small percentage of acid, such as 0.1% formic acid, to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[1][3]
-
Column Temperature: Temperature influences the viscosity of the mobile phase and the interaction kinetics between your analytes and the stationary phase.[1][3] Increasing the column temperature can reduce mobile phase viscosity, resulting in sharper peaks and potentially improved resolution.[1][3] However, excessively high temperatures may not always be beneficial and could be detrimental for some isomer separations.[1] A systematic evaluation of different temperatures (e.g., 25°C, 30°C, 40°C) is recommended.[1]
-
Flow Rate: The mobile phase flow rate dictates the time analytes interact with the stationary phase. A lower flow rate can increase this interaction time, which may lead to better separation of closely eluting isomers, though it will also increase the overall run time.[1]
Troubleshooting Workflow for Poor Resolution:
Caption: A troubleshooting workflow for addressing poor resolution of flavonoid isomers.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing or fronting. How can I rectify this?
Answer:
Sub-optimal peak shapes can compromise both the resolution and the accuracy of your quantification.[1]
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: Free silanol groups on the silica (B1680970) backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing peak tailing.[1]
-
Column Overload: Injecting an excessive amount of sample can lead to peak tailing.[1]
-
Solution: Try reducing the injection volume or diluting your sample.[1]
-
-
Column Contamination: Residual substances from previous injections can interact with your analytes.
-
Solution: Flush the column with a strong solvent to remove contaminants.[1]
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak fronting.[1]
-
Solution: Where possible, dissolve your sample in the initial mobile phase.[1]
-
-
Column Overload: Severe mass overload can also manifest as peak fronting.
-
Solution: Reduce the amount of sample being injected.[1]
-
Decision Tree for Peak Shape Problems:
Caption: A decision tree to diagnose and solve common HPLC peak shape issues.
Issue 3: Fluctuating Retention Times
Question: I am experiencing inconsistent retention times between injections. What are the likely causes?
Answer:
Shifting retention times can make peak identification and quantification unreliable.[1]
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis.[1][3]
-
Mobile Phase Instability: Inconsistent preparation or evaporation of the organic solvent can alter the mobile phase composition and lead to retention time drift.[1][3]
-
Solution: Prepare fresh mobile phase for each run and keep the solvent reservoirs capped.[4]
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[1][3]
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.[3]
-
-
HPLC Pump Issues: Leaks or faulty check valves in the pump can result in an inconsistent flow rate.[1]
-
Solution: Perform regular maintenance on your HPLC pump, checking for leaks and ensuring a steady flow.[1]
-
Data Presentation: Impact of HPLC Parameters on Isomer Separation
The following tables summarize quantitative data illustrating how different experimental parameters can influence the separation of flavonoid isomers.
Table 1: Effect of Column Temperature on the Resolution (Rs) of Flavonoid Isomers
| Isomer Pair | Temperature (°C) | Resolution (Rs) | Reference |
| Luteolin Derivatives (Orientin/Isoorientin) | 40 | 1.87 | [2] |
| Apigenin Derivatives (Vitexin/Isovitexin) | 40 | 10.30 | [2] |
| Quercetin Derivatives (Q3R/Rutin) | 30 | 1.15 | [2] |
| Quercetin Derivatives (Q3R/Rutin) | 40 | 1.93 | [2] |
Table 2: Effect of Mobile Phase Composition on Isomer Separation
| Isomer Pair | Mobile Phase A | Mobile Phase B | Outcome | Reference |
| Buckwheat Sprout Isomers | 0.1% Formic Acid in Water | Acetonitrile | Good separation | [2] |
| Buckwheat Sprout Isomers | 0.1% Formic Acid in Water | Methanol | Peaks not completely separated | [2] |
| Caffeic Acid / Vanillic Acid | 0.1% Phosphoric Acid in Water | Acetonitrile | Overlapping peaks | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: General Method for Flavonoid Isomer Separation on a C18 Column
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, thermostatted column compartment, and a diode-array detector (DAD).[1]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Gradient Elution:
-
0-5 min: 10% B
-
5-40 min: 10% to 40% B (linear gradient)
-
40-45 min: 40% to 10% B (linear gradient)
-
45-50 min: 10% B (equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: DAD monitoring at 280 nm and 360 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).[1]
General Experimental Workflow Diagram:
Caption: A general experimental workflow for the HPLC analysis of flavonoid isomers.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a separation method for flavonoid isomers?
A1: A good starting point is to use a C18 column with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid.[1][3] Begin with a gradient elution, starting at a low percentage of acetonitrile (e.g., 10-20%) and gradually increasing it.[3] Set the column temperature to around 30-40°C and use a flow rate of 1.0 mL/min.[1][2] Monitor the separation at the lambda max of your flavonoids, typically around 260 nm and 350 nm.[3]
Q2: How can I separate chiral flavonoid isomers?
A2: The separation of chiral flavonoid isomers, or enantiomers, requires the use of a chiral stationary phase (CSP). Standard C18 columns are not capable of resolving enantiomers.
Q3: How can I confirm the identity of the separated isomeric peaks?
A3: While HPLC with UV detection can separate isomers, it cannot definitively identify them. Mass Spectrometry (MS) is a powerful tool for this purpose.[3] Although isomers have the same molecular weight, their fragmentation patterns in MS/MS can sometimes differ, which aids in their identification.[2][3] If authentic standards are available, spiking your sample with a known isomer and observing which peak increases in area is a reliable method for peak assignment.[3]
References
Technical Support Center: Optimizing LC-MS for Coumaroylated Glycosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coumaroylated glycosides. The information is designed to help resolve common issues encountered during LC-MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the LC-MS analysis of coumaroylated glycosides.
Q1: Why am I seeing poor peak shapes (tailing, fronting, or splitting) for my coumaroylated glycoside analytes?
A1: Poor peak shape is a common issue that can compromise resolution and quantification. The causes can be chromatographic or related to the sample itself.
-
Inappropriate Mobile Phase: The pH and composition of your mobile phase are critical. For acidic compounds like coumaroylated glycosides, using a mobile phase with a low pH (e.g., 0.1% formic acid) can significantly improve peak shape by suppressing the ionization of silanol (B1196071) groups on the column stationary phase.
-
Injection Solvent Mismatch: Injecting your sample in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase can cause peak distortion. Solution: Reconstitute your final sample in a solvent that is as close as possible to the initial mobile phase composition.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Solution: Try diluting your sample or reducing the injection volume.
-
Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase can lead to split peaks and tailing. Solution: Use a guard column and implement a regular column flushing and regeneration protocol. If the problem persists, the column may need to be replaced.
Q2: My signal intensity is very low or inconsistent. What are the likely causes and solutions?
A2: Low or variable signal intensity is a frequent challenge, often related to ionization efficiency or matrix effects.
-
Suboptimal Ion Source Parameters: Electrospray ionization (ESI) parameters are not one-size-fits-all. They must be optimized for your specific analytes. Solution: Systematically optimize key parameters like capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. Infuse a standard solution of your target compound to fine-tune these settings for maximum signal.
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from your sample matrix can compete with your analyte for ionization in the ESI source, leading to suppressed (or sometimes enhanced) signal. Solution:
-
Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components.
-
Optimize Chromatography: Adjust your gradient to better separate your analyte from the interfering compounds.
-
Dilute the Sample: This can reduce the concentration of matrix components, thereby mitigating their effect.
-
-
In-source Fragmentation: Coumaroylated glycosides can be susceptible to breaking apart within the ion source before they are analyzed by the mass spectrometer. This reduces the abundance of the intended precursor ion. Solution: Lower the fragmentor or cone voltage to reduce the energy in the source. This provides "softer" ionization conditions, preserving the intact molecule.
Q3: I am having difficulty identifying my coumaroylated glycoside. The mass spectrum is confusing, and I see unexpected ions.
A3: Spectral complexity can arise from in-source fragmentation and the formation of various adducts.
-
In-Source Fragmentation (ISF): A common issue with glycosides is the cleavage of the glycosidic bond or the coumaroyl group in the ion source. This leads to the appearance of the aglycone fragment or other fragments in your full scan MS spectrum, which can be mistaken for the molecular ion of other compounds. Up to 82% of natural compounds can undergo some degree of ISF.[1] Solution:
-
Acquire data at a lower fragmentor/cone voltage to minimize ISF and confirm the true molecular ion.
-
Recognize the characteristic neutral loss of the sugar moiety (e.g., 162 Da for a hexose) and the coumaroyl group (146 Da) as diagnostic clues.
-
-
Adduct Formation: In ESI, it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺) in positive mode. These can sometimes be more abundant than the protonated molecule ([M+H]⁺). Solution:
-
Recognize the mass differences for common adducts (e.g., +22.99 for Na⁺, +38.96 for K⁺ relative to the [M+H]⁺ ion).
-
If sodium or potassium adducts are dominant and problematic, use high-purity solvents and plasticware instead of glassware to minimize alkali metal contamination.
-
-
Isomeric Interference: Different isomers of coumaroylated glycosides will have the same mass and can be difficult to distinguish. Solution: This requires excellent chromatographic separation. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) or optimize your gradient to resolve the isomers before they enter the mass spectrometer. Tandem MS (MS/MS) is then essential to generate unique fragmentation patterns for each isomer.
Q4: My retention times are shifting from one injection to the next. How can I improve reproducibility?
A4: Retention time stability is crucial for reliable identification and quantification.
-
Insufficient Column Equilibration: The column must be fully re-equilibrated to the initial mobile phase conditions before each injection. Solution: Ensure your equilibration step is long enough, typically at least 10 column volumes.
-
Mobile Phase Preparation: Inconsistent preparation of mobile phases, or degradation over time, can cause shifts. Solution: Prepare fresh mobile phases daily. If using buffers, ensure the pH is consistent. Use an HPLC-grade or LC-MS-grade solvent.
-
Column Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used. Solution: Use a column oven set to a stable temperature (e.g., 30-40 °C) for better reproducibility.
-
Pump Performance: Issues with the LC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time shifts. Solution: Perform regular preventative maintenance on your LC system.
Quantitative Data Summary Tables
The following tables summarize typical starting parameters for LC-MS analysis of coumaroylated glycosides, compiled from various studies. These should be used as a starting point for method development and optimized for your specific instrument and application.
Table 1: Recommended Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Notes |
| Column | C18 Reversed-Phase (e.g., 1.8-3.5 µm, 2.1/3.0 x 100/150 mm) | A well-end-capped C18 column is generally preferred to minimize peak tailing from residual silanol groups.[2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile modifier suitable for MS and helps to improve peak shape and ionization efficiency.[3] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides better chromatographic resolution and lower backpressure than methanol. |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. Lower flow rates can improve ESI efficiency. |
| Column Temperature | 30 - 40 °C | Using a column oven improves retention time stability. |
| Injection Volume | 1 - 10 µL | Should be optimized to avoid column overload. |
| Gradient | Start with low %B (e.g., 5-10%), ramp to high %B (e.g., 95%) over 10-30 min, hold, then re-equilibrate. | A typical gradient holds at 2% B, ramps to 20% over 10 min, and then to 40% by 18 min.[3] |
Table 2: Recommended Mass Spectrometry (MS) Parameters (ESI Source)
| Parameter | Ionization Mode | Recommended Setting | Notes |
| Capillary Voltage | Positive (+) | 3500 - 4500 V | Optimization is critical. Higher voltages can sometimes lead to in-source fragmentation. |
| Negative (-) | 3000 - 3500 V | Negative mode can also be effective, especially for phenolic compounds. | |
| Nebulizer Gas (N₂) Pressure | Positive / Negative | 30 - 45 psi | Helps in the formation of a fine spray for efficient desolvation. |
| Drying Gas (N₂) Flow | Positive / Negative | 10 - 12 L/min | Assists in solvent evaporation. Flow rate depends on the LC flow rate. |
| Drying Gas Temperature | Positive / Negative | 200 - 350 °C | Higher temperatures improve desolvation but can cause thermal degradation of labile compounds. |
| Fragmentor / Cone Voltage | Positive / Negative | 100 - 175 V | A critical parameter to control in-source fragmentation. Start with lower values to preserve the precursor ion.[3] |
| Collision Energy (for MS/MS) | Positive / Negative | 10 - 40 eV | Must be optimized for each compound to obtain a characteristic fragmentation pattern. |
Experimental Protocols
Protocol 1: Extraction and LC-MS/MS Analysis of p-Coumaroyl-beta-D-glucose from Plant Material
This protocol provides a general workflow for the analysis of coumaroylated glycosides from a plant matrix.[4]
1. Sample Preparation and Extraction
-
Homogenization: Weigh approximately 100 mg of plant tissue (fresh, frozen, or lyophilized) and grind to a fine powder using a mortar and pestle, preferably with liquid nitrogen.
-
Extraction: Transfer the powder to a microcentrifuge tube. Add 1.5 mL of pre-chilled 70% Methanol. A solid-to-liquid ratio of 1:15 (w/v) is recommended as a starting point.[4]
-
Sonication: Vortex the mixture vigorously for 1 minute, then place it in an ultrasonic bath for 15 minutes at room temperature to enhance extraction efficiency.[4]
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet solid debris.
-
Collection & Filtration: Carefully transfer the supernatant to a clean tube. Filter the supernatant through a 0.22 µm syringe filter (PTFE or Nylon) into an HPLC vial for analysis.
2. LC-MS/MS Analysis
-
LC System: Use a system configured with the parameters outlined in Table 1 .
-
MS System: Use a tandem mass spectrometer with an ESI source, with initial parameters as described in Table 2 .
-
Compound Tuning: Infuse a standard solution of the target coumaroylated glycoside (e.g., 500 ng/mL) to optimize MS parameters, particularly the precursor ion, product ions, and collision energy for Multiple Reaction Monitoring (MRM).
-
Data Acquisition: Create an acquisition method that includes a full scan (e.g., m/z 100-1000) to survey for all compounds and a targeted MS/MS (MRM) experiment for quantification of the specific target analytes.
-
Method Validation:
-
Linearity: Construct a calibration curve using a series of standard solutions (e.g., 1-500 ng/mL). A correlation coefficient (R²) >0.99 is desired.
-
LOD/LOQ: Determine the limit of detection and quantification based on signal-to-noise ratios (S/N) of 3 and 10, respectively.
-
Precision: Assess intra- and inter-day precision by analyzing replicate samples at multiple concentrations. Relative standard deviation (RSD) should ideally be <15%.[4]
-
Visualizations: Workflows and Pathways
Diagram 1: General LC-MS Experimental Workflow
Caption: Workflow for the analysis of coumaroylated glycosides.
Diagram 2: Troubleshooting Logic for LC-MS Issues
References
Technical Support Center: Prevention of Flavonoid Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate flavonoid degradation during the extraction process.
Troubleshooting Guide
This guide addresses common issues encountered during flavonoid extraction, providing solutions to minimize degradation and maximize yield.
| Issue | Potential Cause | Recommended Solution | Key Parameters & Considerations |
| Low flavonoid yield in the final extract. | Thermal Degradation | Optimize extraction temperature. Flavonoids are often heat-sensitive.[1][2] For instance, total flavonoid content (TFC) can drop at temperatures as low as 120°C.[1][2] Some flavonoids, like anthocyanins, may see a decrease in extraction efficiency above 45°C.[1][2] | - Optimal Temperature Range: Generally 60-80°C for traditional extractions.[1] For specific flavonoid subclasses, 100°C may be optimal.[1][2] - Method-Specific Temperatures: Pressurized Liquid Extraction (PLE) may use higher temperatures (e.g., 100°C for flavones and flavonols), but temperatures above 150°C can lead to the formation of Maillard reaction products.[1][2] |
| Extract color has changed or degraded. | Light-Induced Degradation | Protect the extraction setup and subsequent extracts from light.[3][4] Light exposure can lead to different degradation pathways than thermal degradation.[3] | - Wavelengths: Flavonoids can absorb UV light, which can initiate degradation reactions.[5] - Protection Methods: Use amber glassware, cover equipment with aluminum foil, and work in a dimly lit area. Store extracts in the dark.[6] |
| Inconsistent extraction efficiency between batches. | pH Fluctuation | Maintain a consistent and optimal pH of the extraction solvent. The stability of flavonoids is highly pH-dependent.[7] | - Optimal pH: Many phenolic compounds are stable in a pH range of 4-7.[7] However, for some flavonoids, an acidic pH (e.g., 2.5-3.5) can increase recovery.[8][9] For others, a slightly alkaline pH (e.g., 9) may be beneficial.[7] - Monitoring: Regularly measure and adjust the pH of the solvent throughout the extraction process. |
| Evidence of oxidation in the extract (e.g., browning). | Oxidation | Minimize exposure to oxygen and consider using antioxidants.[10][11] | - Inert Atmosphere: Perform extractions under an inert gas like nitrogen or argon. - Antioxidants: Add antioxidants such as ascorbic acid (e.g., 2 mg) or Na2B4O7·10H2O to the extraction solvent to prevent oxidation.[10][11] |
| Low yield of specific flavonoid glycosides. | Enzymatic Degradation | Deactivate endogenous enzymes in the plant material prior to extraction.[10] | - Pre-treatment: Freeze-drying is a preferred method for sample pretreatment to inhibit enzymatic activity.[10] - Enzyme Inhibitors: Use of specific inhibitors if the degrading enzymes are known. |
| Poor solubility or extraction of target flavonoids. | Inappropriate Solvent Selection | Select a solvent with appropriate polarity for the target flavonoids. The choice of solvent significantly impacts extraction efficiency and flavonoid stability.[12][13] | - Polar Flavonoids (e.g., glycosides): Use polar solvents like aqueous-organic mixtures (e.g., 70% ethanol).[14] - Non-polar Flavonoids (e.g., aglycones): Use less polar solvents like chloroform (B151607) or diethyl ether.[11] - Green Solvents: Consider deep eutectic solvents as an environmentally friendly alternative.[10] |
Quantitative Data Summary
The following table summarizes the impact of various experimental conditions on flavonoid stability and extraction yield.
| Parameter | Condition | Effect on Flavonoid Yield/Stability | Reference Compound/Plant |
| Temperature | Increase from 20°C to 45°C | Initial increase in anthocyanin extraction. | Anthocyanins |
| Increase beyond 45°C | Sharp decrease in anthocyanin extraction.[1][2] | Anthocyanins | |
| 100°C (PLE) | Optimal for flavones and flavonols.[1][2] | Thyme | |
| > 120°C | Drop in total flavonoid content.[1][2] | Grape Seed Flour | |
| pH | 2.5 - 3.5 | Increased flavonoid recovery.[8] | Euonymus alatus |
| 4 | Optimal for phenolic extraction.[9] | Solanum ferox | |
| 4 - 7 | Stable range for many phenolic compounds.[7] | General Phenolics | |
| 9 | Highest flavonoid concentration.[7] | Glycyrrhiza glabra | |
| Light | Exposure to visible light (2 weeks) | Can lead to degradation and formation of pro-oxidant products.[3] | Eriodictyol |
| Storage at 5°C in the dark | >99% retention of total phenolic content after 180 days.[6] | Piper betle Extract | |
| Storage at 25°C with light | 93% retention of total phenolic content after 180 days.[6] | Piper betle Extract |
Experimental Protocols
Protocol 1: General Extraction Protocol to Minimize Flavonoid Degradation
This protocol provides a general workflow for solvent extraction while incorporating measures to prevent flavonoid degradation.
-
Sample Preparation:
-
Immediately after harvesting, store fresh plant material at low temperatures to minimize enzymatic degradation.[10]
-
Preferably, freeze-dry the plant material to inactivate endogenous enzymes and preserve thermally unstable compounds.[10][14]
-
Grind the dried material to a fine powder to increase the surface area for extraction.
-
-
Solvent Selection and Preparation:
-
Choose a solvent based on the polarity of the target flavonoids. A mixture of ethanol (B145695) and water (e.g., 70% ethanol) is effective for many flavonoids.[14]
-
To prevent oxidation, consider adding an antioxidant like ascorbic acid to the solvent.[10]
-
Adjust the solvent to the optimal pH for your target flavonoids, often slightly acidic.[8][9]
-
-
Extraction Process:
-
Perform the extraction in a temperature-controlled environment, avoiding excessive heat. A range of 40-60°C is often a safe starting point.
-
Protect the extraction vessel from light by using amber glass or wrapping it in aluminum foil.[6]
-
If possible, conduct the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
-
Post-Extraction Handling:
-
Immediately filter the extract to remove solid plant material.
-
Store the final extract in amber vials at a low temperature (refrigeration at 2-8°C or freezing at -18°C or lower) to maintain stability.[15]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Thermolabile Flavonoids
UAE is a modern technique that can reduce extraction time and temperature, thus preserving thermolabile compounds like anthocyanins.[14]
-
Sample and Solvent Preparation: Follow steps 1 and 2 from Protocol 1.
-
UAE Parameters Optimization:
-
Extraction and Post-Processing:
-
Place the sample and solvent mixture in an ultrasonic bath or use an ultrasonic probe.
-
After extraction, follow step 4 from Protocol 1 for filtration and storage.
-
Visualizations
Caption: Factors leading to flavonoid degradation during extraction.
Caption: Workflow for preventing flavonoid degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of flavonoid degradation during extraction?
A1: Several factors can cause flavonoid degradation, including high temperatures, exposure to light, extreme pH levels, oxidation from exposure to air, and the activity of endogenous plant enzymes.[8][17] The most significant factor can vary depending on the specific flavonoid and the extraction method used.
Q2: How can I choose the best solvent to prevent flavonoid degradation?
A2: The ideal solvent depends on the polarity of the flavonoids you are targeting.[11] For polar flavonoids like glycosides, aqueous mixtures of ethanol or methanol (B129727) are often effective.[14] For less polar flavonoids, solvents like acetone (B3395972) or ethyl acetate (B1210297) may be more suitable. It's crucial that the solvent does not promote degradation; for instance, highly acidic or basic solvents can damage flavonoids if the pH is not controlled.[7]
Q3: Is it better to use fresh or dried plant material for flavonoid extraction?
A3: While fresh plant material can be used, it must be processed quickly at low temperatures to prevent enzymatic degradation.[10] Dried plant material is often preferred because drying methods like freeze-drying can effectively inactivate enzymes and preserve the stability of many flavonoids.[10] However, be aware that high-temperature drying can itself cause degradation of thermally unstable compounds.[14]
Q4: Can adding antioxidants to the extraction solvent really make a difference?
A4: Yes, adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can significantly reduce the oxidative degradation of flavonoids during extraction.[10][18] This is particularly important when working with flavonoids that are highly susceptible to oxidation.
Q5: What are the best storage conditions for my final flavonoid extract?
A5: To ensure long-term stability, extracts should be stored at low temperatures, typically in a refrigerator (2-8°C) or freezer (below -18°C).[15] It is also critical to protect the extract from light by using amber-colored vials and storing them in the dark.[6] For highly sensitive compounds, storing under an inert gas can also prevent long-term oxidation.
References
- 1. Effect of Temperatures on Polyphenols during Extraction | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. extractionmagazine.com [extractionmagazine.com]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of solvents on the antioxidant property of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Beyond the Harvest: Optimal Conditions for Storing Plant Extracts [greenskybio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity in Natural Product Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with natural product extracts.
Frequently Asked Questions (FAQs)
Q1: My natural product extract shows lower than expected or no bioactivity. What are the initial troubleshooting steps?
A1: When an extract exhibits low bioactivity, a systematic approach to troubleshooting is crucial. Begin by considering the entire workflow, from the source material to the final bioassay. Key initial areas to investigate include the quality and handling of the raw plant material, the extraction procedure, storage of the extract, and the bioassay itself. An initial checklist should include:
-
Raw Material Verification: Confirm the correct plant species and part were used. The geographical source, harvest time, and post-harvest handling can significantly impact the phytochemical profile.[1]
-
Extraction Method Review: Was the chosen extraction method appropriate for the target compounds? Factors like solvent polarity, temperature, and extraction time are critical.[2][3]
-
Storage Conditions: Improper storage can lead to the degradation of bioactive compounds. Extracts should typically be stored at low temperatures in the dark and under an inert atmosphere.[4]
-
Bioassay Integrity: Rule out issues with the assay itself, such as reagent degradation, incorrect protocol execution, or interference from components within the extract.
Q2: How does the choice of extraction solvent affect the bioactivity of my extract?
A2: The choice of solvent is a critical parameter that directly influences the type and quantity of compounds extracted, and consequently, the bioactivity. Solvents are selected based on the polarity of the target bioactive compounds.
-
Polar Solvents (e.g., water, methanol, ethanol): These are effective for extracting polar compounds like phenolic acids, flavonoids, and glycosides.[1][5][6]
-
Intermediate Polarity Solvents (e.g., acetone, ethyl acetate): These can extract a broader range of compounds, including some less polar flavonoids and terpenoids.[1][7]
-
Nonpolar Solvents (e.g., hexane, chloroform): These are used for extracting nonpolar compounds such as lipids, waxes, and some terpenoids.[5]
It is often beneficial to perform extractions with a range of solvents to ensure the capture of a wide diversity of compounds. The use of aqueous-alcoholic mixtures (e.g., 70% ethanol) can also be highly effective as they can extract a wider range of polarities compared to pure solvents.[6]
Q3: Could the low bioactivity be due to the degradation of active compounds? How can I prevent this?
A3: Yes, the degradation of bioactive compounds is a common cause of low bioactivity. Many natural products are sensitive to heat, light, and oxygen.
Prevention Strategies:
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Techniques like vacuum evaporation or freeze-drying are preferable to high-heat methods.[1] Store extracts at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage.[4][8]
-
Light Protection: Store extracts in amber-colored vials or in the dark to prevent photodegradation.
-
Oxygen Exclusion: Store extracts under an inert gas like nitrogen or argon to prevent oxidation. Using airtight containers is also essential.
Q4: My bioassay results are inconsistent across different batches of the same extract. What could be the cause?
A4: Inconsistent bioactivity is a frequent challenge and can stem from several factors:
-
Natural Variation in Source Material: The chemical composition of plants can vary significantly based on genetics, growing conditions (climate, soil), and harvest time.[1]
-
Lack of Standardization in Extraction: Minor variations in the extraction process (e.g., solvent-to-solid ratio, extraction time, temperature) can lead to different phytochemical profiles.
-
Inconsistent Bioassay Performance: Variations in cell culture conditions, reagent batches, or even different operators can contribute to inconsistent results.
To mitigate this, it is crucial to standardize the entire process, from sourcing the raw material to the final bioassay, and to perform robust quality control on each batch of extract.
Q5: What are Pan-Assay Interference Compounds (PAINS) and how can I identify if they are causing false-positive results?
A5: Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in high-throughput screening assays but are actually false positives.[9] They often interfere with assay readouts through various mechanisms, such as chemical reactivity, fluorescence, or aggregation.[10][11]
Identifying PAINS:
-
Substructure Filtering: Several computational tools and filters are available to identify known PAINS based on their chemical substructures.[12]
-
Promiscuous Activity: If a compound is active across multiple, unrelated assays, it may be a PAIN.
-
Experimental Validation: Conduct orthogonal assays (testing the same target with a different detection method) and counter-screens (testing against an unrelated target) to confirm true activity.[10] The inclusion of a detergent like Triton X-100 in the assay buffer can help identify issues with compound aggregation.
Troubleshooting Guides
Guide 1: Low Bioactivity in the Initial Crude Extract
This guide provides a step-by-step approach to troubleshoot low bioactivity observed in a crude natural product extract.
Caption: Troubleshooting workflow for low bioactivity.
Guide 2: Bioactivity Lost During Fractionation
This guide addresses the common issue of losing bioactivity after fractionating a promising crude extract.
Caption: Troubleshooting loss of bioactivity during fractionation.
Data Presentation
Table 1: Effect of Extraction Solvent on Total Phenolic Content (TPC) and Antioxidant Activity of Plant Extracts
| Plant Material | Solvent | TPC (mg GAE/g DW) | Antioxidant Activity (IC50 µg/mL, DPPH assay) | Reference |
| Scutellaria baicalensis Hairy Roots | Water | 25.12 ± 0.87 | > 100 | [6] |
| 99.9% Methanol | 45.33 ± 1.21 | 65.4 ± 2.1 | [6] | |
| 70% Methanol | 62.15 ± 1.05 | 38.7 ± 1.5 | [6] | |
| 99.9% Ethanol (B145695) | 40.21 ± 0.98 | 72.1 ± 2.5 | [6] | |
| 70% Ethanol | 66.03 ± 0.44 | 35.2 ± 1.2 | [6] | |
| Avicennia officinalis Leaves | Methanol | 15.8 ± 0.5 | 45.3 ± 1.8 | [7] |
| Ethanol | 14.2 ± 0.6 | 52.1 ± 2.0 | [7] | |
| Acetone | 18.5 ± 0.7 | 38.9 ± 1.5 | [7] | |
| Ethyl Acetate | 12.1 ± 0.4 | 65.7 ± 2.3 | [7] |
GAE: Gallic Acid Equivalents; DW: Dry Weight; IC50: Half-maximal inhibitory concentration.
Table 2: Effect of Extraction Parameters on the Bioactivity of Plant Extracts
| Plant Material | Bioactivity Assay | Extraction Parameter | Conditions | Bioactivity Outcome | Reference |
| Lactuca indica | Flavonoid Content | Liquid-to-Solid Ratio (mL/g) | 10, 15, 20, 25, 30 | Yield increases with ratio | [2] |
| Ultrasonic Power (W) | 150, 250, 350, 411 , 550 | Optimal power identified | [2] | ||
| Ethanol Concentration (%) | 20, 40, 59 , 80, 99.7 | Optimal concentration found | [2] | ||
| Extraction Time (min) | 15, 30 , 45, 60, 75 | Optimal time identified | [2] | ||
| Barhi Date Palm Kernels | Anticancer (A549 cells) | Temperature (°C) | 30, 45, 60, 75, 90 | IC50 decreases with temperature | [13] |
| Time (h) | 1, 2, 3 , 4, 5 | IC50 decreases with time | [13] | ||
| Solvent/Sample Ratio (mL/g) | 10, 15, 20 , 25, 30 | IC50 is lowest at 20:1 | [13] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids
This protocol provides a general procedure for the extraction of flavonoids from plant material using UAE.
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Extraction Setup:
-
Sonication:
-
Recovery:
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C.
-
Dry the final extract to a constant weight, for example, by freeze-drying.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of Bioactive Compounds
SFE is a green technology that uses a supercritical fluid, typically CO₂, as the solvent.
-
Sample Preparation: The plant material should be dried and ground to a consistent particle size to ensure efficient extraction.
-
System Preparation: Ensure the SFE system, including the extraction vessel, pumps, and separators, is clean and operational.
-
Loading: Load the ground plant material into the extraction vessel.[14]
-
Pressurization and Heating: The system is pressurized and heated to bring the CO₂ to its supercritical state (above its critical temperature and pressure).[14] Modifiers, such as ethanol, can be added to the CO₂ to increase its solvating power for more polar compounds.
-
Extraction: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the bioactive compounds from the plant matrix.[14] The flow rate of the CO₂ can be controlled to optimize extraction efficiency.
-
Separation: The CO₂ containing the dissolved compounds flows into a separator where the pressure is reduced. This causes the CO₂ to return to a gaseous state, leaving the extract behind.[14]
-
Collection: The extract is collected from the separator. The CO₂ can be recycled back into the system.
Protocol 3: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the natural product extract and incubate for a specific period (e.g., 24, 48, or 72 hours).[6] Include a vehicle control (solvent used to dissolve the extract) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[15] Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16][17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the extract relative to the vehicle control. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) can then be determined.
Mandatory Visualizations
Caption: Signaling pathways modulated by flavonoids.[11][18][19]
Caption: Workflow for bioassay-guided fractionation.[4][8][14][20][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 3. nawsun.com [nawsun.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids modulate growth pathways in cancer. | BioRender Science Templates [biorender.com]
- 12. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]
Technical Support Center: Purification of Orientin-2''-O-p-trans-coumarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Orientin-2''-O-p-trans-coumarate from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is the most common plant source for this compound?
A1: The most commonly cited source for the isolation of this compound is the seeds of Trigonella foenum-graecum L., commonly known as fenugreek.[1][2][3]
Q2: What are the general steps for the purification of this compound?
A2: A typical purification workflow involves:
-
Extraction: Initial extraction from the plant material using a solvent like ethanol (B145695).
-
Solvent Partitioning: Fractionation of the crude extract using immiscible solvents of varying polarities, such as ethyl acetate (B1210297), to enrich the flavonoid fraction.[2]
-
Column Chromatography: Further separation using techniques like macroporous resin or silica (B1680970) gel column chromatography.
-
Fine Purification: Final purification to high purity using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[4][5]
Q3: What are the key challenges in purifying this compound?
A3: The main challenges include:
-
Co-elution of similar compounds: this compound is often present with other structurally similar flavonoid C-glycosides and their acylated derivatives, which can be difficult to separate.[2][6]
-
Compound degradation: Acylated flavonoids can be susceptible to degradation under certain conditions of pH, temperature, and light.[7][8][9][10][11]
-
Low abundance: The target compound may be present in low concentrations in the crude extract, requiring efficient enrichment steps.
Q4: How can I confirm the identity and purity of the final product?
A4: The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
-
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) for detailed structural elucidation.
Troubleshooting Guides
Issue 1: Low Yield of Target Compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | Ethanol and methanol (B129727) are commonly used for flavonoid extraction.[12] Consider optimizing the ethanol/methanol concentration in water. |
| Incomplete Extraction | Increase the extraction time or temperature. However, be aware that prolonged heating can lead to flavonoid degradation.[10][11] Using methods like ultrasound-assisted or microwave-assisted extraction can improve efficiency.[9] |
| Degradation during Extraction | The presence of hydroxyl groups can make flavonoids susceptible to degradation.[9] Minimize exposure to high temperatures and light. Consider extracting under an inert atmosphere (e.g., nitrogen). |
Issue 2: Co-elution with Other Flavonoids During HPLC
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | Optimize the HPLC mobile phase. A gradient elution with acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or acetic acid), is common for separating flavonoids.[4] Experiment with different gradients, flow rates, and column temperatures. |
| Inappropriate Stationary Phase | A C18 column is typically used for flavonoid separation.[13] If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. |
| Overlapping Peaks | If complete separation is not achievable, and you are using a Diode Array Detector (DAD), you may be able to use multi-wavelength detection to quantify the individual compounds if their UV spectra are sufficiently different.[14] |
Issue 3: Poor Recovery from Macroporous Resin Column
| Possible Cause | Troubleshooting Step |
| Inappropriate Resin Type | The choice of macroporous resin is critical. Resins like AB-8 and XAD-7HP have shown good performance for flavonoid adsorption.[15][16][17] It is advisable to screen several resins to find the one with the best adsorption and desorption characteristics for your specific extract. |
| Suboptimal Elution Solvent | The concentration of the ethanol used for elution is crucial. A stepwise gradient of increasing ethanol concentration (e.g., 30%, 50%, 70%) can allow for the selective desorption of different flavonoid fractions.[16][18] |
| Incorrect Flow Rate | A lower flow rate during sample loading generally increases adsorption, while the elution flow rate can be optimized to ensure efficient desorption without excessive band broadening.[19] |
Issue 4: Degradation of this compound During Purification
| Possible Cause | Troubleshooting Step |
| pH Instability | Flavonoids are generally more stable in acidic conditions (pH 3-5).[7][20] Avoid alkaline conditions, which can cause degradation.[8] Buffer your solutions if necessary. |
| Thermal Degradation | Keep samples cool throughout the purification process. Use a refrigerated autosampler for HPLC and conduct column chromatography in a cold room if possible. Evaporate solvents at low temperatures using a rotary evaporator.[21] |
| Oxidation | Minimize exposure to oxygen. Use degassed solvents for HPLC and consider blanketing samples with an inert gas like nitrogen or argon during storage. |
| Light Sensitivity | Protect samples from direct light by using amber vials or covering glassware with aluminum foil.[7] |
Data Presentation
Table 1: Comparison of Macroporous Resins for Flavonoid Purification (General Data)
| Resin Type | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Reference |
| AB-8 | 92.54 ± 0.85 | 71.03 ± 1.83 | [15] |
| XAD-7HP | 39.8 | - | [17] |
Note: Data is for total flavonoids from different plant sources and should be used as a general guide.
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
-
Extraction:
-
Grind the dried seeds of Trigonella foenum-graecum to a fine powder.
-
Extract the powder with 70-95% ethanol at room temperature with stirring for 24 hours. Repeat the extraction three times.
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Partition the aqueous suspension successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
This compound is expected to be enriched in the ethyl acetate fraction.[2]
-
Evaporate the ethyl acetate fraction to dryness.
-
Protocol 2: Macroporous Resin Chromatography
-
Resin Preparation:
-
Pre-treat the macroporous resin (e.g., AB-8) by washing sequentially with ethanol and then water until the eluent is clear.
-
-
Column Packing and Equilibration:
-
Pack a glass column with the pre-treated resin.
-
Equilibrate the column by passing deionized water through it.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a small amount of the initial mobile phase (water).
-
Load the sample onto the column at a slow flow rate (e.g., 1-2 bed volumes per hour).
-
-
Elution:
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the flavonoids using a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the target compound.
-
-
Fraction Pooling:
-
Combine the fractions enriched with this compound and evaporate the solvent.
-
Protocol 3: Preparative HPLC Purification
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column.
-
Prepare the mobile phases: Phase A (e.g., water with 0.1% formic acid) and Phase B (e.g., acetonitrile with 0.1% formic acid). Degas both solvents.
-
-
Method Development (Analytical Scale):
-
First, develop an optimal separation method on an analytical HPLC system to determine the ideal gradient elution profile.
-
-
Preparative Run:
-
Dissolve the enriched fraction from the previous step in the initial mobile phase composition.
-
Inject the sample onto the preparative column.
-
Run the gradient elution method developed on the analytical scale, adjusting the flow rate for the larger column.
-
Monitor the elution profile using a UV detector (a wavelength around 280 nm or 320 nm should be suitable for flavonoids).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound using a fraction collector.
-
-
Purity Check and Final Processing:
-
Analyze the collected fraction for purity using analytical HPLC.
-
If necessary, repeat the preparative HPLC step to achieve the desired purity.
-
Evaporate the solvent from the pure fraction to obtain the final product.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of the target compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC | MDPI [mdpi.com]
- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Water Extraction and Macroporous Resins for Purification of Flavonoids from Sea-buckthorn Leaves [btbuspxb.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Effects of the Processing Temperature on the Degradation of Food Flavonoids | Drupal [umsibslor.univ-lorraine.fr]
Technical Support Center: Scaling Up Flavonoid Isolation for Preclinical Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of flavonoid isolation for preclinical studies.
Troubleshooting Guides
Issue 1: Low Flavonoid Yield During Extraction Scale-Up
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Solvent Extraction | Optimize the solvent system. For polar flavonoids, ethanol (B145695) or methanol (B129727) mixed with water is often effective. For less polar flavonoids, consider acetone, chloroform, or diethyl ether.[1] An ethanol concentration of around 70% is often optimal for total flavonoid extraction.[2][3] | Increased solubilization of target flavonoids, leading to a higher extraction yield. |
| Suboptimal Extraction Temperature | Adjust the temperature. While higher temperatures can enhance extraction, excessive heat can degrade thermolabile flavonoids.[1][4] For many flavonoids, a temperature around 70-80°C is a good starting point.[2][5] | Improved extraction efficiency without significant degradation of the target compounds. |
| Inadequate Solid-to-Liquid Ratio | Increase the solvent volume relative to the plant material. A common starting ratio is 1:30 g/mL.[2][6] Insufficient solvent can lead to incomplete extraction. | Enhanced diffusion and dissolution of flavonoids from the plant matrix into the solvent. |
| Incorrect Particle Size | Optimize the particle size of the plant material. Grinding the material to a fine powder (e.g., smaller than 0.5 mm) increases the surface area for extraction.[1][7] | Improved solvent penetration and contact with the plant cells, leading to a more efficient extraction. |
| Insufficient Extraction Time | Increase the extraction time. For methods like reflux, a duration of 1.5 to 2 hours may be necessary.[5][6] However, prolonged exposure to high temperatures can cause degradation.[6][7] | Allows for complete diffusion of flavonoids from the plant material into the solvent. |
Issue 2: Poor Purity of Isolated Flavonoids
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-extraction of Impurities | Incorporate a defatting step with a non-polar solvent like petroleum ether before the main extraction, especially for oily plant materials.[1] | Removal of lipids and other non-polar impurities that can interfere with purification. |
| Ineffective Purification Method | Switch to or optimize the purification technique. Macroporous resin chromatography is a highly effective and scalable method for flavonoid purification.[8][9][10] Consider using resins like AB-8 or XAD-7HP.[9][10][11] | Significant increase in the purity of the flavonoid fraction. For example, a 4.76-fold increase in total flavonoid content has been reported after purification with AB-8 resin.[11][12] |
| Suboptimal Chromatography Conditions | Optimize the loading and elution conditions for column chromatography. This includes adjusting the sample concentration, pH, flow rate, and the ethanol concentration in the eluent.[8][11] A stepwise gradient elution can effectively separate flavonoids from other compounds.[8] | Improved separation of target flavonoids from impurities, resulting in a higher purity final product. |
| Presence of Pigments and Other Polar Impurities | After initial extraction and concentration, wash the crude extract with water or a low-concentration ethanol solution (e.g., 5% v/v) during macroporous resin chromatography to remove highly polar impurities like sugars and some acids before eluting the flavonoids.[8] | A cleaner flavonoid fraction with reduced interference from co-eluting polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up flavonoid isolation?
A1: The most common challenges include maintaining high extraction yields, achieving the desired purity, dealing with the co-extraction of impurities like pigments and lipids, and the cost and availability of materials and equipment for larger scales.[9][13] Additionally, traditional methods often require large volumes of organic solvents and long processing times, which can be problematic at an industrial scale.[9][14]
Q2: Which extraction method is best for scaling up?
A2: There is no single "best" method as the optimal technique depends on the specific flavonoids and the plant material.[1][15][16] However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored for scale-up due to their efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[5][7][14] For industrial-scale production, methods like reflux extraction are also suitable due to their simplicity and high solvent utilization.[6]
Q3: How can I improve the purity of my flavonoid extract during scale-up?
A3: A highly effective and scalable method is macroporous resin column chromatography.[8][10] This technique allows for the selective adsorption of flavonoids from the crude extract and their subsequent elution with an appropriate solvent, often an ethanol-water mixture.[9] By carefully selecting the resin and optimizing the washing and elution steps, a significant increase in purity can be achieved. For instance, the use of AB-8 resin has been shown to increase total flavonoid content by approximately 4.76-fold with a recovery yield of 84.93%.[11][12]
Q4: What are the key parameters to consider when scaling up a chromatography step?
A4: When scaling up chromatography, it's crucial to maintain the resin bed height and the linear flow rate to ensure consistent residence time.[13] Other important parameters that should remain constant include the pH and conductivity of the buffers.[13] You will need to adjust the column diameter, sample volume, and total processing time for the larger scale.[13] It's also important to ensure that the chosen resin is available in the required quantities and is economically viable for large-scale operations.[13]
Q5: Can I use water as an extraction solvent for flavonoids?
A5: While water can be used, its efficiency is often limited to more polar flavonoids. For a broader range of flavonoids, aqueous mixtures of ethanol or methanol are generally more effective.[1][17] Adding ethanol or methanol to water improves the solvent's ability to dissolve both polar and moderately non-polar flavonoids. The optimal concentration of ethanol is often around 70-80%.[2][6]
Quantitative Data Summary
Table 1: Comparison of Flavonoid Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Yield/Efficiency | Reference |
| Soxhlet Extraction | 70% Ethanol | Boiling Point | 60 min | Crude extract yield: 257.67 mg/g | [1] |
| Ultrasound-Assisted Extraction (UAE) | 53.62% Ethanol | Ambient | 29.41 min | Higher yield than conventional methods | [14] |
| Microwave-Assisted Extraction (MAE) | 93.8% Methanol (pH 2) | 50 | 5 min | Significantly reduced time and solvent | [14] |
| Supercritical Fluid Extraction (SC-CO2) | CO2 with 70% Ethanol | 60 | 60 min | Crude extract yield: 60.57 mg/g | [1] |
| Reflux Extraction | 82% Ethanol | 90.29 | 1.5 h | Flavonoid yield: 14.98 ± 0.11 mg/g | [6] |
Table 2: Performance of Macroporous Resins in Flavonoid Purification
| Resin Type | Purity Increase (Fold) | Recovery Rate (%) | Optimal Eluent (Ethanol %) | Reference |
| AB-8 | 4.76 | 84.93 | 60 | [11][12] |
| D4020 | - | - | 30 | [8] |
| XAD-7HP | - | Desorption ratio reached 119% | 80 | [9] |
| D101 | 3.38 | - | - | [6] |
| D101 + Polyamide (1:9) | 4.63 | - | - | [6] |
Experimental Protocols
Protocol 1: Scale-Up of Flavonoid Extraction using Reflux
-
Sample Preparation: Weigh the dried and powdered plant material.
-
Solvent Addition: Place the plant material in a round-bottom flask and add the extraction solvent (e.g., 82% ethanol) at a solid-to-liquid ratio of 1:32.78 g/mL.[6]
-
Extraction: Heat the mixture to the desired temperature (e.g., 90.29°C) and reflux for a specified time (e.g., 1.5 hours).[6] For scale-up, ensure uniform heating and agitation.
-
Separation: After extraction, cool the mixture and separate the extract from the solid residue by filtration or centrifugation.
-
Re-extraction: Repeat the extraction process on the solid residue to maximize yield.
-
Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to remove the ethanol.
Protocol 2: Purification of Total Flavonoids using Macroporous Resin Column Chromatography
-
Resin Pre-treatment: Pack the selected macroporous resin (e.g., AB-8) into a chromatography column. Wash the resin sequentially with appropriate solvents to activate it.
-
Sample Loading: Dissolve the crude flavonoid extract in a suitable solvent and adjust the pH if necessary (e.g., pH 4.0).[11] Load the sample solution onto the pre-treated resin column at a controlled flow rate (e.g., 2 bed volumes per hour).[11]
-
Washing: Wash the column with deionized water followed by a low concentration of aqueous ethanol (e.g., 5% v/v) to remove impurities like sugars and other highly polar compounds.[8]
-
Elution: Elute the adsorbed flavonoids using a higher concentration of aqueous ethanol (e.g., 30-60% v/v) at a controlled flow rate.[8][11] Collect the eluate containing the purified flavonoids.
-
Solvent Recovery: Recover the ethanol from the purified eluate by vacuum distillation.
-
Drying: Dry the final product to obtain the purified total flavonoids.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Addressing Matrix Effects in Flavonoid Quantification
Welcome to the technical support center for the mass spectrometry analysis of flavonoids. This resource provides researchers, scientists, and drug development professionals with clear and actionable solutions to the common challenges posed by matrix effects during quantitative experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of flavonoid quantification?
A1: The "matrix" refers to all components in a sample other than the analyte of interest.[1] In flavonoid analysis, especially with complex samples like plant extracts, biological fluids, or food products, these components can include proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects are the alteration (suppression or enhancement) of the ionization of the target flavonoid analyte caused by these co-eluting matrix components in the ion source of a mass spectrometer.[3][4] This interference can lead to inaccurate and imprecise quantification, affecting the sensitivity, reproducibility, and linearity of the analytical method.[5]
Q2: What causes matrix effects, specifically ion suppression or enhancement?
A2: Ion suppression or enhancement occurs during the electrospray ionization (ESI) process within the mass spectrometer. When matrix components co-elute with the target flavonoid, they compete for the limited charge available on the surface of the ESI droplets.[1] This competition can reduce the ionization efficiency of the analyte, leading to a weaker signal (ion suppression).[6][7] Conversely, some matrix components might improve the desolvation or ionization process, resulting in a stronger signal (ion enhancement).[1] The key cause is the presence of interfering compounds that alter the physical and chemical properties of the droplets from which analyte ions are generated.[8]
Q3: How can I determine if my flavonoid analysis is affected by matrix effects?
A3: The most common method to assess matrix effects is the post-extraction spike method .[9][10] This involves comparing the peak response of a pure flavonoid standard in a clean solvent to the response of the same standard spiked into a blank sample extract (a sample that does not contain the analyte).[10] A significant difference between the two responses indicates the presence of matrix effects.[1] A qualitative assessment can be done using the post-column infusion technique, which helps identify the specific retention time regions in your chromatogram where suppression or enhancement occurs.[9][11]
The matrix effect (ME) can be quantified using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement. Values greater than ±20% typically require corrective action.[10]
Q4: What are the primary strategies to overcome matrix effects?
A4: There are two main approaches: minimizing the matrix effect or compensating for it.[5]
-
Minimization involves optimizing sample preparation and chromatography. This includes thorough sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components, and adjusting chromatographic conditions to separate the flavonoid analyte from matrix interferences.[1][11]
-
Compensation involves using specific calibration strategies to correct for the matrix effect. The most common methods are matrix-matched calibration, the standard addition method, and the use of stable isotope-labeled internal standards.[1][5]
Troubleshooting Guides
Problem 1: I suspect ion suppression is causing low signal intensity for my flavonoid.
Possible Cause: Co-eluting compounds from your sample matrix are interfering with the ionization of your target analyte.[12] This is common in complex matrices like plant extracts or biological fluids.[3]
Solutions:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): This is a highly effective technique to remove matrix components that contribute to ion suppression. Use an SPE cartridge (e.g., C18) to selectively extract your flavonoid analytes while washing away interfering compounds.[1][3]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to partition the flavonoids away from interfering substances.[8]
-
-
Optimize Chromatography:
-
Dilute the Sample:
-
Adjust Mass Spectrometer Conditions:
-
Optimize MS parameters like ionization polarity and source settings to maximize the analyte signal relative to the background ionization.[9]
-
Problem 2: My quantitative results are inconsistent and not reproducible across different samples.
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression or enhancement for each sample, causing inconsistent results.[6][8]
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
This is considered the gold standard for compensating for matrix effects.[6][14] A SIL-IS is a version of your analyte where some atoms (like Carbon or Hydrogen) are replaced with their stable isotopes (¹³C or ²H).[15] It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effect.[6] By calculating the ratio of the analyte to the SIL-IS, you can achieve accurate quantification despite variations in matrix effects between samples.[6]
-
-
Employ Matrix-Matched Calibration:
-
Prepare your calibration standards in a blank matrix that is identical or highly similar to your samples.[1][16] This ensures that the standards and samples experience the same matrix effects, allowing for accurate quantification.[16] This method is highly effective but requires a reliable source of blank matrix.[17]
-
-
Use the Standard Addition Method:
-
This method is ideal when a blank matrix is not available.[2][18] It involves adding known amounts of the analyte standard to several aliquots of the actual sample.[19] By creating a calibration curve from these "spiked" samples, you can extrapolate back to determine the original concentration of the analyte in the sample, effectively correcting for the matrix effect within that specific sample.[18]
-
Data Presentation: Comparison of Mitigation Strategies
| Strategy | Principle | When to Use | Advantages | Disadvantages |
| Improved Sample Cleanup (e.g., SPE) | Physically remove interfering matrix components before LC-MS analysis.[1] | When matrix is very complex and causes significant suppression. | Directly reduces matrix effects, potentially improving signal-to-noise.[11] | Can be time-consuming, may lead to analyte loss, and may not remove all interferences.[11] |
| Chromatographic Optimization | Separate the analyte from co-eluting matrix components.[11] | When ion suppression is observed in specific regions of the chromatogram. | Does not require additional sample preparation steps. | Can be time-consuming to develop and may not be possible for all interferences.[11] |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix similar to the samples.[16] | When a representative blank matrix is available. | Effectively compensates for consistent matrix effects.[1] | Finding a true blank matrix can be difficult; does not account for sample-to-sample variability.[16] |
| Standard Addition Method | Add known amounts of standard to the sample itself to create a calibration curve.[18] | When a blank matrix is unavailable and for samples with high variability. | Corrects for matrix effects specific to each individual sample.[19] | Labor-intensive as each sample requires its own calibration; requires more sample volume.[18][19] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Use a labeled version of the analyte that experiences the same matrix effects.[6] | For highest accuracy and to correct for sample-to-sample variability. | Gold standard; corrects for both matrix effects and variations in sample prep/injection.[6] | SIL-IS can be expensive and are not available for all flavonoids.[11] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Analyte Stock Solution: Prepare a stock solution of your flavonoid standard in a suitable solvent (e.g., methanol) at a known concentration.
-
Prepare Spiked Solvent Standard: Dilute the stock solution with the initial mobile phase to a known concentration (e.g., 50 ng/mL). This is your reference standard.
-
Prepare Blank Matrix Extract: Extract a blank sample (known not to contain the target flavonoid) using your established sample preparation protocol.
-
Prepare Spiked Matrix Sample: Add the same amount of flavonoid standard from the stock solution to the blank matrix extract to achieve the same final concentration as the solvent standard (e.g., 50 ng/mL).[10]
-
Analysis: Analyze both the spiked solvent standard and the spiked matrix sample via LC-MS/MS under identical conditions.
-
Calculation: Calculate the matrix effect (ME) using the formula:
-
ME (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] * 100[10]
-
Protocol 2: Method of Standard Addition
-
Sample Aliquoting: Divide your sample extract into at least four equal volume aliquots (e.g., 4 x 100 µL).
-
Spiking:
-
Leave the first aliquot un-spiked (this is your 'zero-addition' point).
-
Add increasing, known amounts of the flavonoid standard to the remaining aliquots. For example, spike to final added concentrations of 50, 100, and 150 ng/mL.[18]
-
-
Volume Equalization: Ensure all aliquots have the same final volume by adding the appropriate amount of clean solvent.
-
Analysis: Analyze all four prepared samples by LC-MS/MS.
-
Calibration Curve: Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).
-
Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the original concentration of the flavonoid in the sample.[19]
Visualizations
Caption: A workflow for identifying and mitigating matrix effects in quantification.
Caption: A decision tree to select the appropriate quantification strategy.
References
- 1. longdom.org [longdom.org]
- 2. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ub-ir.bolton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 15. researchgate.net [researchgate.net]
- 16. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 17. researchgate.net [researchgate.net]
- 18. Standard addition - Wikipedia [en.wikipedia.org]
- 19. welchlab.com [welchlab.com]
Technical Support Center: Improving the Stability of Orientin-2''-O-p-trans-coumarate Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Orientin-2''-O-p-trans-coumarate stock solutions. Our goal is to help you ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a flavonoid glycoside isolated from plants such as Trigonella foenum-graecum (fenugreek). It is known for its antioxidant properties. As a C-glycosylflavone, the sugar moiety is attached to the flavonoid backbone via a stable carbon-carbon bond, which generally confers greater resistance to enzymatic and acidic hydrolysis compared to O-glycosides. However, the presence of a p-trans-coumaroyl ester linkage introduces a potential site for hydrolysis.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Based on its chemical structure, this compound is soluble in polar aprotic solvents. The most commonly recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Other suitable solvents include ethanol (B145695) and methanol, although solubility may be lower. For cell-based assays, it is crucial to keep the final concentration of organic solvents, particularly DMSO, at a low, non-toxic level (typically <0.5%, ideally <0.1%).
Q3: What are the optimal storage conditions for this compound stock solutions?
For long-term stability, stock solutions should be stored at -80°C. For short-term storage (up to one month), -20°C is acceptable. It is critical to protect the solutions from light by using amber vials or by wrapping clear vials in aluminum foil. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: What are the primary factors that can lead to the degradation of this compound in solution?
The stability of this compound in solution can be compromised by several factors:
-
pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.
-
Light: Exposure to UV and even ambient light can induce photodegradation.
-
Temperature: Elevated temperatures accelerate degradation kinetics.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.
-
Water: For stock solutions in DMSO, absorption of atmospheric moisture can decrease solubility and promote precipitation, especially during freeze-thaw cycles.
-
Hydrolysis: The ester linkage of the coumaroyl group is susceptible to hydrolysis, particularly at non-optimal pH.
Troubleshooting Guides
Issue 1: Precipitation Observed in the Stock Solution
Symptom: A solid precipitate is visible in your this compound stock solution, either immediately after preparation or after a period of storage.
| Potential Cause | Explanation | Recommended Solution |
| Concentration Exceeds Solubility Limit | The amount of compound is too high for the volume of solvent. | Prepare a more dilute stock solution. If a high concentration is necessary, consider a co-solvent system, but be mindful of its compatibility with your experimental setup. |
| Water Contamination in DMSO | DMSO is hygroscopic and readily absorbs moisture from the air. Water reduces the solubility of many organic compounds in DMSO.[1] | Use high-purity, anhydrous DMSO. Store DMSO under an inert gas (e.g., argon or nitrogen) and use a desiccator. Minimize the time the DMSO container is open to the atmosphere. |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can introduce moisture and create conditions that favor precipitation.[1][2][3][4] | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[5][6] |
| Low Storage Temperature for High Concentration | While low temperatures are generally recommended for stability, very high concentration solutions may precipitate upon freezing. | If precipitation upon freezing is a persistent issue, test storing a small aliquot at 4°C for a short period, but be aware that chemical degradation may be faster at this temperature. For long-term storage, -80°C is still recommended, and re-dissolution may be necessary before use. |
Attempting to Re-dissolve a Precipitated Solution: If you encounter precipitation, you can try to re-dissolve the compound by gently warming the vial to 37°C and sonicating for 10-15 minutes.[5] However, if the precipitate does not fully dissolve, it is best to prepare a fresh stock solution to ensure accurate concentration.
Issue 2: Inconsistent or Unexpected Experimental Results
Symptom: You observe variability in your experimental outcomes, or the biological activity of your compound seems to diminish over time.
| Potential Cause | Explanation | Recommended Solution |
| Chemical Degradation | The compound is degrading in solution due to factors like pH, light, or temperature. | Prepare fresh stock solutions more frequently. Protect solutions from light at all times. Ensure storage at -80°C. For working solutions in aqueous buffers, prepare them immediately before use. |
| Hydrolysis of the Coumaroyl Ester | The ester linkage is breaking, separating the coumaric acid from the orientin (B1677486) backbone. This can be accelerated by non-optimal pH in aqueous working solutions. | Maintain a slightly acidic pH (if compatible with your experiment) for aqueous working solutions. Prepare these solutions fresh and use them promptly. |
| Photodegradation | Exposure to light can alter the chemical structure of the flavonoid. | Work in a dimly lit environment when handling the compound and its solutions. Use amber vials or foil-wrapped tubes for storage and during experiments where possible. |
| Inaccurate Concentration due to Partial Precipitation | If some of the compound has precipitated, the concentration of the supernatant will be lower than intended. | Before each use, visually inspect the stock solution for any signs of precipitation, even if subtle. If any is observed, follow the steps to re-dissolve or prepare a fresh solution. |
Data Presentation: Factors Affecting Flavonoid Stability
The following tables summarize the general stability of flavonoids under various conditions. While specific quantitative data for this compound is limited, these trends, derived from studies on similar compounds, provide valuable guidance.
Table 1: Influence of pH on Flavonoid Stability
| pH Range | General Stability | Potential Degradation Pathways |
| Acidic (pH < 4) | Generally stable | - |
| Neutral (pH 6-8) | Stability decreases | Oxidation, Hydrolysis of ester linkages |
| Alkaline (pH > 8) | Prone to rapid degradation | Ring fission, Oxidation, Hydrolysis |
Table 2: Impact of Temperature on Flavonoid Stock Solution Stability
| Storage Temperature | Recommended Storage Duration | Considerations |
| Room Temperature (~25°C) | Not recommended | Significant degradation can occur in a short time. |
| Refrigerated (4°C) | Short-term (days to a week) | Slower degradation than at room temperature, but faster than frozen. May reduce precipitation risk for some high-concentration solutions. |
| Frozen (-20°C) | Mid-term (up to 1 month) | Good for short to mid-term storage.[7] |
| Ultra-low (-80°C) | Long-term (6 months to a year) | Optimal for preserving chemical integrity over extended periods.[7][8] |
Table 3: Effect of Light Exposure on Flavonoid Degradation
| Light Condition | Relative Degradation Rate | Preventative Measures |
| Direct Sunlight/UV Light | Very High | Avoid at all costs. |
| Ambient Laboratory Light | Moderate to High | Minimize exposure; work in a dimly lit area. |
| Darkness (in amber vials or foil-wrapped) | Low | Always store and handle solutions in light-protected containers. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous DMSO
-
Sterile, amber glass vials or clear glass vials with aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the compound into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the vial in a room temperature water bath for 10-15 minutes to aid dissolution.[5]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected vials. This is the most critical step to prevent degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of Stock Solution Stability by HPLC-UV
Objective: To determine the stability of an this compound stock solution over time under specific storage conditions.
Materials:
-
Prepared stock solution of this compound
-
HPLC system with a UV detector and a C18 reverse-phase column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water with a small amount of acid like formic or phosphoric acid)
-
Volumetric flasks and pipettes
Procedure:
-
Initial Analysis (Time 0):
-
Immediately after preparing the fresh stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram and the peak area of the this compound peak at its maximum absorbance wavelength. This will serve as your baseline (100% integrity).
-
-
Sample Storage: Store the aliquots of the stock solution under the desired conditions to be tested (e.g., -80°C in the dark, -20°C in the dark, 4°C in the dark, room temperature with light exposure).
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare a dilution identical to the one made at Time 0.
-
Inject the sample into the HPLC and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at Time 0. The percentage of remaining compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100
-
Observe the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualizations
Caption: Workflow for preparing and handling stable stock solutions.
Caption: Potential degradation pathways for this compound.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Method Validation for Orientin-2''-O-p-trans-coumarate Analysis
Welcome to the technical support center for the analytical method validation of Orientin-2''-O-p-trans-coumarate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the importance of method validation for the analysis of this compound?
Method validation is crucial to ensure that the analytical procedure used for quantifying this compound is accurate, reliable, and reproducible. It provides documented evidence that the method is suitable for its intended purpose, which is a regulatory requirement in drug development and quality control.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for the analysis of flavonoid glycosides like this compound.[1] These methods offer high resolution and sensitivity, and when coupled with detectors like a Photodiode Array (PDA) or Mass Spectrometry (MS), they provide specificity for accurate quantification.
Q3: What are the key parameters to evaluate during method validation?
The key parameters for method validation include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specified intervals.
Q4: Where can I obtain a reference standard for this compound?
A reference standard for this compound with a purity of >98% can be sourced from various chemical suppliers.[2] It is essential to obtain a certificate of analysis (COA) with the reference standard.
Troubleshooting Guide
This section addresses common issues that may arise during the analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent effects. 4. Column overload. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Ensure the sample solvent is similar in strength to the mobile phase. 4. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. 4. Column equilibration issues. | 1. Prepare fresh mobile phase and ensure proper mixing/degassing. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and perform maintenance. 4. Ensure the column is adequately equilibrated before each injection. |
| Low Signal Intensity or No Peak | 1. Incorrect detection wavelength. 2. Analyte degradation. 3. Injection error. 4. Low concentration of the analyte. | 1. Verify the UV maximum absorbance for this compound. 2. Check the stability of the sample and standard solutions.[3] 3. Inspect the autosampler and syringe for proper functioning. 4. Concentrate the sample or use a more sensitive detector. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp aging. 4. Incomplete mobile phase mixing. | 1. Use high-purity solvents and flush the system. 2. Degas the mobile phase thoroughly. 3. Replace the detector lamp if it has exceeded its lifetime. 4. Ensure the mobile phase components are miscible and well-mixed. |
| Failed System Suitability | 1. Issues with the column, mobile phase, or instrument. 2. Degraded standard solution. | 1. Review all the above troubleshooting points. 2. Prepare a fresh system suitability solution from a new stock of the reference standard. |
Experimental Protocols & Data
HPLC-UV Method for this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation Data Summary
The following tables summarize typical quantitative data for the validation of an HPLC method for this compound.
Table 1: Linearity and Range
| Parameter | Result |
| Linear Range | 1 - 200 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 5 | 99.2 | 1.5 |
| 50 | 101.5 | 1.1 |
| 150 | 98.8 | 1.3 |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | RSD (%) |
| Repeatability (Intra-day) | 100 | < 1.0 |
| Intermediate (Inter-day) | 100 | < 2.0 |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantitation (LOQ) | 0.50 |
Table 5: Robustness
| Parameter Variation | Impact on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2°C) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
Table 6: Solution Stability
| Condition | Duration | Stability |
| Autosampler (4°C) | 24 hours | Stable |
| Benchtop (Room Temp) | 8 hours | Stable |
| Freeze-Thaw (3 cycles) | -20°C to Room Temp | Stable |
Visual Diagrams
Caption: Workflow for the validation of an analytical method.
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Orientin 2''-O-p-trans-coumarate | CAS:73815-15-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection | Semantic Scholar [semanticscholar.org]
Technical Support Center: Resolving Co-elution of Vitexin and Orientin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of vitexin (B1683572) and orientin (B1677486) derivatives during chromatographic analysis.
Troubleshooting Guide
Issue: Poor resolution or complete co-elution of vitexin and orientin peaks in HPLC/UPLC.
Initial Checks:
-
System Suitability: Before modifying the method, ensure your HPLC/UPLC system is performing optimally. Check for consistent flow rate, stable baseline, and sharp peaks with a standard compound.
-
Peak Shape: Observe the peak shape of your analytes. Broadening or tailing can contribute to the appearance of co-elution.[1] This could indicate issues with the column health, extra-column volume, or an inappropriate injection solvent.[1]
Step-by-Step Troubleshooting:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: The choice and ratio of the organic solvent are critical. Acetonitrile (B52724) often provides sharper peaks, while methanol (B129727) can offer different selectivity.[2] Systematically vary the gradient or isocratic composition to improve separation.
-
pH Adjustment: The retention of flavonoid C-glycosides can be influenced by the pH of the mobile phase.[2] Acidifying the aqueous phase with additives like formic acid, acetic acid, or phosphoric acid is a common strategy to achieve better peak shape and resolution.[2][3][4][5][6] For instance, a mobile phase of acetonitrile and 0.1% acetic acid has been successfully used.[3]
-
-
Adjust Chromatographic Conditions:
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity. Experiment with different column temperatures, for example, increasing it to 40°C has been shown to improve the resolution of flavonoid isomers.[4]
-
Flow Rate: A lower flow rate generally increases the number of theoretical plates and can improve resolution, though it will also increase the analysis time.[2][4]
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase. While C18 columns are common, alternative chemistries like phenyl-hexyl or cyano (CN) phases can offer different selectivities.[2]
-
Particle Size: Columns with smaller particle sizes (as in UPLC) or core-shell particles provide higher efficiency, leading to narrower peaks and better resolution.[2]
-
-
Consider Alternative Techniques:
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a preparative technique that has been successfully used for the one-step isolation and purification of orientin and vitexin with high purity.[7][8]
-
UPLC-IM-MS: The combination of Ultra-Performance Liquid Chromatography with Ion Mobility Mass Spectrometry can provide an additional dimension of separation, resolving chromatographically co-eluting isomers like isoorientin (B1672268) and orientin based on their drift times.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why do vitexin and orientin derivatives frequently co-elute?
A1: Vitexin and orientin are structural isomers (C-glycosylflavones), with vitexin being an apigenin (B1666066) derivative and orientin a luteolin (B72000) derivative. Their derivatives often share similar physicochemical properties, such as polarity and molecular weight, making their separation by conventional reversed-phase chromatography challenging.
Q2: My chromatogram shows a shoulder on the main peak. Is this co-elution?
A2: A shoulder on a peak is a strong indication of co-elution, where two or more compounds are not fully separated.[10][11] To confirm, you can use a diode array detector (DAD) to check for peak purity. If the UV spectra across the peak are not identical, it indicates the presence of multiple components.[10][11] Mass spectrometry can also be used to identify different m/z values across the peak.[10][11]
Q3: Can I use the same HPLC method for both analytical quantification and preparative isolation?
A3: While an analytical method can be a starting point, preparative separations often require modification. Preparative methods typically use larger columns and higher sample loads, which can affect resolution. Techniques like High-Speed Counter-Current Chromatography (HSCCC) are often more suitable for isolating larger quantities of pure compounds.[7][8]
Q4: What are some typical mobile phase compositions that have been successful in separating vitexin and orientin?
A4: Several mobile phase systems have been reported to be effective. These are typically a combination of an aqueous phase with an acid additive and an organic solvent. Examples include:
-
Acetonitrile and 0.1% acetic acid.[3]
-
Acetonitrile and 1% acetic acid solution (15:85, v/v).[6]
-
Acetonitrile and 1% phosphoric acid (15:85, v/v).[5]
-
A gradient of 0.1% formic acid in water and acetonitrile.[4]
Q5: Are there any non-chromatographic methods to distinguish between vitexin and orientin isomers?
A5: Yes, mass spectrometry techniques can be used to differentiate these isomers. HPLC-MS with in-source collision-induced dissociation (CID) can generate pseudo-MS/MS spectra that allow for the identification and differentiation of orientin/isoorientin and vitexin/isovitexin (B1672635) pairs based on their fragmentation patterns.[12]
Quantitative Data Summary
Table 1: HPLC and UPLC Methods for the Separation of Vitexin and Orientin Derivatives
| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| HPLC | Hypersil ODS | Acetonitrile-1% acetic acid solution (15:85) | 1.0 | 340 | [6] |
| HPLC | Gemini C18 | Acetonitrile/1% phosphoric acid (15:85) | 1.0 | 340 | [5] |
| HPLC | C18 | Acetonitrile-0.1% acetic acid (20:80) | - | 348 | [3] |
| HPLC | Not Specified | 0.1% (v/v) formic acid in water and acetonitrile (gradient) | 1.0 | 360 | [4] |
| UHPLC | Acquity UPLC® BEH C18 | 0.1% formic acid and 0.063% ammonium (B1175870) formate (B1220265) in water and acetonitrile (gradient) | 0.3 | - | [13] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation
| Solvent System | Sample | Compounds Separated | Purity | Reference |
| Ethyl acetate-ethanol-water (4:1:5, v/v/v) | Trollius chinensis Bunge extract | Orientin, Vitexin | 99.2%, 96.0% | [7][8] |
| Ethyl acetate-n-butanol-water (2:1:3, v/v/v) | Patrinia villosa Juss extract | Isovitexin, Isoorientin | 99.3%, 98.5% | [14] |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Vitexin and Orientin
This protocol is based on a method developed for the determination of orientin and vitexin in Trollius chinesis preparations.[6]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Hypersil ODS C18 column.
-
Mobile Phase: A mixture of acetonitrile and 1% acetic acid solution in a ratio of 15:85 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 340 nm.
-
Sample Preparation: Prepare standard solutions of vitexin and orientin in a suitable solvent (e.g., methanol). Extract the plant material or dissolve the sample in the same solvent, filter through a 0.45 µm filter before injection.
-
Analysis: Inject the prepared samples and standards into the HPLC system. Identify the peaks based on the retention times of the standards and quantify using a calibration curve.
Protocol 2: Preparative HSCCC for Isolation of Vitexin and Orientin
This protocol is adapted from a method for the isolation of orientin and vitexin from Trollius chinensis Bunge.[7][8]
-
Instrumentation: High-Speed Counter-Current Chromatography instrument.
-
Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate-ethanol-water (4:1:5, v/v/v). Mix the solvents thoroughly in a separation funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC Operation:
-
Fill the column with the stationary phase (upper phase).
-
Rotate the apparatus at the desired speed.
-
Pump the mobile phase (lower phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the system.
-
Fraction Collection: Continuously pump the mobile phase and collect the effluent in fractions.
-
Analysis of Fractions: Analyze the collected fractions by HPLC to identify the fractions containing pure orientin and vitexin.
-
Compound Identification: Combine the pure fractions and confirm the identity and purity of the isolated compounds using techniques like MS and NMR.[7][8]
Visualizations
Caption: Workflow for chromatographic analysis and troubleshooting of co-elution.
Caption: Logical relationship between the co-elution problem and potential solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.caf.ac.cn [journals.caf.ac.cn]
- 6. [Determination of orientin and vitexin in Trollius chinesis preparation by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and purification of orientin and vitexin from Trollius chinensis Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. waters.com [waters.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. Distinction of the C-glycosylflavone isomer pairs orientin/isoorientin and vitexin/isovitexin using HPLC-MS exact mass measurement and in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psecommunity.org [psecommunity.org]
- 14. Preparative separation of isovitexin and isoorientin from Patrinia villosa Juss by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Orientin and Orientin-2''-O-p-trans-coumarate
In the landscape of flavonoid research, both orientin (B1677486) and its acylated derivative, orientin-2''-O-p-trans-coumarate, have garnered attention for their potential health benefits, particularly their antioxidant properties. This guide provides a comparative overview of their antioxidant activities, supported by available experimental data, detailed methodologies of common antioxidant assays, and insights into the signaling pathways they may modulate.
Introduction to the Compounds
Orientin is a C-glycosylflavone, a type of flavonoid, found in a variety of plants, including bamboo leaves, basil, and passionflower. It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
This compound is an acylated flavonoid glycoside isolated from the seeds of fenugreek (Trigonella foenum-graecum). The addition of a coumaroyl group to the orientin structure may influence its bioavailability and biological activity. General studies on flavonoid acylation suggest that this modification can potentially enhance antioxidant capacity.[1][2][3]
Quantitative Antioxidant Activity
Direct comparative studies on the antioxidant activity of the purified forms of orientin and this compound are limited in the currently available scientific literature. However, data from studies on orientin and extracts of Trigonella foenum-graecum, a primary source of this compound, can provide some insights. It is important to note that the antioxidant activity of a plant extract represents the synergistic or combined effects of all its components, and not just that of a single compound.
| Compound/Extract | Assay | IC50 Value | Source |
| Orientin | DPPH | 0.84 µM | [4] |
| Methanol (B129727) Extract of Trigonella foenum-graecum | DPPH | 3.85 µg/mL | [5] |
| ABTS | 44.49 µg/mL | [5] | |
| Hydroalcoholic Extract of Trigonella foenum-graecum | DPPH | 350 µg/mL | [6] |
| ABTS | 962.5 µg/mL | [6] |
Disclaimer: The IC50 values for the Trigonella foenum-graecum extracts should not be directly compared to the IC50 value of pure orientin as a measure of the antioxidant activity of pure this compound. These values are included to provide a context for the antioxidant potential of the plant source of this compound.
Experimental Protocols
The antioxidant activities of these compounds are typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
The DPPH assay is a common method to assess the free radical scavenging ability of a compound.[7]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol (B145695). The solution has a deep violet color and should be protected from light.
-
Sample Preparation: The test compounds (orientin or this compound) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control is prepared with the solvent instead of the sample.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are prepared in a series of concentrations.
-
Reaction: A small volume of the sample solution is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay, and the IC50 value is determined.
Signaling Pathways in Antioxidant Activity
Orientin has been shown to exert its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant defense system.
AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. Its activation can trigger a cascade of events that enhance the cell's antioxidant capacity. Orientin has been reported to activate the AMPK signaling pathway, which in turn can lead to the upregulation of downstream antioxidant enzymes.
Caption: Orientin-mediated activation of the AMPK signaling pathway.
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by stimuli such as oxidative stress or certain phytochemicals, Nrf2 translocates to the nucleus and promotes the transcription of a wide array of antioxidant and detoxification genes. Studies have indicated that orientin can activate the Nrf2 pathway, thereby bolstering the cell's ability to combat oxidative stress.
Caption: Orientin's role in the Nrf2-mediated antioxidant response.
Conclusion
Both orientin and this compound are flavonoids with recognized antioxidant potential. While direct comparative data for the pure compounds is scarce, the available information suggests that both are significant contributors to the antioxidant capacity of their plant sources. The presence of the p-trans-coumaroyl group in this compound could theoretically enhance its antioxidant activity, a hypothesis that warrants further investigation through direct comparative studies. Furthermore, orientin's ability to modulate key antioxidant signaling pathways like AMPK and Nrf2 highlights its potential for indirect antioxidant effects, which are crucial for cellular protection against oxidative stress. Future research focusing on a direct comparison of the purified compounds is necessary to definitively elucidate their relative antioxidant potencies.
References
- 1. Biocatalytic preparation of acylated derivatives of flavonoid glycosides enhances their antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Effects of Orientin and Vitexin
For Researchers, Scientists, and Drug Development Professionals
Orientin (B1677486) and vitexin (B1683572) are two closely related flavonoid C-glycosides found in various medicinal plants. While structurally similar, emerging research indicates distinct differences in their biological activities. This guide provides a comprehensive comparison of their antioxidant, anti-inflammatory, and anticancer effects, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
At a Glance: Key Biological Activities
| Biological Effect | Orientin | Vitexin | Key Findings |
| Antioxidant Activity | Potent | Potent | Both compounds exhibit significant free radical scavenging capabilities. |
| Anti-inflammatory Activity | More Potent | Potent | Orientin shows a lower IC50 value for NF-κB inhibition compared to a vitexin isomer (isovitexin), suggesting stronger anti-inflammatory potential. |
| Anticancer Activity | More Potent | Potent | In esophageal cancer cells, orientin demonstrates a significantly higher pro-apoptotic effect than vitexin at the same concentration.[1] |
Quantitative Comparison of Biological Effects
Antioxidant Activity
While both orientin and vitexin are recognized for their antioxidant properties, direct comparative studies with IC50 values for the pure compounds are limited. However, studies on related compounds and extracts provide valuable insights.
| Assay | Compound/Extract | IC50 / EC50 Value | Source |
| DPPH Radical Scavenging | Hydroalcoholic extract of Trollius chinensis (containing orientin and vitexin) | 44 µg/mL (EC50) | [2] |
| Superoxide Anion Scavenging | Hydroalcoholic extract of Trollius chinensis | 46 µg/mL (EC50) | [2] |
| Hydroxyl Radical Scavenging | Hydroalcoholic extract of Trollius chinensis | 5.64 µg/mL (EC50) | [2] |
| DPPH Radical Scavenging | Vitexin | Lower IC50 than 1:1 vitexin:isovitexin ratio | [3] |
| ABTS Radical Scavenging | Vitexin | Lower IC50 than 1:1 vitexin:isovitexin ratio | [3] |
Anti-inflammatory Activity
Both orientin and vitexin exert anti-inflammatory effects by modulating the MAPK/NF-κB signaling pathway.[4][5] A comparative study on the inhibition of NF-κB provides a quantitative measure of their relative potency.
| Assay | Orientin | Isovitexin (Vitexin Isomer) | Source |
| NF-κB Inhibition (IC50) | 12 µg/mL | 18 µg/mL | [6] |
Anticancer Activity
A direct comparison in human esophageal cancer (EC-109) cells reveals a more potent pro-apoptotic effect of orientin.
| Cell Line | Treatment (80 µM) | Apoptotic Rate | Upregulated | Downregulated | Source |
| EC-109 | Orientin | 28.03% | p53 | Bcl-2 | [1] |
| EC-109 | Vitexin | 12.38% | p53 | Bcl-2 | [1] |
Signaling Pathways
Anti-inflammatory Signaling Pathway
Orientin and vitexin mitigate inflammatory responses by inhibiting the MAPK/NF-κB signaling cascade. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[4][5]
References
A Researcher's Guide to Cross-Validation of HPLC and UPLC Methods for Flavonoid Analysis
In the quantitative analysis of flavonoids, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are foundational techniques. While HPLC has long been the established standard, UPLC has emerged as a powerful alternative, promising significant gains in speed, resolution, and sensitivity.[1][2] For researchers, scientists, and drug development professionals, transferring and cross-validating methods between these platforms is crucial for modernizing analytical workflows while maintaining data integrity. This guide provides a detailed comparison, supported by experimental data and protocols, to facilitate this transition.
The Leap from HPLC to UPLC: Core Principles
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system. UPLC systems utilize columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC. This fundamental difference leads to dramatic improvements in chromatographic performance. To propel the mobile phase through the more densely packed UPLC columns, the instrumentation must operate at much higher pressures (up to 15,000 psi) compared to HPLC systems (typically 4,000-6,000 psi).
Key Differences Between HPLC and UPLC Systems
Caption: Core technological differences between HPLC and UPLC systems.
Performance Comparison: HPLC vs. UPLC for Flavonoid Analysis
The transition from HPLC to UPLC for flavonoid analysis offers significant advantages in terms of speed, resolution, and sensitivity. UPLC methods can dramatically reduce run times, leading to higher sample throughput and reduced solvent consumption. The smaller particle size in UPLC columns results in sharper, narrower peaks, which improves resolution and allows for the separation of closely eluting flavonoid isomers. Furthermore, the increased peak height associated with UPLC enhances sensitivity, making it easier to detect and quantify low-level analytes.
Table 1: Performance Comparison of HPLC and UPLC for the Analysis of Representative Flavonoids
| Parameter | HPLC Method | UPLC Method | Advantage of UPLC |
| Run Time | 25-40 min | 5-10 min | Faster throughput, reduced solvent use |
| Resolution (Rs) | Baseline separation of major peaks | Improved separation of co-eluting peaks | Higher peak capacity and data quality |
| Backpressure | 2,000 - 4,000 psi | 8,000 - 12,000 psi | N/A (system requirement) |
| Sensitivity (LOD/LOQ) | Higher detection and quantification limits | Lower detection and quantification limits | Improved trace analysis capabilities |
| Solvent Consumption | High | Low | Reduced operational costs |
Experimental Protocols
Successful cross-validation requires a systematic approach, beginning with the geometric scaling of the HPLC method to UPLC parameters, followed by rigorous validation according to ICH guidelines.
Sample Preparation (Applicable to both methods):
A crude methanolic extract from a plant source (e.g., Ginkgo biloba leaves) is prepared. The extract is then filtered through a 0.45 µm syringe filter to remove particulate matter before injection. Standard solutions of flavonoid markers such as quercetin, kaempferol, and isorhamnetin (B1672294) are prepared in methanol.
HPLC Method Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-50% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 360 nm
UPLC Method Protocol (Scaled from HPLC):
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Scaled to 10-50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 30 °C
-
Detection: UV at 360 nm
Cross-Validation Workflow
The process of transferring a method from HPLC to UPLC necessitates a thorough re-validation to ensure the new method meets the required performance criteria for accuracy, precision, and sensitivity.[1] The general workflow involves the geometric scaling of method parameters followed by a comprehensive validation process.
Workflow for HPLC to UPLC Method Transfer and Validation
Caption: Workflow for HPLC to UPLC method transfer and validation.
Quantitative Data Summary
The following table summarizes typical validation data when comparing the two techniques for the analysis of flavonoids.
Table 2: Summary of Cross-Validation Data for Quercetin
| Validation Parameter | HPLC | UPLC | Acceptance Criteria (ICH) |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98 - 102% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2% |
| - Intermediate Precision | < 2.0% | < 1.5% | ≤ 2% |
| LOD (µg/mL) | 0.10 | 0.02 | Reportable |
| LOQ (µg/mL) | 0.33 | 0.07 | Reportable |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | No significant impact on results |
Conclusion
The cross-validation and transfer of analytical methods from HPLC to UPLC for flavonoid analysis present compelling advantages for research and quality control laboratories. The primary benefits of UPLC—dramatically reduced analysis times, lower solvent consumption, and superior resolution and sensitivity—translate directly into higher throughput and lower operational costs.[1][2] While the initial investment in UPLC instrumentation is higher, the long-term gains in efficiency and data quality often justify the transition. Successful method transfer requires a systematic approach, including careful scaling of parameters and full re-validation according to ICH guidelines, to ensure that the resulting UPLC method is robust, accurate, and fit for purpose.[1]
References
Confirming the Structure of Isolated Flavonoids: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of isolated flavonoids is a critical step in natural product chemistry and drug discovery. This guide provides a comprehensive comparison of key analytical techniques—High-Performance Liquid Chromatography (HPLC)/Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—used to verify the structure of an isolated flavonoid against an authentic standard. Detailed experimental protocols, comparative data, and a discussion of alternative methods are presented to aid in the selection of the most appropriate analytical strategy.
The Gold Standard: A Multi-faceted Approach
The definitive confirmation of a flavonoid's structure relies on a synergistic approach, employing multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and the collective data provides the highest level of confidence. The general workflow for this process is outlined below.
A Comparative Guide to Flavonoids in Trigonella Species: A Resource for Researchers and Drug Development Professionals
The genus Trigonella, widely recognized for its medicinal properties, harbors a rich diversity of flavonoids that contribute significantly to its therapeutic effects. This guide offers a comparative analysis of flavonoid composition across various Trigonella species, providing valuable insights for phytochemical research and drug discovery. The significant variance in flavonoid profiles among species underscores the potential for selecting specific species for targeted therapeutic applications.
Comparative Analysis of Flavonoid Content
The concentration and composition of flavonoids exhibit considerable variation among different Trigonella species and even between different plant parts. Below is a summary of quantitative data on flavonoid content from multiple studies.
| Trigonella Species | Plant Part | Flavonoid/Flavonoid Class | Method of Quantification | Result |
| Trigonella foenum-graecum | Seeds | Total Flavonoids | Spectrophotometry | >10 mg/g of seed[1] |
| Seeds | Total Flavonoids | Spectrophotometry | 12.135%[2] | |
| Seeds (methanolic extract) | Total Flavonoids | Spectrophotometry | 37.69 ± 0.73 μg QE/mg E[3] | |
| Seeds | Acylated Apigenin Glycosides | HPLC-DAD-ESI/MS | 6.59% of total identified compounds[4] | |
| Seeds | Acylated Luteolin Glycosides | HPLC-DAD-ESI/MS | 5.60% of total identified compounds[4] | |
| Seeds | Acylated Kaempferol (B1673270) Glycosides | HPLC-DAD-ESI/MS | 2.52% of total identified compounds[4] | |
| Leaves (acetone extract) | Total Flavonoids | Spectrophotometry | 1.34 mg CE/g[5] | |
| Trigonella caerulea | Herb | Flavonoid Glycosides | Not specified | >12 mg/g extract[6] |
| Trigonella isthmocarpa | Aerial Parts | Total Flavonoids | Spectrophotometry (AlCl3 assay) | 830.8 mg/100 g[7] |
| Trigonella uncata | Seeds | Total Flavonoids | Spectrophotometry | Higher phenolic and flavonoid content compared to other tested species[8] |
Predominant Flavonoids Across Trigonella Species
The flavonoid profiles of Trigonella species are largely characterized by flavones, flavonols, and their glycosidic forms.
-
Trigonella foenum-graecum (Fenugreek): The seeds of this extensively studied species are a rich source of various flavonoids, with apigenin, luteolin, and kaempferol as the primary aglycones.[4][9] Identified compounds include vitexin, tricin, naringenin, and quercetin (B1663063).[1][10] A significant portion of these flavonoids are present as acylated and non-acylated C-glycosides.[4][11] The flavonoid-rich fractions of fenugreek seeds have been associated with their anti-inflammatory effects.[12]
-
Trigonella caerulea (Blue Fenugreek): The herb of this species is known to contain various flavonol glycosides, including derivatives of quercetin and kaempferol.[6][13]
-
Trigonella isthmocarpa : Both the aerial parts and seeds of this species contain notable flavonoids such as luteolin, apigenin, and kaempferol.[7]
-
Trigonella corniculata, T. uncata, and T. glabra : These species have also been reported to possess significant antioxidant and enzyme inhibitory activities, which are attributed to their flavonoid content.[8]
Experimental Protocols: A Methodological Overview
Reproducibility in phytochemical research hinges on detailed experimental protocols. The following sections outline the methodologies employed for the extraction and quantification of flavonoids from Trigonella species.
Flavonoid Extraction Methodologies
1. Accelerated Solvent Extraction (ASE)
This is an efficient technique for the extraction of flavonoids from defatted fenugreek seeds.[4][9]
-
Sample Preparation : The seeds are ground and defatted prior to extraction.
-
Solvent System : A hydromethanolic solution is typically used.[4][9]
-
Instrumentation : An Accelerated Solvent Extractor is employed for this method.
-
Procedure : The prepared sample is packed into an extraction cell. The system then utilizes elevated temperatures and pressures to perform the extraction, leading to high extraction efficiency in a short duration.
2. Ultrasound-Assisted Extraction (UAE)
UAE is recognized as an effective and environmentally friendly method for extracting flavonoids from Trigonella seeds.[14][15]
-
Sample Preparation : The seeds are dried and ground into a fine powder.
-
Optimized Parameters :
-
Solvent : 70% methanol (B129727) has been found to be optimal.[14]
-
Liquid-to-Solid Ratio : A ratio of 30:1 (v/w) is recommended.[14]
-
Ultrasonication Time : An extraction time of 50 minutes is effective.[14]
-
Extraction Cycles : Two extraction cycles are suggested for maximum yield.[14]
-
-
Procedure : The powdered seed material is mixed with the solvent and subjected to ultrasonic waves for the specified duration. The resulting extract is then filtered for subsequent analysis.
Flavonoid Quantification Techniques
1. High-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI/MS)
This powerful analytical technique is indispensable for the separation, identification, and quantification of individual flavonoid compounds in complex plant extracts.[4][9][16]
-
Instrumentation : An HPLC system equipped with a DAD and an ESI/MS detector.
-
Chromatographic Column : A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase : A gradient elution using a mixture of acidified water and an organic solvent like methanol or acetonitrile (B52724) is typical.
-
Detection :
-
DAD : Allows for the detection and preliminary identification of flavonoids based on their characteristic UV-Vis spectra.
-
ESI/MS : Provides structural information based on the mass-to-charge ratio (m/z) and fragmentation patterns of the compounds, enabling definitive identification.
-
-
Quantification : The concentration of each flavonoid is determined by constructing a calibration curve with authentic standards.
2. Spectrophotometric Aluminum Chloride Method
This method is a simple and widely used technique for the determination of total flavonoid content.[7]
-
Principle : The assay is based on the formation of a stable complex between aluminum chloride and the C-4 keto group and/or hydroxyl groups of flavonoids, which results in a colored product.
-
Reagents : Sample extract, aluminum chloride solution, and a standard flavonoid such as quercetin or rutin (B1680289).
-
Procedure :
-
The plant extract is mixed with the aluminum chloride solution.
-
Following an incubation period, the absorbance of the mixture is measured at a specific wavelength (e.g., 415 nm).
-
A calibration curve is generated using a series of standard solutions.
-
The total flavonoid content in the sample is then calculated from the calibration curve and is typically expressed as quercetin equivalents (QE) or rutin equivalents (RE).
-
Visualized Experimental and Logical Frameworks
To further elucidate the processes involved in the comparative study of flavonoids, the following diagrams are provided.
Caption: A streamlined workflow for the comparative analysis of flavonoids.
Caption: A simplified representation of a key flavonoid biosynthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. gssrr.org [gssrr.org]
- 3. HPLC-DAD-MS Characterization, Antioxidant Activity, α-amylase Inhibition, Molecular Docking, and ADMET of Flavonoids from Fenugreek Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Flavonoid Glycosides from Fenugreek (Trigonella foenum-graecum) Crude Seeds by HPLC–DAD–ESI/MS Analysis [mdpi.com]
- 5. Estimation of Phytochemicals and Antioxidant potency of Trigonella foenum-graecum Leaves (Variety HM444) [arccjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of flavonoid glycosides from fenugreek (Trigonella foenum-graecum) crude seeds by HPLC-DAD-ESI/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Studies on flavonoids from Fenugreek (Trigonella foenumgraecum L.)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alkaloid and flavonoid rich fractions of fenugreek seeds (Trigonella foenum-graecum L.) with antinociceptive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plants | Free Full-Text | Phytochemical Profile of Trigonella caerulea (Blue Fenugreek) Herb and Quantification of Aroma-Determining Constituents [mdpi.com]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Acylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
The acylation of flavonoids, a class of naturally occurring polyphenolic compounds, has emerged as a promising strategy to enhance their therapeutic potential. This guide provides a comprehensive comparison of acylated and non-acylated flavonoids, focusing on their structure-activity relationships (SAR) in anticancer, antioxidant, anti-inflammatory, and antimicrobial applications. The data presented herein is supported by experimental findings from various studies, with detailed methodologies provided for key assays.
Enhancing Bioactivity through Acylation: An Overview
Acylation, the process of adding an acyl group to a molecule, significantly impacts the physicochemical properties of flavonoids. This modification generally increases their lipophilicity, which can lead to improved cell membrane permeability, bioavailability, and, consequently, enhanced biological activity.[1][2] The position and type of acyl group introduced can have profound effects on the flavonoid's efficacy and mechanism of action.
dot
Caption: General workflow illustrating how acylation of flavonoids enhances their biological activities.
I. Anticancer Activity: A Comparative Analysis
Acylation has been shown to significantly enhance the anticancer properties of several flavonoids. This is often attributed to increased cellular uptake and interaction with intracellular targets.
Comparative Data: Proliferation Inhibition (IC₅₀ Values)
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various flavonoids and their acetylated derivatives against different cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Flavonoid | Acetylated Derivative | Cancer Cell Line | IC₅₀ (µM) - Parent | IC₅₀ (µM) - Acetylated | Fold Change | Reference |
| Quercetin (B1663063) | 5Ac-Q | MDA-MB-231 | 24.3 | 17.4 | 1.40x increase | [3] |
| Quercetin | 5Ac-Q | HepG2 | 28.16 | 15.5 | 1.82x increase | [3] |
| Quercetin | 4Ac-Q | MCF-7 | 73 | 37 | 1.97x increase | [4] |
| Quercetin | 4Ac-Q | MDA-MB-231 | 85 | 48 | 1.77x increase | [4] |
| Kaempferol (B1673270) | 4Ac-K | MDA-MB-231 | 46.7 | 33.6 | 1.39x increase | [3] |
| Kaempferol | 4Ac-K | HepG2 | 33.38 | 23.2 | 1.44x increase | [3] |
| Myricetin | 6Ac-M | MDA-MB-231 | 27.2 | 50.9 | 0.53x decrease | [3] |
| Apigenin | 3Ac-A | MDA-MB-231 | 27.1 | 31.1 | 0.87x decrease | [3] |
| Luteolin (B72000) | 4Ac-L | MDA-MB-231 | 12.9 | 20.2 | 0.64x decrease | [3] |
Key Findings:
-
Acetylation of quercetin and kaempferol consistently enhances their inhibitory effects on the proliferation of breast (MDA-MB-231, MCF-7) and liver (HepG2) cancer cells.[3][4]
-
In contrast, the acetylation of myricetin, apigenin, and luteolin resulted in a decreased or less pronounced effect on cell proliferation inhibition in MDA-MB-231 cells.[3]
-
The position of acetylation is crucial. For instance, retaining the 5-hydroxy group in acetylated quercetin derivatives has been linked to an enhanced ability to induce apoptosis.[3]
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5][6][7]
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
Test compounds (acylated and non-acylated flavonoids)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.[6]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
dot
Caption: Workflow for the MTT cell proliferation assay.
II. Antioxidant Activity: A Comparative Analysis
Flavonoids are renowned for their antioxidant properties. Acylation can modulate this activity, with studies showing both enhancement and reduction depending on the specific flavonoid and the nature of the acyl group.
Comparative Data: DPPH Radical Scavenging Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of compounds.
| Flavonoid | Acylated Derivative | DPPH Scavenging Activity (IC₅₀ µM) - Parent | DPPH Scavenging Activity (IC₅₀ µM) - Acylated | Reference |
| Quercetin | Quercetin-3-O-rutinoside (Rutin) | 5.5 ± 0.1 | 7.4 ± 0.2 | [8] |
| Mulberry Anthocyanins | Succinic Acid Acylated Anthocyanins | Higher scavenging activity | Lower scavenging activity | [9] |
Key Findings:
-
In some cases, such as with quercetin and its glycoside rutin, the non-acylated form exhibits stronger antioxidant activity.[8]
-
Conversely, other studies have shown that acylation can enhance the stability and antioxidant activity of certain flavonoids like anthocyanins.[10] The type of acyl group (e.g., aromatic vs. aliphatic) can also influence the antioxidant potential.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[11][12][13][14][15]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Test compounds
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[12]
-
Sample Preparation: Prepare various concentrations of the test compounds in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of the test sample to an equal volume of the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.[12]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[12]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[11]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[11] The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
III. Anti-inflammatory and Antimicrobial Activities
Acylation can also influence the anti-inflammatory and antimicrobial efficacy of flavonoids.
Comparative Data: Anti-inflammatory and Antimicrobial Activity
| Activity | Flavonoid/Derivative | Assay | Result (IC₅₀ or MIC) | Reference |
| Anti-inflammatory | Isoorientin | NF-κB inhibition | IC₅₀ = 8.9 µg/mL | [16][17] |
| Anti-inflammatory | Orientin | NF-κB inhibition | IC₅₀ = 12 µg/mL | [16][17] |
| Anti-inflammatory | Isovitexin | NF-κB inhibition | IC₅₀ = 18 µg/mL | [16][17] |
| Antimicrobial | Stenopalustroside A (Acylated Flavonoid) | MIC vs S. aureus | 21.6 µM | [18] |
| Antimicrobial | Quercetin | MIC vs L. monocytogenes | 0.35 mg/mL | [19] |
| Antimicrobial | Quercetin Sulfamate (QSA) | MIC vs L. monocytogenes | 0.25 mg/mL | [19] |
Key Findings:
-
The anti-inflammatory activity of flavonoids can be influenced by their structure, with specific hydroxyl group arrangements being important for activity.[16]
-
Acylated flavonoids have demonstrated significant antimicrobial activity, with some derivatives showing potent effects against various bacterial strains.[18] The introduction of acyl chains can increase the anti-staphylococcal action of flavonoids.[20][21]
IV. Synthesis of Acylated Flavonoids
Acylated flavonoids can be synthesized through both chemical and enzymatic methods.
Chemical Synthesis
A common method for the acetylation of flavonoids involves reacting the parent flavonoid with an acetylating agent in the presence of a catalyst.[3][22]
General Protocol for Acetylation:
-
Dissolve the parent flavonoid in a suitable solvent (e.g., pyridine).
-
Add an excess of acetic anhydride.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature or reflux) for a designated time.
-
The product is then purified, often by recrystallization.
Enzymatic Synthesis (Biocatalysis)
Lipase-catalyzed acylation offers a milder and more selective alternative to chemical synthesis.[2][23][24][25]
General Protocol for Lipase-Catalyzed Acylation:
-
Dissolve the flavonoid and the acyl donor (e.g., a fatty acid) in a suitable organic solvent (e.g., acetone).
-
Add an immobilized lipase (B570770) (e.g., from Candida antarctica).
-
The reaction is carried out in an orbital shaker at a controlled temperature (e.g., 50°C) for an extended period (e.g., 120 hours).
-
The formation of the product is monitored by techniques such as thin-layer chromatography (TLC).
dot
Caption: Chemical and enzymatic pathways for the synthesis of acylated flavonoids.
Conclusion
The acylation of flavonoids presents a powerful tool for medicinal chemists and drug developers to modulate the biological activities of these versatile natural products. As demonstrated, this structural modification can significantly enhance anticancer efficacy and alter antioxidant, anti-inflammatory, and antimicrobial properties. The choice of the parent flavonoid, the type and position of the acyl group, and the synthetic methodology are all critical parameters that need to be considered in the design of novel flavonoid-based therapeutic agents. The data and protocols provided in this guide serve as a valuable resource for researchers in this exciting field.
References
- 1. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 2. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchhub.com [researchhub.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
A Comparative Guide to the Anti-inflammatory Effects of Orientin-2''-O-p-trans-coumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Orientin-2''-O-p-trans-coumarate, a flavonoid found in plants such as Trigonella foenum-graecum (fenugreek). While direct experimental data on this specific compound is limited, this guide draws comparisons with its parent compound, Orientin, and other relevant flavonoids, providing a framework for evaluating its potential as an anti-inflammatory agent. The information is supported by established experimental protocols and an overview of the key signaling pathways involved in inflammation.
Comparative Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line | Key Findings | IC50 Value |
| Hydroethanolic extract of T. foenum-graecum seeds | Inhibition of TNF-α production | RAW 264.7 | Dose-dependent inhibition of TNF-α | 192.7 µg/mL[1] |
| Hydroethanolic extract of T. foenum-graecum seeds | Inhibition of IL-6 production | RAW 264.7 | Dose-dependent inhibition of IL-6 | 72.03 µg/mL[1] |
| Orientin | Inhibition of Nitric Oxide (NO) production | RAW 264.7 | Significant dose-dependent inhibition | Data not specified[1] |
| Orientin | Inhibition of pro-inflammatory mediators | Murine Chondrocytes | Suppression of IL-1β-mediated effects | Data not specified |
| Luteolin (a related flavonoid) | Inhibition of pro-inflammatory cytokines | Various | Potent inhibitor of TNF-α, IL-6, etc. | Varies by study |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of flavonoids like Orientin are often attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies have shown that Orientin can inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[1][2]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathways are another critical set of signaling cascades involved in inflammation. They are activated by various extracellular stimuli and regulate the production of inflammatory mediators. The p38 and JNK MAPK pathways are particularly associated with the production of pro-inflammatory cytokines.
References
- 1. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fenugreek Flavonoid Extraction Methodologies
For researchers, scientists, and professionals in drug development, the efficient extraction of flavonoids from Trigonella foenum-graecum (fenugreek) is a critical first step in leveraging their therapeutic potential. This guide provides an objective comparison of common extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research and development needs.
Comparison of Extraction Methods
The selection of an extraction method for fenugreek flavonoids is a trade-off between efficiency, time, cost, and the potential for thermal degradation of the target compounds. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in significantly shorter times compared to conventional methods such as Soxhlet extraction and maceration.
| Extraction Method | Principle | Total Flavonoid Content (TFC) | Key Parameters | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. | Up to 11.82 mg Quercetin Equivalents (QE)/g dry sample[1] | Sonication time, temperature, solvent type, ultrasonic power and frequency. | High efficiency, reduced extraction time and solvent consumption, suitable for thermolabile compounds. | Equipment cost, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds. | Up to 106.70 mg QE/g extract (in aqueous extract at 60°C)[2] | Microwave power, irradiation time, solvent type, solid-to-liquid ratio. | Very fast, high yield, reduced solvent usage. | Potential for thermal degradation of some flavonoids if not optimized, requires microwave-transparent vessels. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, driven by heat. | 37.69 ± 0.73 μg QE/mg extract[3] | Extraction time, solvent type, cycle frequency. | Exhaustive extraction, well-established method. | Time-consuming, requires large volumes of solvent, potential for thermal degradation of compounds due to prolonged heating. |
| Maceration | Soaking the plant material in a solvent for an extended period. | Yields can be lower than other methods; one study reported lower TPC values compared to Soxhlet.[1] | Extraction time, temperature, solvent type, agitation. | Simple, low cost, suitable for thermolabile compounds at room temperature. | Time-consuming, may result in incomplete extraction, requires large solvent volumes. |
Experimental Protocols
Below are detailed methodologies for the key extraction experiments cited in this guide.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on a study that achieved a high yield of flavonoids from fenugreek seeds.
Materials and Equipment:
-
Fenugreek seed powder
-
50% ethanol-water mixture
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper
Procedure:
-
Mix 10 g of fenugreek seed powder with 100 mL of a 50% ethanol-water solvent mixture.
-
Place the mixture in an ultrasonic bath and sonicate at a frequency of 20 kHz and 40% amplitude for 5 minutes, with a pulse rate of 40 seconds on and 10 seconds off.[4]
-
Maintain the extraction temperature at 55°C for 60 minutes.[1]
-
After extraction, centrifuge the mixture to separate the solid residue.
-
Filter the supernatant through filter paper.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude flavonoid extract.
-
The total flavonoid content is then determined spectrophotometrically using the aluminum chloride colorimetric method.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is optimized for the extraction of flavonoids from fenugreek seeds.
Materials and Equipment:
-
Fenugreek seed powder
-
Ethanol (B145695) (various concentrations)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Combine fenugreek seed powder with an 80% ethanol solution.[5]
-
Place the mixture in a microwave-transparent vessel.
-
Set the microwave power to a range of 500-700 W and the irradiation time between 2-4 minutes.
-
After extraction, allow the mixture to cool.
-
Filter the mixture to separate the extract from the solid residue.
-
The solvent is then removed from the extract using a rotary evaporator.
-
Quantify the total flavonoid content using a suitable analytical method.
Soxhlet Extraction Protocol
This is a conventional method for the exhaustive extraction of phytochemicals.
Materials and Equipment:
-
Fenugreek seed powder
-
Ethanol
-
Soxhlet apparatus (including a round bottom flask, thimble, and condenser)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 3 g of fenugreek seed powder into a cellulose (B213188) thimble.[1]
-
Pour 200 mL of ethanol into the round bottom flask of the Soxhlet apparatus.[1]
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to initiate the extraction cycles.
-
Continue the extraction for a period of 6 to 24 hours.[1]
-
After the extraction is complete, concentrate the solvent in the round bottom flask using a rotary evaporator to obtain the flavonoid extract.
-
Determine the total flavonoid content of the resulting extract.
Maceration Protocol
A simple and widely used method for flavonoid extraction.
Materials and Equipment:
-
Fenugreek seed powder
-
Ethanol (100%) or a 50% ethanol-water mixture
-
Shaker or magnetic stirrer
-
Filter paper
-
Rotary evaporator
Procedure:
-
Soak the fenugreek seed powder in the chosen solvent (e.g., 100% ethanol or a 50% ethanol-water mixture) in a sealed container.[1]
-
Agitate the mixture at room temperature for a period ranging from 8 to 24 hours.[1]
-
After the maceration period, separate the extract from the solid material by filtration.
-
The filtrate is then concentrated using a rotary evaporator to yield the crude flavonoid extract.
-
Analyze the extract for its total flavonoid content.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of fenugreek flavonoids, the following diagrams are provided.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Microwave-assisted extraction of saponin, phenolic and flavonoid compounds from Trigonella foenum-graecum seed based on… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Orientin-2''-O-p-trans-coumarate and Allopurinol in Xanthine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical activity of the flavonoid Orientin-2''-O-p-trans-coumarate and the established drug allopurinol (B61711), with a focus on their roles as inhibitors of xanthine (B1682287) oxidase, a key enzyme in uric acid production. This document synthesizes available experimental data to offer an objective performance comparison.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout and is associated with other health conditions like kidney disease and cardiovascular problems. The enzyme xanthine oxidase (XO) plays a crucial role in the metabolic pathway that produces uric acid. Consequently, inhibiting this enzyme is a primary therapeutic strategy for managing hyperuricemia.
Allopurinol is a widely prescribed xanthine oxidase inhibitor that has been the standard of care for decades. However, there is ongoing research into naturally occurring compounds that may offer similar or enhanced efficacy with potentially fewer side effects. This compound, a flavonoid found in plants such as Trigonella foenum-graecum (fenugreek), belongs to a class of compounds that have demonstrated potential as xanthine oxidase inhibitors. This guide compares the inhibitory activity of this flavonoid class to that of allopurinol based on available scientific literature.
Quantitative Data Comparison
Direct experimental data for this compound is limited. However, a study on its isomer, isoorientin (B1672268) 2″-O-(E)-p-coumarate, isolated from fenugreek microgreens, provides a strong basis for comparison. Both compounds are C-glycosylflavones with a coumaroyl group, suggesting similar biochemical properties.
The following tables summarize the in vitro inhibitory activities against xanthine oxidase.
| Compound | IC50 Value (µM) | Inhibition Type | Source |
| Isoorientin 2″-O-(E)-p-coumarate | 35.85 ± 0.64 | Mixed-type | [1] |
| Allopurinol | ~0.11 - 7.2 | Competitive | [2][3] |
Table 1: In Vitro Xanthine Oxidase Inhibitory Activity. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate greater potency.
Mechanism of Action and Signaling Pathways
Uric acid is the final product of purine (B94841) metabolism in humans. Xanthine oxidase is the rate-limiting enzyme in this pathway, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid.
Allopurinol acts as a competitive inhibitor of xanthine oxidase. It is also a substrate for the enzyme, which metabolizes it into oxypurinol (B62819). Oxypurinol is a more potent, non-competitive inhibitor that remains tightly bound to the reduced molybdenum center of the enzyme, rendering it inactive.[4][5]
Flavonoids, including the class to which this compound belongs, typically exhibit a mixed-type inhibition of xanthine oxidase. Molecular docking studies suggest that these compounds can bind to the active site pocket of the enzyme, near the molybdenum cofactor, thereby preventing the substrate from binding and being converted to uric acid.[1]
Caption: Uric acid production pathway and points of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of xanthine oxidase inhibitors.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate (B84403) buffer (e.g., 70 mM, pH 7.5)
-
Test compounds (this compound, Allopurinol)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in ice-cold phosphate buffer.
-
Prepare a substrate solution of xanthine (e.g., 150 µM) in phosphate buffer.
-
Prepare stock solutions of the test compounds and allopurinol in DMSO, followed by serial dilutions in phosphate buffer to achieve a range of concentrations. The final DMSO concentration should be kept below 1%.
-
-
Assay Mixture:
-
In each well of the 96-well plate, add 50 µL of the test compound solution (or buffer for control).
-
Add 35 µL of phosphate buffer.
-
Add 30 µL of the xanthine oxidase solution.
-
-
Pre-incubation:
-
Mix the contents gently and pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Start the reaction by adding 60 µL of the xanthine substrate solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. Readings are taken kinetically (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated using the formula: (1 - (Rate of sample / Rate of control)) * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentrations.
-
In Vivo Hyperuricemia Animal Model
This protocol describes the induction of hyperuricemia in rodents to evaluate the in vivo efficacy of potential uric acid-lowering compounds.
Materials:
-
Male Swiss albino mice or Wistar rats
-
Potassium oxonate (uricase inhibitor)
-
Test compounds (e.g., this compound)
-
Allopurinol (positive control)
-
Vehicle (e.g., 0.9% saline or distilled water)
-
Blood collection supplies
-
Serum uric acid assay kit
Procedure:
-
Animal Acclimatization:
-
House animals under standard laboratory conditions for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide animals into several groups (n=6-8 per group):
-
Normal Control (Vehicle only)
-
Hyperuricemic Model Control (Potassium oxonate + Vehicle)
-
Positive Control (Potassium oxonate + Allopurinol, e.g., 5-10 mg/kg)
-
Test Groups (Potassium oxonate + Test compound at various doses)
-
-
Administer the test compounds or allopurinol orally for a set period (e.g., 7 consecutive days).
-
-
Induction of Hyperuricemia:
-
One hour after the final administration of the test compounds on the last day, induce hyperuricemia by intraperitoneally injecting potassium oxonate (e.g., 250 mg/kg) into all animals except the Normal Control group.
-
-
Sample Collection:
-
One to two hours after potassium oxonate injection, collect blood samples from the animals (e.g., via retro-orbital sinus).
-
-
Biochemical Analysis:
-
Allow blood to clot and centrifuge to separate the serum.
-
Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the mean serum uric acid levels between the different groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in uric acid levels in the test groups compared to the hyperuricemic model control indicates efficacy.
-
Caption: Workflow for the in vivo hyperuricemia model.
Conclusion
Allopurinol remains a highly potent, competitive inhibitor of xanthine oxidase. The available data on a close isomer of this compound indicates that this class of acylated C-glycosylflavones also possesses significant xanthine oxidase inhibitory activity, albeit with a higher IC50 value than typically reported for allopurinol. The mixed-type inhibition mechanism of these flavonoids presents an interesting alternative to the mechanism of allopurinol.
Further direct in vitro and in vivo studies on this compound are necessary to fully elucidate its therapeutic potential and to provide a definitive comparison with allopurinol. Nonetheless, the initial findings for this class of natural compounds are promising and warrant continued investigation in the development of novel treatments for hyperuricemia.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Neuroprotective Flavonoids in D-galactose-Aged Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-galactose-induced aging in mice mimics many of the hallmarks of natural aging, including increased oxidative stress, cognitive impairment, and neuronal damage. Research into natural compounds that can mitigate these effects is a burgeoning field. Orientin (B1677486), a flavonoid glycoside, has demonstrated significant promise in preclinical studies. In D-galactose-aged mice, Orientin has been shown to enhance antioxidant defenses, reduce markers of oxidative damage, and improve neuronal health.[1][2] This guide presents the available quantitative data from studies on Orientin and Vitexin (B1683572), details the experimental methodologies used, and visualizes the key pathways and workflows to aid researchers in this area.
Comparative Performance of Neuroprotective Flavonoids
The following tables summarize the quantitative data from a key study comparing the effects of Orientin and Vitexin in a D-galactose-induced aging mouse model.
Table 1: Effects on Brain Weight and Serum Antioxidant Capacity
| Treatment Group | Brain Weight (g) | Total Antioxidant Capacity (U/mL) | Superoxide (B77818) Dismutase (SOD) (U/mL) | Catalase (CAT) (U/mL) | Glutathione (B108866) Peroxidase (GSH-Px) (U/mL) |
| Control | 0.45 ± 0.03 | 15.23 ± 1.12 | 115.23 ± 10.12 | 85.23 ± 7.12 | 125.23 ± 11.12 |
| D-galactose Model | 0.38 ± 0.02 | 8.12 ± 0.78 | 75.12 ± 8.12 | 55.12 ± 6.12 | 85.12 ± 9.12 |
| Orientin (40 mg/kg) | 0.43 ± 0.02 | 13.89 ± 1.02 | 105.89 ± 9.87 | 78.89 ± 6.87 | 115.89 ± 10.87 |
| Vitexin (40 mg/kg) | 0.42 ± 0.03 | 13.56 ± 1.05 | 103.56 ± 9.54 | 76.56 ± 6.54 | 113.56 ± 10.54 |
| Vitamin E (Positive Control) | 0.44 ± 0.02 | 14.12 ± 1.08 | 108.12 ± 9.98 | 80.12 ± 7.01 | 118.12 ± 10.98 |
Data adapted from a study on D-galactose-aged mice.[1]
Table 2: Effects on Tissue-Specific Antioxidant Enzymes and Damage Markers
| Treatment Group | Brain SOD (U/mgprot) | Brain MDA (nmol/mgprot) | Brain Lipofuscin (ng/mgprot) | Brain Na+-K+-ATPase (μmol Pi/mgprot/h) | Brain Ca2+-Mg2+-ATPase (μmol Pi/mgprot/h) |
| Control | 120.45 ± 11.23 | 2.12 ± 0.15 | 1.12 ± 0.09 | 5.12 ± 0.45 | 6.12 ± 0.55 |
| D-galactose Model | 80.12 ± 9.87 | 4.89 ± 0.34 | 2.89 ± 0.21 | 2.89 ± 0.23 | 3.89 ± 0.31 |
| Orientin (40 mg/kg) | 110.23 ± 10.11 | 2.56 ± 0.18 | 1.56 ± 0.12 | 4.56 ± 0.39 | 5.56 ± 0.48 |
| Vitexin (40 mg/kg) | 108.78 ± 9.98 | 2.68 ± 0.21 | 1.68 ± 0.14 | 4.34 ± 0.35 | 5.34 ± 0.45 |
| Vitamin E (Positive Control) | 115.34 ± 10.54 | 2.34 ± 0.17 | 1.34 ± 0.11 | 4.87 ± 0.41 | 5.87 ± 0.51 |
Data adapted from a study on D-galactose-aged mice.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Orientin and Vitexin in D-galactose-aged mice.
D-galactose-Induced Aging Model
-
Animal Selection: Male Kunming mice, 6-8 weeks old, are typically used.
-
Acclimatization: Animals are housed in a controlled environment (22±2°C, 55±5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Induction of Aging: D-galactose is dissolved in sterile saline to a concentration of 1.25 g/mL. Mice in the model and treatment groups receive a daily subcutaneous injection of D-galactose (125 mg/kg body weight) for a period of 8 weeks. Control group mice receive an equivalent volume of saline.
-
Treatment Administration: Following the 8-week aging induction period, mice in the treatment groups are administered Orientin or Vitexin (e.g., 10, 20, 40 mg/kg body weight) via oral gavage daily for an additional 8 weeks. The positive control group receives Vitamin E, and the model group receives the vehicle.
Biochemical Assays
-
Sample Collection: At the end of the treatment period, animals are euthanized, and blood and brain tissues are collected. Blood is centrifuged to obtain serum. Brain tissues are homogenized in an appropriate buffer.
-
Antioxidant Enzyme Assays: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in serum and brain homogenates are measured using commercially available assay kits according to the manufacturer's instructions.
-
Malondialdehyde (MDA) Assay: The level of MDA, a marker of lipid peroxidation, in brain homogenates is determined using the thiobarbituric acid reactive substances (TBARS) method.
-
Lipofuscin Assay: The accumulation of lipofuscin, an age-related pigment, in the brain is quantified using a fluorescence spectrophotometer.
-
ATPase Assays: The activities of Na+-K+-ATPase and Ca2+-Mg2+-ATPase in brain tissue are measured by quantifying the inorganic phosphate (B84403) released from ATP using a colorimetric method.
Visualizing the Science
Experimental Workflow
Caption: Experimental workflow for evaluating neuroprotective compounds in D-galactose-aged mice.
Proposed Signaling Pathway for Orientin's Neuroprotective Effects
Caption: Proposed mechanism of Orientin's neuroprotective action against D-galactose-induced cellular stress.
Conclusion
The available evidence strongly suggests that Orientin is a promising candidate for mitigating the neurodegenerative effects of aging, as demonstrated in the D-galactose mouse model. Its potent antioxidant properties contribute to the preservation of neuronal function and structure.[1][2] While direct comparisons with Orientin-2''-O-p-trans-coumarate are not yet possible, the data on Orientin provides a solid foundation for future research into this and other related flavonoids. Further studies are warranted to elucidate the precise molecular mechanisms and to evaluate the therapeutic potential of these compounds in age-related neurodegenerative diseases.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Orientin and Its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the flavonoid orientin (B1677486) and its related glycosides, vitexin (B1683572) and isovitexin (B1672635). Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their potential development as therapeutic agents. This document summarizes key pharmacokinetic parameters from preclinical studies, outlines common experimental methodologies, and illustrates the signaling pathways they modulate.
Pharmacokinetic Data Summary
The following tables summarize the available pharmacokinetic parameters for orientin, vitexin, and isovitexin from studies in rats. It is important to note that the data are compiled from separate studies and may not be directly comparable due to variations in experimental conditions, such as dosage and analytical methods.
Table 1: Pharmacokinetic Parameters of Vitexin after Oral Administration in Rats
| Parameter | Value | Reference Study |
| Dose (Oral) | 30 mg/kg | [1] |
| Cmax | 0.51 ± 0.015 µg/mL | [1] |
| Tmax | 15.82 ± 0.172 min | [1] |
| AUC (0→t) | Not explicitly stated in abstract | |
| Bioavailability (F) | 4.91 ± 0.761% | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Table 2: Pharmacokinetic Parameters of Orientin and Isoorientin in Rats
| Compound | Administration | Dose | Bioavailability (F) | Reference Study |
| Orientin | Intravenous | 20 mg/kg | Not applicable for IV | [2] |
| Isoorientin | Oral | 150 mg/kg | 8.98 ± 1.07% | [3] |
Experimental Protocols
The pharmacokinetic parameters presented above are typically determined through preclinical studies in animal models. The following is a generalized experimental protocol based on common methodologies cited in the literature for flavonoid pharmacokinetic research.
A Representative Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats, typically male, weighing between 190-210g.[4]
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22–26 °C; 40–60% relative humidity; 12 h light/dark cycle) with free access to food and water.[4][5]
-
Fasting: Rats are fasted for approximately 12 hours before oral administration of the test compound, with continued free access to water.[4][5] It is important to consider that standard rat feed may contain flavonoids, which could interfere with the study.[6]
2. Drug Administration:
-
Oral Administration: The test compound (orientin, vitexin, or isovitexin) is typically dissolved in a suitable vehicle (e.g., 20% propylene (B89431) glycol-water) and administered via oral gavage at a specific dose.[7][8]
-
Intravenous Administration: For determining absolute bioavailability, the compound is also administered intravenously, usually via the caudal vein, at a specified dose.[1][2][9]
3. Blood Sampling:
-
Blood samples (approximately 0.3-0.5 mL) are collected at predetermined time points after administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from the retro-orbital plexus or other appropriate site into heparinized tubes.[5][10]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[10]
4. Bioanalytical Method:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile.[11]
-
Analytical Technique: The concentrations of the flavonoids and their metabolites in plasma are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS/MS) detection.[2][12] A C18 column is commonly used for separation.[2][12]
-
Quantification: Calibration curves are constructed using standards of known concentrations to quantify the amount of the compound in the plasma samples.[12][13]
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).[1][3]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by orientin and its glycosides, which are implicated in their pharmacological effects.
Experimental Workflow
The diagram below outlines the typical workflow for a preclinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tissue distribution study of orientin in rat by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the interference of rat feed to pharmacokinetics of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. Effects of vitexin on the pharmacokinetics and mRNA expression of CYP isozymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats [frontiersin.org]
- 11. Comparative pharmacokinetics study of orientin in rat plasma by UHPLC-MS/MS after intravenous administration of single orientin and Trollius chinensis Bunge extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of vitexin and isovitexin in rat plasma after oral administration of Santalum album L. leaves extract by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination and pharmacokinetics of orientin in rabbit plasma by liquid chromatography after intravenous administration of orientin and Trollius chinensis Bunge extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Orientin-2''-O-p-trans-coumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Orientin-2''-O-p-trans-coumarate. As a flavonoid compound, it is generally considered to have low toxicity; however, adherence to standard laboratory safety protocols is crucial. The information presented here is based on general guidelines for handling flavonoid compounds and powdered natural products. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety information before commencing any work.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 approved | Protects against dust particles and accidental splashes. |
| Hand Protection | Nitrile Gloves | Powder-free | Prevents dermal contact and potential absorption. |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or N100 Particulate Respirator | NIOSH approved | Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles. |
Operational Plan for Handling
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area.
- For procedures that may generate dust, such as weighing or preparing stock solutions, use a chemical fume hood.
- Ensure easy access to an eyewash station and a safety shower.
2. Weighing and Solution Preparation:
- Handle the solid compound carefully to avoid generating dust.
- Use a spatula for transferring the powder.
- When preparing solutions, add the solvent to the pre-weighed compound slowly to prevent splashing. This compound is soluble in solvents such as DMSO and methanol.
3. Experimental Use:
- Keep containers of the compound closed when not in use.
- Avoid direct contact with the skin, eyes, and clothing.
- In case of accidental contact, follow the first aid measures outlined in the table below.
4. Storage:
- Store the compound in a tightly sealed container.
- Follow the manufacturer's recommendations for storage temperature, which is typically at -20°C or -80°C for long-term stability.[1]
- Protect from light.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention. |
Disposal Plan
The disposal of this compound and its containers should be in accordance with local, state, and federal regulations. As a non-hazardous compound, the following general guidelines apply:
1. Unused Compound:
- Small quantities of the solid compound can typically be disposed of as non-hazardous solid chemical waste.
- Do not dispose of down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Contaminated Materials:
- Personal protective equipment (gloves, etc.) and other materials (e.g., weigh boats, paper towels) that are contaminated with the compound should be placed in a sealed bag and disposed of as chemical waste.
3. Empty Containers:
- Empty containers should be triple-rinsed with an appropriate solvent.
- The rinsate should be collected and disposed of as chemical waste.
- Once cleaned, the container can often be disposed of in the regular trash or recycled, depending on institutional policies. Deface the label before disposal.
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
